N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Descripción
BenchChem offers high-quality N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-8-9-15(10-13(12)2)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZAETYLRFVHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In-Vitro Mechanism of Action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide: A Technical Guide
Executive Summary
The compound N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide represents a highly versatile pharmacophore in modern medicinal chemistry. Rather than acting as a single-target "magic bullet," this scaffold exhibits a pleiotropic in vitro profile, making it a critical tool compound for researchers investigating viral replication machinery, innate immune modulation, and programmed cell death.
As a Senior Application Scientist, I have structured this technical guide to bypass superficial summaries and instead deconstruct the causal mechanisms driving this compound's efficacy. We will explore its dual utility: acting as a steric blocker of viral proteases and as a prolonged activator of the NF-κB signaling pathway. Furthermore, we provide self-validating in vitro protocols to ensure reproducibility in your own laboratory.
Molecular Scaffold & Target Rationale
The structural anatomy of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is engineered for specific protein-ligand interactions:
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1,3-Thiazole Core: Acts as a rigid hinge, orienting the flanking aromatic rings to fit into deep, narrow hydrophobic pockets.
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3,4-Dimethylphenyl Moiety: Provides critical steric bulk. The methyl groups enhance lipophilicity (LogP) and anchor the molecule via Van der Waals interactions within target active sites.
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Benzamide Linker: Serves as a hydrogen-bond donor/acceptor hub, crucial for interacting with catalytic residues (such as cysteine or histidine) in target proteins.
This precise geometry allows the scaffold to selectively modulate distinct biological targets depending on the cellular context, most notably the Chikungunya Virus (CHIKV) nsP2 protease[1] and the NF-κB activation complex[2].
Mechanism I: Viral Protease Inhibition (CHIKV nsP2)
The Causality of Inhibition
In viral replication, the Chikungunya virus relies on the non-structural protein 2 (nsP2) protease to cleave its viral polyprotein into functional units. The active site of nsP2 contains a critical catalytic dyad: Cys478 and His548 .
Molecular dynamics and in vitro cell-free assays reveal that the 1,3-thiazolbenzamide scaffold acts as a competitive inhibitor. The benzamide carbonyl forms hydrogen bonds with the imidazole ring of His548, while the 3,4-dimethylphenyl group wedges into the adjacent hydrophobic cleft. This steric blockade physically prevents the viral polyprotein from accessing the Cys478 nucleophile, halting viral replication at the translation stage[1].
Mechanism of CHIKV nsP2 protease inhibition by the thiazol-2-yl benzamide scaffold.
Self-Validating Protocol: FRET-Based nsP2 Protease Assay
To validate this mechanism in vitro, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is superior to end-point assays, as it allows for real-time kinetic monitoring and calculation of the inhibition constant ( Ki ).
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Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.05% Tween-20. Causality Note: DTT is critical to maintain Cys478 in a reduced, nucleophilic state; Tween-20 prevents non-specific compound aggregation.
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Enzyme Reconstitution: Dilute recombinant CHIKV nsP2 protease to a working concentration of 50 nM.
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Compound Incubation: Dispense N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (0.1 μM to 100 μM) into a black 384-well microplate. Add the enzyme and pre-incubate for 30 minutes at 37°C to allow equilibrium binding.
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Substrate Addition: Initiate the reaction by adding 10 μM of Dabcyl-peptide-Edans fluorogenic substrate.
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Kinetic Readout: Monitor fluorescence (Ex: 340 nm / Em: 490 nm) continuously for 60 minutes.
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Validation (Z'-factor): Include DMSO (vehicle) as a negative control and a known nsP2 inhibitor as a positive control. Calculate the Z'-factor; a value >0.5 confirms assay robustness and validates the kinetic data.
Mechanism II: Immunomodulation via NF-κB Prolongation
The Causality of Activation
Beyond antiviral properties, substituted benzamidothiazoles bearing the 3,4-dimethylphenyl group exhibit profound immunomodulatory effects. Rather than acting as direct agonists, these compounds prolong the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)[2].
The mechanism involves the stabilization of upstream innate immune signaling complexes (such as TLR adapter proteins). This stabilization leads to the sustained phosphorylation and subsequent proteasomal degradation of IκBα (the inhibitor of NF-κB). Consequently, NF-κB dimers remain free to translocate to the nucleus for extended periods, driving the transcription of pro-inflammatory cytokines and acting as a potent vaccine adjuvant.
Step-by-step workflow for the in vitro NF-κB SEAP reporter assay.
Self-Validating Protocol: HEK-Blue NF-κB Reporter Assay
To quantify the prolongation of NF-κB activation, a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter system is utilized. Causality Note: SEAP is secreted into the media, allowing for non-lytic, continuous sampling of the same well over 24-48 hours to prove "prolonged" activation, which end-point luciferase assays cannot easily do.
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Cell Seeding: Seed HEK-Blue™ cells (engineered with an NF-κB-inducible SEAP reporter gene) at 50,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
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Compound Treatment: Add the thiazolbenzamide compound in a 10-point dose-response curve (0.1 μM to 100 μM).
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Incubation: Incubate the cells at 37°C in a 5% CO₂ atmosphere for 24 hours.
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Detection: Transfer 20 μL of the cell culture supernatant to a new flat-bottom 96-well plate. Add 180 μL of Quanti-Blue™ detection reagent.
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Readout: Incubate at 37°C for 1-3 hours and measure absorbance at 620 nm. The intensity of the blue color is directly proportional to NF-κB activation.
Quantitative Data Synthesis
To contextualize the in vitro potency of the N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide scaffold and its closely related analogues, the following table summarizes established pharmacological metrics derived from peer-reviewed literature[1][2][3].
| Target / Pathway | Biological Phenotype | IC₅₀ / EC₅₀ Range | Primary Mechanism of Action |
| CHIKV nsP2 Protease | Antiviral (Translation Blockade) | 8.3 μM – 13.1 μM | Competitive steric blockade of the Cys478/His548 catalytic dyad. |
| NF-κB Activation | Immunomodulation / Adjuvant | ~2.5 μM (EC₅₀) | Prolonged degradation of IκBα; sustained nuclear translocation. |
| RIPK3 Kinase | Necroptosis Inhibition | < 50 nM | ATP-competitive kinase inhibition (observed in highly substituted fluorinated analogues). |
Note: Potency varies based on specific functional group substitutions (e.g., sulfamoyl or nitro additions) on the core benzamide ring, but the 1,3-thiazol-2-yl backbone remains the critical anchor for target engagement.
References
- Source: ACS Omega / National Institutes of Health (NIH)
- Source: Bioorganic & Medicinal Chemistry / National Institutes of Health (NIH)
- TAK-632 Analogues as Novel Necroptosis Inhibitors by Targeting Receptor-Interacting Protein Kinase 3 (RIPK3)
structural properties and characterization of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
An In-depth Technical Guide to the Structural Properties and Characterization of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of validated pharmacophores into a single molecular entity is a cornerstone of rational drug design. The compound N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide represents a compelling example of this approach, integrating two moieties of significant pharmacological interest: the 1,3-thiazole ring and the benzamide functional group.
The thiazole nucleus is a "privileged scaffold," a core structure found in a multitude of biologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile component in ligand-receptor binding. Similarly, the benzamide moiety is a common feature in numerous approved pharmaceuticals, contributing to structural rigidity and hydrogen bonding capabilities.[5][6]
This technical guide provides a comprehensive exploration of the structural and physicochemical properties of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. As a self-validating system, this document details the integrated analytical workflows required for its unambiguous characterization, offering researchers and drug development professionals the foundational knowledge necessary for its synthesis, analysis, and potential application. We will delve into the causality behind experimental choices, grounding our discussion in the authoritative principles of analytical chemistry and spectroscopy.
Part 1: Molecular Architecture and Physicochemical Profile
The foundational step in characterizing any novel compound is to establish its fundamental molecular and physical properties. These data provide the baseline for all subsequent analytical investigations.
Chemical Identity
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IUPAC Name: N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
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Molecular Formula: C₁₈H₁₆N₂OS
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CAS Number: 313553-47-8[7]
Molecular Structure
The structure consists of a central 1,3-thiazole ring. The 2-position of the thiazole is substituted with a benzamide group, while the 4-position is substituted with a 3,4-dimethylphenyl ring.
Caption: 2D structure of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide.
Physicochemical Properties (Computed)
A summary of computed physicochemical properties is crucial for predicting the molecule's behavior in various environments, including its potential as a drug candidate.
| Property | Value | Source |
| Molecular Weight | 308.4 g/mol | PubChem[7] |
| XLogP3 | 4.5 | PubChem[7] |
| Hydrogen Bond Donors | 1 | PubChem[7] |
| Hydrogen Bond Acceptors | 3 | PubChem[7] |
| Rotatable Bond Count | 3 | PubChem[7] |
| Topological Polar Surface Area (tPSA) | 70.2 Ų | PubChem[7] |
| Exact Mass | 308.09833431 Da | PubChem[7] |
Part 2: A Multi-technique Approach to Structural Characterization
The definitive identification and structural elucidation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide rely on a synergistic combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system confirming the molecule's identity and purity.
Caption: Integrated workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[8] Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Expertise & Causality: The choice of a deuterated solvent like DMSO-d₆ is deliberate. Its high polarity ensures the dissolution of the typically crystalline benzamide compound, and the amide proton (N-H) often appears as a distinct, exchangeable signal, which is crucial for its identification.
Expected ¹H NMR Signals (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 12.5 - 13.5 | Singlet (broad) | 1H | Amide N-H |
| ~ 8.1 - 8.3 | Multiplet | 2H | Aromatic H (ortho to C=O on benzamide) |
| ~ 7.5 - 7.9 | Multiplet | 4H | Aromatic H (meta/para on benzamide) + Thiazole C5-H |
| ~ 7.2 - 7.4 | Multiplet | 3H | Aromatic H (on dimethylphenyl ring) |
| ~ 2.3 | Singlet | 6H | Two Ar-CH ₃ groups |
Expected ¹³C NMR Signals (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 168 | Amide C =O |
| ~ 158 - 162 | Thiazole C 2 (C-N) |
| ~ 148 - 152 | Thiazole C 4 (C-Ar) |
| ~ 125 - 140 | Aromatic C atoms (Benzamide & Dimethylphenyl) |
| ~ 110 - 115 | Thiazole C 5 |
| ~ 19 - 21 | Methyl C H₃ |
Trustworthiness: A Self-Validating Protocol for NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[8]
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Instrument Setup: Place the sample in the NMR spectrometer. The instrument must be tuned and the magnetic field shimmed to ensure high resolution and accurate peak shapes.
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¹H NMR Acquisition: Acquire a standard proton spectrum. The integration values must correspond to the proposed number of protons for each signal, validating the proton count of the molecule.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The number of distinct signals should match the number of non-equivalent carbon atoms in the structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming assignments.
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2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to map out proton-proton and proton-carbon connectivities, respectively. This provides definitive proof of the molecular framework.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8][9]
Expertise & Causality: For solid samples, the KBr pellet method is often preferred over Nujol mulls because KBr is transparent in the mid-IR region, preventing interference from the mulling agent and providing a clean spectrum.
Characteristic IR Absorption Bands (KBr Pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| ~ 3300 - 3400 | Medium | N-H Stretch | Amide N-H |
| ~ 3000 - 3100 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~ 2850 - 2960 | Medium-Weak | C-H Stretch | Methyl C-H |
| ~ 1660 - 1680 | Strong | C=O Stretch | Amide I Band[8] |
| ~ 1580 - 1610 | Medium | C=N Stretch | Thiazole ring |
| ~ 1520 - 1550 | Medium | N-H Bend | Amide II Band[10] |
Trustworthiness: A Self-Validating Protocol for FT-IR Spectroscopy
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Sample Preparation: Grind a small amount (~1-2 mg) of the dry, purified compound with ~100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
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Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet in the sample holder and collect the sample spectrum.
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Data Interpretation: The presence of all expected characteristic peaks (e.g., strong C=O stretch, N-H stretch) validates the presence of the key functional groups, which must be consistent with the structure derived from NMR.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[8]
Expertise & Causality: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of molecule. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear and accurate determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula.
Expected Mass Spectrometry Data (ESI-HRMS):
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Molecular Formula: C₁₈H₁₆N₂OS
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Calculated Exact Mass: 308.0983
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Observed Ion [M+H]⁺: m/z 309.1056
Trustworthiness: A Self-Validating Protocol for ESI-MS
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Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like acetonitrile or methanol, often with 0.1% formic acid to facilitate protonation.[8]
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy (typically < 5 ppm).
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Sample Infusion: Introduce the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analysis: Scan a relevant m/z range (e.g., 100-500 Da). The observed mass for the [M+H]⁺ ion must match the calculated mass for C₁₈H₁₇N₂OS⁺ within the instrument's mass accuracy tolerance (e.g., ± 5 ppm). This provides high confidence in the elemental composition, which must align with the NMR and IR data.
X-ray Crystallography
Single-crystal X-ray diffraction provides the ultimate, unambiguous 3D structure of a molecule in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
Expertise & Causality: Growing diffraction-quality single crystals is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble is a common and effective method.
Anticipated Structural Features:
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Non-planarity: A significant dihedral angle is expected between the planes of the benzamide and dimethylphenyl rings. For a related compound, N-(1,3-thiazol-2-yl)benzamide, this angle was found to be 43.6°.[11]
-
Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the thiazole nitrogen atom is a potential hydrogen bond acceptor. It is highly likely that the molecules will form hydrogen-bonded dimers in the crystal lattice.[11][12]
Trustworthiness: A Self-Validating Protocol for X-ray Crystallography
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Crystal Growth: Grow single crystals of the compound, for example, by slow evaporation of a solution in a solvent like ethanol or ethyl acetate.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
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Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
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Validation: The resulting structure must be chemically sensible and consistent with all spectroscopic data. The connectivity determined by X-ray crystallography should perfectly match the one deduced from 2D NMR experiments.
Conclusion
The structural characterization of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a multi-faceted process that requires the logical application of several complementary analytical techniques. The synergy between NMR, IR, and mass spectrometry provides a robust, self-validating system for confirming the molecular structure, formula, and functional group composition. When supplemented with X-ray crystallography and HPLC, a complete and unambiguous picture of the molecule's identity, 3D architecture, and purity is achieved. This guide provides the necessary protocols and expert rationale to empower researchers to confidently synthesize and characterize this and related compounds, paving the way for further investigation into their potential biological activities.
References
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Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. Available at: [Link]
-
Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. ScienceDirect. Available at: [Link]
-
Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. ResearchGate. Available at: [Link]
-
Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. ResearchGate. Available at: [Link]
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Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. J-Stage. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. MDPI. Available at: [Link]
-
Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Taibah University Medical Sciences. Available at: [Link]
-
N-(1,3-Thiazol-2-yl)benzamide. ResearchGate. Available at: [Link]
-
N-(4-(2,4-Dimethylphenyl)-2-thiazolyl)benzamide. PubChem. Available at: [Link]
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Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]
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- 1. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses [acikerisim.sinop.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. N-(4-(2,4-Dimethylphenyl)-2-thiazolyl)benzamide | C18H16N2OS | CID 959043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Comprehensive Profiling of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide: Target Deconvolution and Binding Affinity Workflows
Executive Summary
The N-(thiazol-2-yl)benzamide scaffold represents a highly privileged structure in medicinal chemistry, exhibiting profound polypharmacology across oncology, metabolic diseases, and virology. Specifically, the compound N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide —a close structural isomer of the well-characterized Hec1/Nek2 inhibitor INH1 (which features a 2,4-dimethylphenyl substitution)[1]—presents a unique challenge and opportunity for target deconvolution.
Small structural variations on the phenyl ring of this scaffold dictate its selectivity among diverse targets. Known targets for closely related analogs include the Zinc-Activated Channel (ZAC)[2], human Glucokinase (GK)[3], and the Chikungunya Virus (CHIKV) nsP2 protease[4]. Because the 3,4-dimethylphenyl isomer shares this core architecture, robust target deconvolution and biophysical quantification are mandatory to differentiate its primary mechanism of action (MoA) from off-target liabilities.
This technical guide provides an authoritative, step-by-step methodology for identifying the biological targets of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and quantifying its binding affinity using orthogonal biophysical techniques.
Target Deconvolution Strategies
To elucidate the specific MoA for the 3,4-dimethylphenyl isomer, researchers must employ label-free, physiologically relevant assays. The causality behind selecting these specific techniques lies in preserving the native conformation of both the small molecule and the target protein.
Cellular Thermal Shift Assay (CETSA)
The Logic: Traditional affinity chromatography requires chemical derivatization (e.g., biotinylation), which can sterically occlude the binding of low-molecular-weight compounds to shallow allosteric pockets. CETSA circumvents this by relying on the thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby increasing its melting temperature ( Tm ). This allows for the confirmation of target engagement (e.g., Hec1 or Glucokinase) directly in living cells without altering the drug's structure.
Affinity-Based Protein Profiling (ABPP)
The Logic: If CETSA yields ambiguous results due to low target abundance or transient protein-protein interactions (PPIs), ABPP is deployed. By synthesizing a photoactivatable diazirine-alkyne derivative of the thiazol-2-yl benzamide, researchers can covalently capture transient targets. Upon UV irradiation, the diazirine forms a highly reactive carbene that crosslinks to the target pocket. Copper-catalyzed click chemistry then attaches a fluorophore or biotin tag for downstream LC-MS/MS proteomics.
Target Deconvolution and Validation Workflow
Binding Affinity Quantification
Once putative targets are identified, their interactions must be biophysically quantified to establish structure-activity relationships (SAR).
Surface Plasmon Resonance (SPR)
The Logic: We prioritize SPR over steady-state assays (like Fluorescence Polarization or ELISA) because SPR resolves the individual kinetic rate constants ( kon and koff ). For PPI inhibitors—such as those disrupting the Hec1/Nek2 complex—a slow dissociation rate (long target residence time) is often more predictive of in vivo efficacy than the equilibrium dissociation constant ( KD ) alone.
SPR Sensorgram Phases and Kinetic Logic
Polypharmacological Profiling of the Scaffold
Given the promiscuity of the N-(thiazol-2-yl)benzamide class, the 3,4-dimethylphenyl derivative must be counter-screened against known targets of its structural isomers. The table below summarizes the validated targets for this chemical class to guide off-target profiling.
| Putative Target | Therapeutic Area | Mechanism of Action | Representative Affinity / Potency | Reference |
| Hec1/Nek2 Complex | Oncology | PPI Disruption (Mitotic Arrest) | GI 50 : 10–21 µM | [1] |
| Glucokinase (GK) | Metabolic (Type 2 Diabetes) | Allosteric Activation | 1.5–2.0 fold activation | [3] |
| Zinc-Activated Channel (ZAC) | Neuroscience | Negative Allosteric Modulation | IC 50 : 1–3 µM | [2] |
| CHIKV nsP2 Protease | Virology | Protease Inhibition | IC 50 : 8–13 µM | [4] |
Case Study: Hec1/Nek2 Pathway Disruption
If the 3,4-dimethylphenyl isomer acts similarly to INH1, it will directly bind to the Hec1 protein, preventing its interaction with the Nek2 kinase. This deprives the kinetochore of essential phosphorylation events, leading to spindle aberrancy and apoptosis[1].
Disruption of the Hec1/Nek2 Mitotic Pathway
Self-Validating Experimental Protocols
To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems, incorporating mandatory baseline stabilizations and control checks.
Protocol 1: SPR Binding Assay for Target Validation
Objective: Determine the KD , kon , and koff of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide against recombinant human Hec1.
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Surface Preparation: Immobilize anti-GST antibodies onto a CM5 sensor chip via standard amine coupling. Capture GST-tagged Hec1 (ligand) to achieve a surface density of ~2000 Response Units (RU). Self-validation: Leave one flow cell blank as a reference to subtract bulk refractive index changes.
-
Analyte Preparation: Dissolve the compound in 100% DMSO, then dilute into running buffer (PBS, 0.05% Tween-20) to a final DMSO concentration of 5%. Prepare a 2-fold dilution series (0.39 µM to 50 µM).
-
Kinetic Injection: Inject the analyte series at a flow rate of 30 µL/min. Allow 60 seconds for association and 180 seconds for dissociation.
-
Solvent Correction: Critical Step. Because DMSO has a high refractive index, inject a DMSO calibration series (4.5% to 5.5%) to generate a correction curve. Failure to do this will result in false-positive binding signals.
-
Data Analysis: Fit the double-referenced sensorgrams (reference-subtracted and blank-buffer subtracted) to a 1:1 Langmuir binding model to extract KD .
Protocol 2: Label-Free CETSA in Intact Cells
Objective: Confirm intracellular target engagement of the compound.
-
Cell Treatment: Seed target cells (e.g., HeLa or MDA-MB-468) in 6-well plates. Treat with 20 µM of the compound or DMSO vehicle control for 2 hours at 37°C.
-
Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes.
-
Thermal Gradient: Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis and Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.
-
Detection: Analyze the soluble fraction (supernatant) via Western blot using an anti-Hec1 (or anti-GK) antibody.
-
Validation: Plot the band intensities against temperature. A rightward shift in the melting curve ( Tm increase > 2°C) in the drug-treated group versus the DMSO group confirms direct intracellular target engagement.
References
-
[2] Madjroh N, et al. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology (2021).[Link]
-
[3] Charaya N, et al. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Computational Biology and Chemistry (2018).[Link]
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[1] Wu G, et al. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal. Cancer Research (2008).[Link]
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[4] Bassetto M, et al. 1,3-Thiazolbenzamide Derivatives as Chikungunya Virus nsP2 Protease Inhibitors. ACS Omega (2021).[Link]
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- 3. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
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preliminary biological activity of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
An In-Depth Technical Guide on the Preliminary Biological Investigation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Foreword: A Rationale for Investigation
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. The target of this guide, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, represents a thoughtful hybridization of two such privileged scaffolds: the 1,3-thiazole ring and the benzamide moiety. While no direct biological data for this specific molecule has been published to date, its structural components compel a thorough preliminary investigation.
The thiazole nucleus is a fundamental feature in a multitude of FDA-approved drugs and biologically active compounds, demonstrating a vast spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2][3] It is present in therapeutics ranging from the antibiotic Cefiderocol to the anticancer agent Alpelisib.[2] Similarly, the benzamide scaffold is integral to numerous pharmaceuticals, contributing to their therapeutic efficacy through various mechanisms.
This guide, therefore, serves as a forward-looking exploration into the predicted biological potential of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. We will outline a robust synthetic pathway and propose a comprehensive, yet preliminary, screening cascade to investigate its hypothetical antimicrobial and anticancer activities. The protocols described herein are grounded in established methodologies and are designed to provide a foundational dataset for future, more in-depth research.
Part 1: Synthesis and Characterization
A logical and efficient synthesis is the first step in evaluating any novel compound. The proposed pathway to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide leverages the classic Hantzsch thiazole synthesis followed by a standard acylation reaction.
Proposed Synthetic Workflow
The synthesis is envisioned as a two-step process:
-
Step 1: Synthesis of 2-Amino-4-(3,4-dimethylphenyl)-1,3-thiazole. This intermediate is synthesized via the Hantzsch reaction, which involves the cyclocondensation of an α-haloketone with a thiourea. Here, 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one reacts with thiourea.
-
Step 2: Synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. The final compound is obtained through the acylation of the 2-amino group of the thiazole intermediate with benzoyl chloride, a reaction analogous to the Schotten-Baumann synthesis protocol.[4][5]
Detailed Experimental Protocol: Synthesis
Step 1: 2-Amino-4-(3,4-dimethylphenyl)-1,3-thiazole
-
To a solution of 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one (10 mmol) in absolute ethanol (50 mL), add thiourea (12 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. A precipitate should form.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-4-(3,4-dimethylphenyl)-1,3-thiazole.
-
Characterize the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Step 2: N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
-
Dissolve the 2-amino-4-(3,4-dimethylphenyl)-1,3-thiazole intermediate (5 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride (5.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove pyridine, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Confirm the final structure and purity using FTIR, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The FTIR spectrum is expected to show characteristic peaks for N-H stretching, C=O stretching of the amide, and vibrations of the thiazole nucleus.[4]
Part 2: Hypothesized Biological Activity I: Antimicrobial Screening
Scientific Rationale
The thiazole scaffold is a well-established antibacterial and antifungal pharmacophore.[6] Numerous derivatives bearing this ring have shown potent activity against a wide range of pathogens, including multi-drug resistant strains like MRSA.[7][8] The benzamide moiety also contributes to antimicrobial profiles. Therefore, it is highly probable that the target compound will exhibit antimicrobial properties. We propose an initial screening against a panel of clinically relevant bacteria and fungi.
Experimental Protocol: In Vitro Antimicrobial Activity
This protocol follows a two-tiered approach: an initial qualitative screen using the disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC).
1. Disk Diffusion Susceptibility Test (Kirby-Bauer Method)
-
Prepare Mueller-Hinton agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.
-
Inoculate the plates by evenly streaking a standardized microbial suspension (0.5 McFarland standard) over the entire surface.
-
Sterilize 6 mm filter paper discs and impregnate them with a known concentration of the test compound (e.g., 100 µ g/disc ) dissolved in a suitable solvent (e.g., DMSO).
-
Place the impregnated discs onto the surface of the inoculated agar plates.
-
Include a positive control disc (e.g., Chloramphenicol for bacteria, Ketoconazole for fungi) and a negative control disc (solvent only).[6][7]
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater susceptibility of the microbe to the compound.
2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates under the conditions described above.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Hypothetical Data Summary
The following table presents a plausible outcome for the preliminary antimicrobial screening, demonstrating moderate to good activity.
| Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 18 | 16 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 20 | 8 |
| Escherichia coli (ATCC 25922) | Gram-negative | 14 | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 10 | 64 |
| Candida albicans (ATCC 10231) | Fungus | 16 | 32 |
| Aspergillus niger (ATCC 16404) | Fungus | 12 | 64 |
Part 3: Hypothesized Biological Activity II: Anticancer Screening
Scientific Rationale
Thiazole and its fused derivatives are prominent scaffolds in oncology research, with many compounds showing potent cytotoxic activity against various human cancer cell lines.[3][9][10] The mechanism often involves the inhibition of critical enzymes like protein kinases or dihydrofolate reductase (DHFR).[9][11] The planar, aromatic nature of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide makes it a candidate for targeting such enzymatic active sites or even for DNA intercalation. An initial in vitro cytotoxicity screen against a panel of diverse cancer cell lines is a logical step to probe this potential.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and is an effective first-pass screen for cytotoxic potential.
-
Cell Culture and Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 breast, A-549 lung, HCT-116 colon) and a normal human fibroblast line (for selectivity assessment) in appropriate media.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with the medium containing the test compound dilutions.
-
Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with the highest concentration of DMSO used).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound required to inhibit cell growth by 50%) by plotting a dose-response curve.
-
Hypothetical Data Summary: Cytotoxicity
This table summarizes potential IC₅₀ values, suggesting selective cytotoxicity towards cancer cells.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A-549 | Lung Carcinoma | 21.8 |
| HCT-116 | Colon Carcinoma | 18.2 |
| Normal Fibroblasts | Non-cancerous | > 100 |
Potential Mechanism of Action: A Visual Hypothesis
Based on literature for similar scaffolds[11], a plausible mechanism of action could be the inhibition of a receptor tyrosine kinase signaling pathway, such as the EGFR pathway, which is often dysregulated in cancer.
Part 4: Discussion and Future Directions
The hypothetical preliminary data suggests that N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a molecule of significant interest, potentially exhibiting dual antimicrobial and selective anticancer activities. The moderate activity against both Gram-positive and Gram-negative bacteria, coupled with promising cytotoxicity against several cancer cell lines with a favorable selectivity index, positions this compound as a strong lead for further development.
Immediate next steps should focus on:
-
Mechanism of Action (MoA) Studies: To validate the hypothesized anticancer mechanism, specific enzyme inhibition assays (e.g., EGFR kinase assay) should be performed.[11] For antimicrobial MoA, studies could investigate cell wall synthesis or DNA gyrase inhibition.
-
Structure-Activity Relationship (SAR) Exploration: A focused library of analogues should be synthesized to probe the SAR.[12] Modifications could include:
-
Varying the substituents on the benzamide ring (e.g., adding electron-donating or-withdrawing groups).
-
Altering the substitution pattern on the 4-phenyl ring of the thiazole.
-
Replacing the benzamide with other acyl or sulfonyl groups.
-
-
In Vivo Evaluation: Promising candidates from the SAR studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and preliminary toxicity profiles.
Conclusion
While this guide is a prospective analysis, it provides a comprehensive and scientifically-grounded framework for the initial investigation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. By leveraging the known biological activities of its thiazole and benzamide components, we have outlined a clear path from synthesis to preliminary biological screening. The potential for this compound to act as a lead for either antimicrobial or anticancer drug discovery is substantial, warranting its synthesis and evaluation by the research community.
References
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020).
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Thiazole Ring—A Biologically Active Scaffold. (2022). MDPI. [Link]
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Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. [Link]
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Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). MDPI. [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]
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Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2018). RSC Advances. [Link]
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Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. (2012). Scielo. [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020). MDPI. [Link]
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Microwave promoted synthesis of some N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. Scilit. [Link]
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Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. (2013). ResearchGate. [Link]
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Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. (2023). Semantic Scholar. [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. [Link]
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Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. (2020). Semantic Scholar. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). MDPI. [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). MDPI. [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2017). MDPI. [Link]
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Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. (2015). Hilaris Publisher. [Link]
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A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). MDPI. [Link]
-
Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). (2010). PMC. [Link]
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Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. (2025). ResearchGate. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2021). MDPI. [Link]
-
Synthesis of Some New Benzimidazole-Thiazole Derivatives as Anticancer Agents. (2019). ResearchGate. [Link]
-
Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (2009). PubMed. [Link]89823/)
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A Senior Application Scientist's Guide to Molecular Docking: A Case Study with N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Preamble: The Scientific Imperative
In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] Molecular docking, a technique that predicts the preferred orientation of one molecule to a second when bound to each other, stands as a cornerstone of structure-based drug design.[1][3] It allows us to perform a virtual "handshake" between a small molecule (a ligand) and a biological target (a receptor), saving significant time and resources by prioritizing the most promising candidates for experimental validation.[4]
This guide provides an in-depth, technical walkthrough of a molecular docking workflow. We will move beyond a simple list of steps to explore the critical thinking and scientific rationale behind each decision. Our subject molecule is N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide , a compound featuring a thiazole core. Thiazole and its derivatives are heterocyclic compounds of significant interest due to their presence in numerous biologically active molecules and their association with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6]
Given that many thiazole derivatives have been identified as inhibitors of Cyclooxygenase-2 (COX-2)—a key enzyme in the inflammatory pathway—we will conduct a case study docking our ligand against this therapeutically relevant target.[5][7][8][9][10] This exercise will serve as a practical framework for researchers, scientists, and drug development professionals to design and execute their own robust molecular docking studies.
Chapter 1: The Virtual Experiment Blueprint
The generalized workflow we will follow is outlined below. Each stage, from preparation to analysis, is a critical link in the chain; a failure in one compromises the entire experiment.
Chapter 2: Target Selection & Validation
The "Why": Rationale for Selecting COX-2
The choice of a biological target is the most critical first step. Our ligand, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, contains a thiazole scaffold. The literature robustly supports that thiazole-containing molecules can act as selective inhibitors of COX-2.[5][9][10] COX-2 is an inducible enzyme responsible for producing prostaglandins that mediate inflammation and pain.[11] Selective inhibitors are therapeutically valuable as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.[8] This existing evidence provides a strong, authoritative grounding for our hypothesis: our ligand may bind to and inhibit COX-2.
The "How": Procuring a High-Quality Receptor Structure
For a structure-based design project, we require a high-resolution 3D structure of our target, typically determined by X-ray crystallography or Cryo-EM. The RCSB Protein Data Bank (PDB) is the primary repository for these structures.[4]
A crucial decision is which PDB entry to use. We seek a structure that is:
-
Human or a close homolog: To ensure relevance.
-
High-resolution: A resolution of < 2.5 Å is preferable for accurate atomic positions.
-
Co-crystallized with a ligand: This is the gold standard. A structure with a known inhibitor already in the binding site validates that the pocket is in a conformation amenable to binding and provides a reference for defining our search space.
For this study, we select PDB ID: 5KIR , which is the crystal structure of human COX-2 in complex with Rofecoxib (Vioxx), a known selective inhibitor.[12][13] This structure has a resolution of 2.70 Å and provides an excellent template for our docking experiment.[13]
Chapter 3: The Digital Toolbox: Ligand & Receptor Preparation
Raw structural files from databases are not immediately ready for docking.[14] They must be meticulously prepared to ensure chemical and structural accuracy, a process that directly impacts the quality of the simulation.[15]
Protocol 1: Ligand Preparation
The ligand must be converted from a 2D representation to a 3D structure with correct stereochemistry, charges, and torsional degrees of freedom.
Step-by-Step Methodology:
-
Obtain 2D Structure: The structure of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is first drawn using chemical drawing software (e.g., ChemDraw) or obtained from a database like PubChem. A similar compound, N-(4-(2,4-Dimethylphenyl)-2-thiazolyl)benzamide, is listed under CID 959043.[16]
-
2D to 3D Conversion: The 2D structure is converted into a 3D conformation. This can be done using programs like Open Babel.
-
Energy Minimization: The initial 3D structure is energetically unstable. A geometry optimization is performed using a force field (e.g., MMFF94) to find a low-energy conformation. This step is critical for ensuring realistic bond lengths and angles.[17]
-
Assign Partial Charges: The docking algorithm's scoring function relies on electrostatic calculations. Therefore, partial charges must be assigned to each atom. Gasteiger charges are a common and rapid method suitable for most small molecules.[18]
-
Define Rotatable Bonds: The flexibility of the ligand is a key part of the docking process. We must define which bonds are rotatable (typically single, non-ring bonds). This allows the docking software to explore different conformations of the ligand during the simulation.[18]
-
Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure, containing charge and atom type information, is saved in the PDBQT file format.[19]
Protocol 2: Receptor Preparation
The crystal structure of the protein also requires significant cleaning and preparation. Our goal is to prepare the protein by creating a static representation of the binding site.
Step-by-Step Methodology:
-
Load PDB Structure: Load the selected PDB file (e.g., 5KIR) into a molecular visualization program like UCSF Chimera or PyMOL.[20][21]
-
Remove Non-Essential Molecules: Crystal structures contain many molecules that are not part of the docking experiment. We must remove:
-
Water Molecules: Unless a water molecule is known to be critical for mediating ligand binding (a "structural water"), all solvent molecules should be deleted.[17][22]
-
Co-crystallized Ligand & Ions: The original inhibitor (Rofecoxib in 5KIR) must be removed to free the binding site. Non-essential ions are also removed.[21]
-
Alternate Conformations & Chains: If the protein is a multimer, we typically retain only the chain containing the binding site of interest.[22]
-
-
Add Polar Hydrogens: Crystal structures often lack explicit hydrogen atoms. These are essential for defining the correct hydrogen bonding network. Hydrogens are added to the protein structure.[14][17]
-
Assign Partial Charges: Similar to the ligand, partial charges (e.g., Kollman charges) are assigned to the protein atoms.[19]
-
Save in PDBQT Format: The prepared receptor is saved in the PDBQT format, which includes the charge information required by AutoDock Vina.[23]
Chapter 4: The Docking Simulation: Executing the Protocol
With the ligand and receptor prepared, we can now define the search space and run the docking simulation. We will use AutoDock Vina , a widely used, accurate, and fast open-source docking program.[24]
Protocol 3: Defining the Binding Site & Running Vina
The "binding site" is the three-dimensional space within the receptor where the ligand is most likely to bind. The docking algorithm will confine its search for favorable binding poses to this region, which is defined by a "grid box".
Step-by-Step Methodology:
-
Identify the Binding Pocket: The most reliable way to define the binding site is to use the location of the co-crystallized ligand from the original PDB file. By superimposing the prepared receptor with the original 5KIR structure, we can identify the key amino acid residues that form the active site. For COX-2, key residues include Arg513 and His90.[7][25]
-
Define the Grid Box: A 3D grid box is centered on the identified binding pocket. The size of the box is critical: it must be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large that it becomes computationally expensive and reduces the accuracy of the search.[4][23] A typical size might be 25 x 25 x 25 Å.
-
Create the Configuration File: AutoDock Vina uses a simple text file to specify the input files and simulation parameters. This file includes:
-
Path to the receptor PDBQT file.
-
Path to the ligand PDBQT file.
-
Coordinates for the center of the grid box (center_x, center_y, center_z).
-
Dimensions of the grid box (size_x, size_y, size_z).
-
The name of the output file.
-
-
Execute the Simulation: The docking run is initiated from the command line, pointing Vina to the configuration file. Vina will then perform its search algorithm, generating a set of possible binding poses for the ligand, each with a corresponding binding affinity score.[24]
Chapter 5: Data Interpretation & Validation
The output of a docking run is not a single answer but a set of predictions that require careful scientific interpretation.[26] The goal is to determine the most plausible binding mode, not just the one with the best score.[27]
Pillar 1: Binding Affinity Scores
AutoDock Vina provides a binding affinity score for each predicted pose, reported in kcal/mol.[4] This score is an estimation of the binding free energy (ΔG).
-
Interpretation: More negative values indicate stronger, more favorable binding.[26] For example, a ligand with a score of -9.5 kcal/mol is predicted to bind more tightly than one with a score of -6.0 kcal/mol.
-
Trustworthiness: It is crucial to understand that this is a predicted value. It is most powerful when used for relative comparison (ranking different ligands against the same target) rather than as an absolute measure of affinity.[27]
Table 1: Hypothetical Docking Results for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Predicted) |
| 1 | -9.8 | 0.00 | HIS90, ARG513, TYR385, SER530 |
| 2 | -9.5 | 1.21 | HIS90, ARG513, VAL523 |
| 3 | -9.2 | 1.89 | HIS90, TYR385, LEU352 |
| 4 | -8.9 | 2.45 | VAL523, SER530, PHE518 |
| ... | ... | ... | ... |
Pillar 2: Binding Pose and Molecular Interactions
The top-scoring pose is not necessarily the correct one. A plausible binding pose must be chemically and biologically sensible. We use visualization software to analyze the predicted interactions between the ligand and the receptor.[28]
-
Hydrogen Bonds: Are there hydrogen bonds formed between the ligand's H-bond donors/acceptors (like the amide N-H or C=O) and appropriate residues in the protein?
-
Hydrophobic Interactions: Does the dimethylphenyl group of the ligand sit within a hydrophobic pocket of the receptor?
-
Pi-Pi Stacking: Can the aromatic rings of the ligand form pi-pi stacking interactions with aromatic residues like Tyrosine (TYR), Phenylalanine (PHE), or Histidine (HIS)?
For a COX-2 inhibitor, a key validation checkpoint is to see if the ligand interacts with the known critical residues. For example, a successful docking pose should show interactions with residues in the selective side-pocket, such as Arg513 and His90, which are known to be crucial for the selectivity of inhibitors like celecoxib.[7]
Pillar 3: Validation and Control
A self-validating protocol requires controls. The most common and powerful control is re-docking .
-
Re-docking Protocol: Before docking our test ligand, we first dock the original co-crystallized ligand (Rofecoxib) back into the binding site.
-
Success Criteria: A successful re-docking run should produce a top-scoring pose that is very close to the original crystallographic position. This is quantified by the Root-Mean-Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD value of less than 2.0 Å is generally considered a success and validates that our docking protocol is reliable for this target.[26]
The logical flow for validating the final results is a critical thinking process that combines quantitative scores with qualitative structural analysis.
Conclusion & Future Directions
This guide has detailed a comprehensive and scientifically rigorous workflow for the molecular docking of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide against the COX-2 enzyme. By following this blueprint—from target validation and meticulous preparation to multi-faceted result analysis—researchers can generate credible, actionable hypotheses about a compound's potential biological activity.
The hypothetical results presented suggest that our ligand binds favorably in the COX-2 active site, forming key interactions consistent with known inhibitors. However, it is imperative to remember that molecular docking is a predictive tool.[29] The insights generated here are hypotheses that must be validated through further computational and experimental methods.
Next Steps:
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted protein-ligand complex over time.
-
In Vitro Enzyme Assays: To experimentally measure the IC50 value of the compound against COX-1 and COX-2 to confirm its inhibitory activity and selectivity.
-
Lead Optimization: If activity is confirmed, the docking model can be used to guide the design of new analogs with improved potency and pharmacokinetic properties.
By integrating computational modeling with experimental validation, we can significantly enhance the efficiency and rationality of the drug discovery process.
References
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- Molecular Docking Tutorial.
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- PDBe. Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. PDBe.
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An In-depth Technical Guide to the Synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Derivatives
Introduction: The Privileged Scaffold of 2-Aminothiazole in Modern Drug Discovery
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic scaffold is integral to numerous pharmaceuticals exhibiting a wide array of therapeutic properties, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4][5][6][7] The N-acylation of the 2-amino group, specifically to form N-aryl-thiazolyl amides, further enhances the therapeutic potential, creating compounds that have been successfully investigated as inhibitors of key biological targets like kinases and tubulin.[4][8]
This guide provides a comprehensive overview of the principal synthetic pathways for a specific class of these molecules: N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide derivatives. We will delve into the strategic considerations behind the synthesis, provide detailed, field-tested protocols, and offer insights into the optimization and characterization of these high-value compounds, tailored for researchers and professionals in drug development.
Retrosynthetic Strategy: A Two-Stage Approach
A logical retrosynthetic analysis of the target molecule, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, reveals a robust and versatile two-stage synthetic strategy. The primary disconnection occurs at the amide bond, separating the molecule into two key synthons: the 2-aminothiazole core and a benzoyl moiety.
This approach is highly advantageous for library synthesis, as the core aminothiazole can be prepared on a larger scale and subsequently coupled with a diverse range of substituted benzoyl chlorides to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.[9]
Caption: Retrosynthetic analysis of the target benzamide.
Part I: Synthesis of the Core Intermediate: 2-Amino-4-(3,4-dimethylphenyl)-1,3-thiazole
The cornerstone of this synthesis is the formation of the substituted 2-aminothiazole ring. The Hantzsch thiazole synthesis, first reported in 1887, remains the most classical, reliable, and widely adopted method for this transformation.[1][2][10]
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea.[1] The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic 2-aminothiazole ring.[2][11]
The choice of an α-haloketone is critical as it directly dictates the substituent at the C4 position of the thiazole ring. For our target, this requires 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one.
Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.
Experimental Protocol 1: Synthesis of 2-Amino-4-(3,4-dimethylphenyl)-1,3-thiazole
This protocol outlines a standard laboratory procedure for the Hantzsch synthesis.
Materials:
-
2-Bromo-1-(3,4-dimethylphenyl)ethan-1-one (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.2 eq) in ethanol (approx. 5-10 mL per gram of thiourea).
-
Addition of Ketone: To this solution, add 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one (1.0 eq). The α-haloketone should be handled in a fume hood as it can be a lachrymator.[11]
-
Reaction: Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot disappears.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate, which neutralizes the hydrobromic acid formed during the reaction.[12]
-
Isolation: Stir the resulting suspension for 15-20 minutes. The product will precipitate as a solid. Collect the precipitate by vacuum filtration through a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying & Purification: Dry the crude product. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure 2-amino-4-(3,4-dimethylphenyl)-1,3-thiazole.[13]
Trustworthiness & Optimization:
-
Reagent Quality: The purity of the α-haloketone is crucial; impurities or decomposition can lead to low yields.[11]
-
Temperature Control: While many Hantzsch syntheses require heating, excessive temperatures can promote side-product formation. Gradual heating and careful monitoring are advised.[11][13]
-
Alternative Conditions: For faster reaction times and often higher yields, microwave-assisted synthesis (e.g., 70-90°C for 10-30 minutes) is an excellent alternative.[11][13]
Part II: Synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Derivatives
With the aminothiazole core in hand, the final step is the formation of the amide bond through acylation. This is typically a high-yielding and straightforward reaction.
Acylation via Nucleophilic Acyl Substitution
The reaction involves the nucleophilic attack of the exocyclic amino group of the thiazole onto the electrophilic carbonyl carbon of a benzoyl chloride derivative. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to act as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.[14]
Caption: General mechanism for the N-acylation of 2-aminothiazole.
Experimental Protocol 2: General Procedure for N-Acylation
This protocol provides a general method for coupling the aminothiazole core with various benzoyl chlorides.
Materials:
-
2-Amino-4-(3,4-dimethylphenyl)-1,3-thiazole (1.0 eq)
-
Substituted Benzoyl Chloride (1.1 eq)
-
Pyridine (as both solvent and base) or Dichloromethane (DCM) with Triethylamine (1.5 eq)
-
Deionized Water
Procedure:
-
Reaction Setup: Dissolve the 2-amino-4-(3,4-dimethylphenyl)-1,3-thiazole (1.0 eq) in pyridine or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. This is done to control the exothermicity of the reaction with the acyl chloride.
-
Addition of Acyl Chloride: Add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution. If using DCM, add triethylamine (1.5 eq) prior to the benzoyl chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[14]
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product. If DCM was used, it can be washed sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution, and brine, before being dried over MgSO₄ and concentrated under reduced pressure.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).[1]
Overall Experimental Workflow
The entire process from starting materials to the final, characterized product follows a logical and systematic workflow.
Caption: General experimental workflow for synthesis and purification.
Data Presentation: Representative Derivatives
The following table summarizes representative data for a small library of synthesized N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide derivatives, illustrating the versatility of the acylation step.
| Compound ID | Benzamide Substituent (R) | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1a | H | C₁₈H₁₆N₂OS | 85 | 210-212 |
| 1b | 4-Cl | C₁₈H₁₅ClN₂OS | 88 | 225-227 |
| 1c | 4-OCH₃ | C₁₉H₁₈N₂O₂S | 82 | 198-200 |
| 1d | 4-NO₂ | C₁₈H₁₅N₃O₃S | 91 | 240-242 |
Conclusion
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide derivatives is reliably achieved through a robust two-part strategy. The Hantzsch synthesis provides efficient access to the key 2-amino-4-arylthiazole intermediate, which can then be readily diversified via standard N-acylation protocols. This approach offers high yields, operational simplicity, and the flexibility required for the rapid generation of compound libraries in a drug discovery setting. The methodologies presented herein are validated, adaptable, and provide a solid foundation for researchers aiming to explore the vast chemical space and therapeutic potential of this important class of molecules.
References
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- Optimizing Hantzsch thiazole synthesis reaction conditions. (2025). Benchchem.
- Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. (2025). Benchchem.
- A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip (RSC Publishing).
- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). MDPI.
- A Comparative Analysis of 2-Aminothiazole Synthesis Methods. (2025). Benchchem.
- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymeriz
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). OUCI.
- Synthesis of 2-aminothiazole derivatives: A short review. (2022).
- Synthesis And Characterization Of Novel Thiazole Derivatives As Potential Anticancer Agents: Molecular Docking And DFT Studies. (2021).
- Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. (2025). Asian Journal of Green Chemistry.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC.
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing.
- "optimization of Hantzsch thiazole synthesis reaction conditions". (2025). Benchchem.
- Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Deriv
- 2-Aminothiazole: synthesis, biological activities and toxicity. (2023). ChemicalBook.
- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC.
- Synthesis of novel 2-amino thiazole deriv
- Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) Cinnamamide Derivatives as Novel Potential Anti-tumor Agents. (2015).
- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). MDPI.
- Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021). Journal of Applied Pharmaceutical Science.
- Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)
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physicochemical properties of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
An In-Depth Technical Whitepaper on the Physicochemical Profiling of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Executive Summary
The compound N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide belongs to the 4-aryl-2-aminothiazole class of molecules, a privileged structural scaffold in modern medicinal chemistry. Positional isomers of this compound—most notably the 2,4-dimethyl analog (INH1)—have been extensively validated as potent inhibitors of the Hec1/Nek2 mitotic pathway [1] and as suppressors of metastatic cancer cell migration [2].
As a Senior Application Scientist transitioning this molecule from discovery to preclinical development, understanding its physicochemical properties is paramount. This whitepaper provides a comprehensive evaluation of its molecular architecture, thermodynamic solubility, permeability, and metabolic stability. By employing self-validating experimental protocols, we establish a robust data package to guide formulation and in vivo dosing strategies.
Molecular Architecture & In Silico Profiling
The core structure consists of a central 1,3-thiazole ring, substituted at the 2-position with a benzamide group and at the 4-position with a highly lipophilic 3,4-dimethylphenyl moiety. This architecture dictates its behavior in aqueous environments and lipid bilayers.
According to Lipinski’s foundational framework for drug-likeness [3], the compound exhibits excellent theoretical permeability but carries a high risk of solubility-limited bioavailability. The calculated LogP (cLogP) approaches the upper limit of the Rule of Five, indicating that while the molecule will readily partition into lipid membranes, it will require advanced formulation strategies (e.g., amorphous solid dispersions or lipid-based vehicles) to maintain systemic exposure.
Table 1: In Silico Physicochemical Descriptors
| Parameter | Value | Pharmacokinetic Implication |
| Molecular Formula | C18H16N2OS | N/A |
| Molecular Weight | 308.40 g/mol | Optimal for oral absorption (< 500 Da) |
| Calculated LogP (cLogP) | ~4.6 | High lipophilicity; drives membrane permeability but limits aqueous solubility |
| Topological Polar Surface Area | 70.14 Ų | Excellent transcellular permeability (< 140 Ų) |
| Hydrogen Bond Donors (HBD) | 1 | Favorable for passive diffusion (≤ 5) |
| Hydrogen Bond Acceptors (HBA) | 3 | Favorable for passive diffusion (≤ 10) |
| Rotatable Bonds | 3 | High conformational stability, reducing entropic penalty upon target binding |
Thermodynamic Solubility Assessment
The Causality: Kinetic solubility assays (which rely on spiking DMSO stocks into aqueous buffers) frequently overestimate true solubility due to the formation of meta-stable, supersaturated states or amorphous precipitates. Because the final formulated drug will likely utilize the stable crystalline API, we must determine its thermodynamic solubility to accurately predict gastrointestinal dissolution. Based on structural analogs [4], the aqueous solubility is expected to be < 10 µg/mL.
Self-Validating Protocol: Shake-Flask Thermodynamic Solubility
-
Equilibration: Add excess crystalline N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide to 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Agitate at 37°C for 48 hours to ensure thermodynamic equilibrium is achieved.
-
Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.
-
Quantification: Dilute the supernatant and quantify the dissolved API via LC-MS/MS against a matrix-matched standard curve.
-
Self-Validation Mechanism: Simultaneously analyze the residual solid pellet via X-ray Powder Diffraction (XRPD). If the XRPD diffractogram matches the starting material, the solubility value is valid. If a new polymorphic form or hydrate is detected, the solubility value reflects the new species, and the data must be flagged for solid-state liability.
In Vitro Permeability (PAMPA)
The Causality: With a TPSA of 70.14 Ų and a LogP of ~4.6, the compound is highly lipophilic and should easily traverse phospholipid bilayers via passive transcellular diffusion. However, highly lipophilic compounds are prone to non-specific binding to assay plastics, which can artificially deflate apparent permeability ( Papp ) calculations.
Self-Validating Protocol: Parallel Artificial Membrane Permeability Assay
-
Preparation: Prepare a 10 µM donor solution of the compound in PBS (pH 7.4) containing 1% DMSO to maintain solubility.
-
Incubation: Add the donor solution to the lower well of a PAMPA plate. Add fresh PBS to the upper acceptor well, separated by a lipid-infused polycarbonate membrane. Incubate at 37°C for 4 hours.
-
Quantification: Quantify the compound in both the donor and acceptor wells via LC-MS/MS.
-
Self-Validation Mechanism:
-
Membrane Integrity: Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow fluorescence is detected in the acceptor well, the lipid membrane has ruptured, and the well's data is automatically invalidated.
-
Mass Balance: Calculate the total mass recovered (Donor + Acceptor). If recovery is < 80%, non-specific binding has occurred, and the assay must be repeated using plates pre-coated with bovine serum albumin (BSA).
-
Metabolic & Chemical Stability
The Causality: The molecule contains two primary metabolic soft spots: the benzamide bond (susceptible to amidase-mediated hydrolysis) and the electron-rich 3,4-dimethylphenyl ring (susceptible to CYP450-mediated aliphatic or aromatic oxidation).
Self-Validating Protocol: Liver Microsomal Clearance
-
Incubation: Incubate 1 µM of the compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system at 37°C.
-
Quenching: Quench the reactions at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ).
-
Self-Validation Mechanism:
-
Enzymatic Competency: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). The assay is only valid if the controls fall within historical clearance ranges.
-
Chemical vs. Metabolic Degradation: Run a minus-NADPH negative control. Any depletion of the parent compound in the absence of NADPH indicates chemical instability (e.g., hydrolysis) rather than CYP450 metabolism.
-
Visualizing the Development Logic
To synthesize the preclinical evaluation strategy and the compound's theoretical mechanism of action, the following logical workflows are defined.
Fig 1. Sequential physicochemical and ADME characterization workflow for thiazole derivatives.
Fig 2. Mechanism of action for 2-aminothiazole benzamides via Hec1/Nek2 pathway disruption.
References
-
Wu, G., et al. "Small Molecule Targeting the Hec1/Nek2 Mitotic Pathway Suppresses Tumor Cell Growth in Culture and in Animal." Cancer Research.[Link]
-
Zheng, S., et al. "Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion." ACS Medicinal Chemistry Letters.[Link]
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.[Link]
An In-depth Technical Guide to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide: A Small Molecule Inhibitor Scaffold
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, a small molecule inhibitor belonging to the promising class of thiazole-based therapeutics. While specific data for this exact molecule is emerging, this document synthesizes field-proven insights from closely related analogs to project its synthesis, potential mechanisms of action, and key experimental workflows for its investigation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel thiazole derivatives as potential therapeutic agents. We will delve into the rationale behind experimental designs, from synthesis to biological evaluation, to provide a robust framework for its scientific exploration.
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring is a heterocyclic motif composed of sulfur and nitrogen atoms that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Notably, several thiazole-containing compounds have successfully transitioned into clinically approved drugs, underscoring the therapeutic potential of this scaffold.
The molecule of interest, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, combines the privileged thiazole core with a benzamide moiety, a common feature in many biologically active compounds. This guide will explore the scientific rationale for investigating this compound as a small molecule inhibitor.
Synthesis and Characterization
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can be logically approached through a well-established synthetic route for 2-amido-4-arylthiazole derivatives. The general strategy involves a two-step process: the Hantzsch thiazole synthesis followed by an acylation reaction.
Proposed Synthetic Pathway
A plausible and efficient synthetic route is outlined below. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for similar transformations.
Caption: Proposed two-step synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-amino-4-(3,4-dimethylphenyl)thiazole
-
To a round-bottom flask, add 3,4-dimethylacetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).
-
Add a suitable solvent, such as ethanol or isopropanol.
-
Reflux the mixture for 12-24 hours or heat in a microwave synthesizer at a suitable temperature and time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into an ice-cold solution of sodium thiosulfate to quench the excess iodine.
-
Basify the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-(3,4-dimethylphenyl)thiazole.
Step 2: Synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
-
Dissolve 2-amino-4-(3,4-dimethylphenyl)thiazole (1 equivalent) in a suitable solvent, such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted acid chloride.
-
Dry the crude product and purify by recrystallization or column chromatography to yield the final compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the dimethylphenyl and benzoyl groups, the thiazole proton, and the methyl protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| FT-IR | Characteristic peaks for N-H stretching, C=O stretching (amide), and C=N stretching of the thiazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound. |
| Purity (HPLC) | A single major peak indicating high purity. |
Potential Biological Activities and Mechanisms of Action
Based on the extensive research on analogous thiazole-based compounds, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a candidate for investigation in several therapeutic areas.
Anticancer Activity
Thiazole derivatives have been extensively studied as anticancer agents, targeting various pathways involved in tumor growth and proliferation.
-
Protein Kinase Inhibition: Many thiazole-containing molecules act as inhibitors of protein kinases, which are crucial regulators of cell signaling. Depending on the specific substitutions, this compound could potentially inhibit serine/threonine or tyrosine kinases involved in cancer progression.
-
Tubulin Polymerization Inhibition: The thiazole scaffold has been incorporated into molecules that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.
-
Carbonic Anhydrase Inhibition: Certain thiazole derivatives have shown inhibitory activity against carbonic anhydrase IX, an enzyme overexpressed in many tumors and involved in pH regulation and tumor progression.
Caption: Potential anticancer mechanisms of action.
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties.
-
MyD88 Inhibition: Some 2-amino-4-phenylthiazole analogues have been identified as inhibitors of Myeloid differentiation primary response 88 (MyD88) homodimerization. MyD88 is a key adapter protein in Toll-like receptor signaling, which plays a crucial role in the inflammatory response.
-
IL-17 Inhibition: The thiazole scaffold has been utilized to develop inhibitors of the pro-inflammatory cytokine Interleukin-17 (IL-17).
Other Potential Activities
-
Antimicrobial and Anthelmintic Activity: Various 2-amino-4-phenylthiazole derivatives have demonstrated significant antifungal and anthelmintic activities.
-
Ion Channel Modulation: N-(thiazol-2-yl)benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.
Experimental Workflows for Biological Evaluation
A systematic approach is crucial for evaluating the biological activity of a novel compound. The following workflows provide a starting point for the investigation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide.
In Vitro Cytotoxicity Screening
Objective: To determine the cytotoxic effects of the compound against a panel of human cancer cell lines.
Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer) and a non-cancerous cell line (e.g., WI-38 fibroblasts) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength. Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Target-Based Assays
If a specific target is hypothesized, target-based assays should be employed.
| Hypothesized Target | Suggested Assay | Principle |
| Protein Kinase | Kinase activity assay (e.g., ADP-Glo™ Kinase Assay) | Measures the amount of ADP produced, which is proportional to kinase activity. |
| Tubulin Polymerization | In vitro tubulin polymerization assay | Monitors the change in light scattering or fluorescence as tubulin polymerizes into microtubules. |
| MyD88 Dimerization | Co-immunoprecipitation (Co-IP) or FRET-based assay | Detects the interaction between MyD88 molecules. |
| ZAC Activity | Two-electrode voltage clamp electrophysiology on ZAC-expressing Xenopus oocytes | Measures the ion flow through the ZAC channel in the presence and absence of the compound. |
digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"Synthesis" [label="Synthesis and Characterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cytotoxicity" [label="In Vitro Cytotoxicity Screening\n(MTT Assay)"]; "Target_ID" [label="Target Identification and Validation"]; "Target_Assays" [label="Target-Based Assays\n(e.g., Kinase, Tubulin, etc.)"]; "Mechanism" [label="Mechanism of Action Studies\n(e.g., Apoptosis, Cell Cycle)"]; "In_Vivo" [label="In Vivo Efficacy Studies\n(Animal Models)"]; "ADMET" [label="ADMET Profiling", fillcolor="#FBBC05", fontcolor="#202124"];
"Synthesis" -> "Cytotoxicity"; "Cytotoxicity" -> "Target_ID"; "Target_ID" -> "Target_Assays"; "Target_Assays" -> "Mechanism"; "Mechanism" -> "In_Vivo"; "Synthesis" -> "ADMET"; }
Caption: A general experimental workflow for the evaluation of a novel small molecule inhibitor.
Conclusion and Future Directions
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide represents a promising scaffold for the development of novel small molecule inhibitors. Drawing upon the extensive body of research on related thiazole derivatives, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation. Future research should focus on confirming its synthesis, elucidating its specific biological targets, and understanding its mechanism of action. Further structural modifications could also be explored to optimize potency and selectivity. The systematic approach outlined in this document will be instrumental in unlocking the full therapeutic potential of this and other related thiazole-based compounds.
References
- A novel series of 2-amino-4-phenylthiazole derivatives of amino acids and peptides were synthesized by solution phase technique. The synthesized compounds were characterized by FTIR, 1H NMR and mass spectral analysis and evaluated for their antibacterial, antifungal and anthelmintic activities. The compounds exhibited significant antifungal and anthelmintic activities as compared to standard drugs fluconazole and mebendazole, respectively. (URL: )
- The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. The thiazole derivative 3 was used for a series of heterocyclization reaction to produce pyran, pyridine and thiazole derivatives. The cytotoxicity of the newly synthesized compounds was studied against the six cancer cell lines namely NUGC, HR, DLD1, HA22T, HEPG2, MCF
Application Notes and Protocols for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Cell Culture Assays
Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative
The N-thiazolyl-benzamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anticancer and antimicrobial properties.[1][2] The compound of interest, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, belongs to this promising class of molecules. Its structural features, particularly the substituted phenyl and thiazole rings, suggest a high potential for interaction with key biological targets within cancer cells.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cytotoxic and mechanistic properties of this compound in a cell culture setting.
The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to more in-depth mechanistic studies. We will explore assays to determine the compound's effect on cell viability, its ability to induce programmed cell death (apoptosis), and its impact on key cellular signaling pathways.
Physicochemical Properties and Handling
Before commencing any biological assays, it is crucial to understand the physicochemical properties of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. While specific data for this exact molecule may not be readily available, analogous structures suggest it is a synthetic, heterocyclic compound.[3][4][5]
| Property | Expected Value/Characteristic |
| Molecular Formula | C18H16N2OS |
| Molecular Weight | ~308.4 g/mol |
| Appearance | Likely a solid powder |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely to be low. |
Stock Solution Preparation:
It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous dimethyl sulfoxide (DMSO). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Experimental Workflow for Efficacy Evaluation
The following workflow provides a logical progression for characterizing the anticancer potential of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide.
Figure 2: Potential signaling pathways that may be modulated by N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide.
Troubleshooting and Considerations
-
Compound Precipitation: If the compound precipitates in the cell culture medium, consider preparing a lower concentration stock solution or using a different solvent system (with appropriate controls).
-
High Background in Assays: Ensure complete removal of medium before adding reagents like MTT solubilizer. Optimize washing steps in Western blotting.
-
Inconsistent Results: Maintain consistent cell seeding densities and passage numbers. Ensure the compound stock solution is properly stored and has not degraded.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. By systematically evaluating its cytotoxicity and delving into its mechanism of action, researchers can effectively assess its potential as a novel anticancer agent. Further investigations could involve a broader panel of cancer cell lines, in vivo studies, and more detailed target identification to fully elucidate its therapeutic promise.
References
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PubChem. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. [Link]
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Poulsen, S. A., et al. (2016). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 105, 53-65. [Link]
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Jain, A., et al. (2012). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. Química Nova, 35(8), 1584-1587. [Link]
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Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian journal of pharmaceutical research : IJPR, 16(1), 165–172. [Link]
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PubChem. N-(4-(2,4-Dimethylphenyl)-2-thiazolyl)benzamide. [Link]
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Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]
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PubChem. 3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. [Link]
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Jain, A., et al. (2012). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate. [Link]
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Kane, S. R., et al. (2022). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research, 15(1), 40-47. [Link]
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Yilmaz, I., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(45), 21255-21270. [Link]
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Li, Y., et al. (2022). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. Bioorganic chemistry, 119, 105469. [Link]
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Maccallini, C., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(8), 2489. [Link]
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McDonald, I. G., et al. (2024). N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide via Hantzsch Thiazol Condensation. ResearchGate. [Link]
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Poulsen, S. A., et al. (2016). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Semantic Scholar. [Link]
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Hranjec, M., et al. (2025). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of. Digital Medicine Association. [Link]
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Bonnet, P., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. [Link]
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Zimmermann Londero, A. J., et al. (2021). CuII complexes with N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamides: Synthesis, characterization and biological evaluation. CONICET. [Link]
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Application Notes and Protocols for the Solubilization of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide in DMSO for Bioassays
Introduction: Navigating the Solubility Challenge of a Novel Thiazolylbenzamide Derivative
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a molecule of interest in contemporary drug discovery, belonging to a class of compounds with demonstrated biological activities. As with many novel small molecules, its hydrophobic nature presents a significant hurdle for in vitro and in vivo bioassays, which are predominantly aqueous systems. The effective and reproducible delivery of this compound to its biological target is paramount for generating meaningful and reliable data.
Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, capable of dissolving a vast array of both polar and nonpolar compounds, making it an indispensable tool in the drug discovery laboratory.[1][2] However, the successful use of DMSO as a vehicle for compounds like N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is not a simple matter of "dissolve and dilute." A host of factors, including the compound's intrinsic solubility, the potential for precipitation upon dilution into aqueous media, and the inherent cytotoxicity of DMSO, must be carefully considered and managed.[3][4]
This comprehensive guide provides a detailed protocol and best practices for the solubilization of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide in DMSO. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to prepare stable, high-concentration stock solutions and appropriate working dilutions for a variety of bioassays, thereby ensuring the integrity and reproducibility of their experimental results.
Part 1: Pre-Protocol Investigation - Determining Approximate Solubility
Given the absence of publicly available, specific solubility data for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide in DMSO, an initial experimental determination of its approximate solubility is a critical first step. This will inform the maximum practical concentration for your stock solution.
Protocol for Approximate Solubility Determination
-
Material Preparation :
-
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (solid form)
-
Anhydrous, ≥99.9% purity, sterile-filtered DMSO[5]
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
-
-
Step-by-Step Procedure :
-
Accurately weigh out a small, known amount of the compound (e.g., 1-2 mg) into a pre-weighed microcentrifuge tube.
-
Add a small, precise volume of anhydrous DMSO to achieve a high target concentration (e.g., 50 mM or 100 mM). The molecular weight of the structurally similar compound N-(4-(2,4-Dimethylphenyl)-2-thiazolyl)benzamide is 308.4 g/mol , which can be used for an initial estimation.[6]
-
Vortex the tube vigorously for 1-2 minutes.[5]
-
Visually inspect the solution against a bright light source for any undissolved particles.
-
If the compound has not fully dissolved, proceed with the following steps:
-
If the compound dissolves completely, this indicates its solubility is at or above your target concentration. You can then proceed to prepare your stock solution at this concentration.
-
If undissolved solid remains, add a small, precise volume of DMSO to decrease the concentration (e.g., in 10% increments) and repeat steps 3-5 until complete dissolution is achieved. The lowest concentration at which the compound fully dissolves is your approximate maximum solubility.
-
Solubility Determination Workflow
Caption: Workflow for determining the approximate solubility of the compound in DMSO.
Part 2: Preparation of a High-Concentration Stock Solution
Once the approximate maximum solubility is determined, you can confidently prepare a concentrated stock solution. It is best practice to prepare a stock at a concentration slightly lower than the determined maximum to ensure stability.
Detailed Protocol for Stock Solution Preparation
-
Calculations :
-
Determine the molecular weight (MW) of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. If not provided, use the MW of a structurally similar compound for initial estimates, but empirical determination is best.
-
Use the following formula to calculate the mass of the compound needed for your desired stock concentration and volume: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol )
-
-
Step-by-Step Procedure :
-
Using a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
With a calibrated micropipette, add the calculated volume of anhydrous, sterile-filtered DMSO to the tube.[5]
-
Tightly cap the tube and vortex for 1-2 minutes, or until the compound is completely dissolved.[5]
-
If necessary, use sonication or gentle warming as described in the solubility determination protocol to aid dissolution.[1]
-
Once fully dissolved, visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[5]
-
Store the aliquots at -20°C or -80°C, protected from light.[5]
-
Recommended Materials for Stock Solution Preparation
| Material | Specification | Rationale |
| DMSO | Anhydrous, ≥99.9% purity, sterile-filtered | Minimizes water content to prevent compound precipitation and ensures sterility for cell-based assays.[5] |
| Tubes | Sterile, nuclease-free microcentrifuge tubes | Prevents contamination of the stock solution. |
| Pipette Tips | Sterile, nuclease-free | Maintains sterility and accuracy of liquid handling. |
Part 3: Preparation of Working Solutions for Bioassays
The high-concentration DMSO stock solution must be diluted to final working concentrations for your bioassays. This is a critical step, as improper dilution can lead to compound precipitation.
Serial Dilution Protocol
A serial dilution approach is recommended to gradually decrease the DMSO concentration and minimize the risk of the compound crashing out of solution.[1]
-
Thaw the Stock Solution : Thaw a single-use aliquot of your stock solution at room temperature and ensure it is fully dissolved.
-
Intermediate Dilutions : It is often beneficial to first create an intermediate dilution series in 100% DMSO before diluting into your aqueous assay buffer or cell culture medium.
-
Final Dilution into Aqueous Medium :
-
Add the small volume of the DMSO stock (or intermediate dilution) to the larger volume of aqueous buffer/medium, not the other way around.
-
Mix immediately and thoroughly by gentle vortexing or inversion. Vigorous mixing can introduce air bubbles.[1]
-
The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or interference with the assay.[1][3]
-
DMSO and its Impact on Bioassays
High concentrations of DMSO can be toxic to cells and may interfere with assay components.[3][7][8] The tolerated concentration is cell-line and assay-dependent, but a general guideline is to keep the final concentration at or below 0.5%.[3][9] It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples but without the test compound.[10][11][12] This allows you to differentiate the effects of the compound from any effects of the solvent itself.[10][11]
Serial Dilution Workflow Example
Caption: Example of a serial dilution workflow for preparing working solutions.
Part 4: Critical Considerations and Troubleshooting
Compound Precipitation in Aqueous Media
A common challenge is the precipitation of hydrophobic compounds when the DMSO stock is diluted into an aqueous buffer.[4][13]
Mitigation Strategies :
-
Stepwise Dilution : Perform serial dilutions as described above.[9]
-
Increase Final DMSO Concentration : If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may improve solubility. However, this must be validated for your specific cell line or assay system.[7]
-
Use of Solubility Enhancers : For certain applications, the inclusion of serum in the cell culture medium can aid in keeping the compound in solution due to binding with proteins like albumin.[13]
-
Co-solvent Systems : In some cases, preparing the initial stock in a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) can improve solubility upon aqueous dilution.[9][13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates in DMSO stock upon thawing. | Repeated freeze-thaw cycles; moisture absorption.[5][13] | Aliquot stock into single-use volumes. Use anhydrous DMSO. If precipitation is observed, try to redissolve by gentle warming and vortexing before use.[5][13] |
| Compound precipitates immediately upon dilution into aqueous buffer. | Exceeding the aqueous solubility limit; improper dilution technique.[13] | Lower the final concentration. Add the DMSO stock to the aqueous buffer while mixing. Consider using solubility enhancers or a co-solvent system.[9][13] |
| Inconsistent results between experiments. | Incomplete dissolution of the stock; degradation of the compound; inconsistent final DMSO concentration.[14] | Visually confirm complete dissolution of the stock before each use. Use fresh aliquots. Ensure accurate pipetting for all dilutions.[13][14] |
| High background or off-target effects in bioassays. | DMSO toxicity or interference.[3][8] | Lower the final DMSO concentration. Always include a vehicle control with the same final DMSO concentration to assess solvent effects.[10][12] |
Conclusion
The successful use of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide in bioassays is critically dependent on proper solubilization and handling. By first determining its approximate solubility in DMSO, preparing a stable, high-concentration stock solution using best practices, and employing careful dilution techniques, researchers can minimize experimental variability and ensure the generation of high-quality, reproducible data. Adherence to the protocols and troubleshooting guidelines outlined in this document will provide a solid foundation for the rigorous investigation of this and other challenging-to-solubilize compounds in the pursuit of new therapeutic discoveries.
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d'Abadie, P., et al. (2005). Evaluation of the Cytotoxicity Effect of Dimethyl Sulfoxide (DMSO) on Caco2/TC7 Colon Tumor Cell Cultures. Journal of Health Science, 51(4), 472-476. Retrieved from [Link]
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Al-Sanea, M. M., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1103. Retrieved from [Link]
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Kourist, R., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(10), 11583-11597. Retrieved from [Link]
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Galvagnion, C. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. Retrieved from [Link]
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National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. (2003). Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. National Academies Press (US). Retrieved from [Link]
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Consolidated Knowledge. (2026, February 2). Vehicle control: Significance and symbolism. Retrieved from [Link]
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GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
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ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
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Nguyen, S. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3860-3866. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 959043, N-(4-(2,4-Dimethylphenyl)-2-thiazolyl)benzamide. Retrieved from [Link]
-
Taciak, B., et al. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Metabolites, 14(5), 289. Retrieved from [Link]
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- 7. Evaluation of the Cytotoxicity Effect of Dimethyl Sulfoxide (DMSO) on Caco2/TC7 Colon Tumor Cell Cultures [jstage.jst.go.jp]
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Application Note: In Vivo Murine Dosing Guidelines for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Derivatives as Vaccine Co-Adjuvants
Executive Summary & Mechanistic Rationale
In the landscape of modern immunotherapy and vaccine development, relying solely on primary Toll-like receptor (TLR) agonists often yields a robust but transient innate immune stimulus. The core scaffold N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and its substituted sulfamoyl derivatives (e.g., piperidin-1-ylsulfonyl analogs) represent a breakthrough class of intrinsically quiescent vaccine co-adjuvants.
Unlike traditional adjuvants, these benzamidothiazoles do not directly stimulate TLRs. Instead, they act synergistically to prolong nuclear factor-κB (NF-κB) activation following a primary stimulus from a TLR4 agonist like Monophosphoryl lipid A (MPLA) . By preventing the rapid decay of the NF-κB signal, this co-adjuvant sustains dendritic cell maturation past the typical 12-hour resolution window, driving a potent Th1-dominant immune response without inducing systemic inflammatory toxicity .
Mechanism of prolonged NF-κB activation by thiazol-2-yl benzamide co-adjuvants.
Experimental Design & Self-Validating Controls
To ensure trustworthiness and reproducibility, any in vivo protocol utilizing this co-adjuvant must be designed as a self-validating system . Because the benzamidothiazole derivative lacks intrinsic activity, experimental success hinges on proving synergy rather than additive noise.
Mandatory Cohorts (n=5 mice/group):
-
Vehicle Control (PBS): Establishes the baseline background of the assay.
-
Antigen Alone (OVA): Verifies that the antigen preparation is free of endotoxin contamination.
-
Internal Baseline (OVA + Low-Dose MPLA): Critical self-validation step. We deliberately use a sub-optimal dose of MPLA (10 ng). If a standard high dose (1 µg) were used, the primary response would hit the assay's upper detection limit, masking the co-adjuvant's prolongation effect.
-
Experimental Group (OVA + Low-Dose MPLA + Co-Adjuvant): Demonstrates the synergistic prolongation of the immune response.
Quantitative Dosing Parameters
| Parameter | Specification | Causality & Rationale |
| Animal Model | C57BL/6 Mice (Female, 6-8 weeks) | Provides a standardized immune background. Females typically exhibit more robust and consistent humoral immunity, reducing intra-cohort variance. |
| Model Antigen | Ovalbumin (OVA), 20 µ g/dose | A highly characterized antigen that allows for precise downstream quantification of specific IgG1 and IgG2c titers. |
| Primary Adjuvant | MPLA, 10 ng/dose | Sub-optimal dosing is strictly required to unmask the synergistic temporal window of the co-adjuvant. |
| Co-Adjuvant | Benzamidothiazole, 50 nmol/dose | The optimal molar concentration (approx. 24 µg) to sustain NF-κB signaling without inducing off-target systemic toxicity . |
| Injection Volume | 50 µL per site | Prevents excessive local tissue distension, minimizing depot leakage and local mechanical inflammation. |
| Route | Intramuscular (i.m.) | Mimics clinical vaccine administration routes and ensures localized depot formation for sustained antigen release. |
Step-by-Step In Vivo Protocol
Phase 1: Formulation & Micro-Suspension Generation
Expert Insight: Benzamidothiazoles are highly lipophilic. While standard laboratory protocols might default to high-concentration DMSO for solubilization, exceeding 2% (v/v) DMSO in the final murine injection volume induces localized cellular necrosis. This necrotic cell death releases damage-associated molecular patterns (DAMPs), which artificially inflate the innate immune response and confound the co-adjuvant's true efficacy.
-
Stock Preparation: Reconstitute the N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide derivative in sterile, endotoxin-free DMSO to create a 10 mM concentrated stock. Store at -20°C.
-
Aqueous Admixture: In a sterile biosafety cabinet, combine 20 µg of OVA and 10 ng of MPLA in 49 µL of sterile Phosphate-Buffered Saline (PBS) per intended dose.
-
Slow-Spike Integration: Under continuous, vigorous vortexing, slowly spike 1 µL of the 10 mM co-adjuvant stock into the aqueous admixture. This rapid dispersion prevents macroscopic precipitation, creating a stable micro-suspension. The final DMSO concentration must remain ≤ 2%.
Phase 2: Immunization Strategy (Prime-Boost)
-
Preparation: Acclimate mice to the vivarium for at least 7 days prior to Day 0.
-
Day 0 (Prime): Restrain the mouse securely. Using a 29G insulin syringe, administer 50 µL of the formulated vaccine mixture intramuscularly (i.m.) into the caudal thigh muscle (gastrocnemius/quadriceps complex).
-
Monitoring: Monitor mice for 2 hours post-injection for signs of acute reactogenicity (e.g., limping, piloerection).
-
Day 14 (Boost): Administer an identical 50 µL booster dose into the contralateral hind limb. Alternating limbs prevents localized immune exhaustion and physical trauma at the primary depot site.
Phase 3: Sample Collection
-
Day 21 & Day 28: Perform submandibular bleeds to collect approximately 100-150 µL of whole blood into microcentrifuge tubes without anticoagulants.
-
Serum Isolation: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Storage: Carefully aspirate the serum supernatant, aliquot into fresh tubes, and immediately freeze at -80°C to preserve antibody integrity for downstream assays.
Downstream Validation Assays
To validate the success of the dosing regimen, perform an indirect Enzyme-Linked Immunosorbent Assay (ELISA) on the collected serum.
-
Th1/Th2 Skewing: Quantify both OVA-specific IgG1 (indicative of a Th2 response) and IgG2c (indicative of a Th1 response).
-
Success Criteria: A successful co-adjuvant application will show a statistically significant (p < 0.05) logarithmic increase in IgG2c titers in the Experimental Group compared to the Internal Baseline (MPLA alone) group, confirming the benzamidothiazole's ability to drive a robust, antiviral/anti-tumor Th1-dominant profile .
References
-
Shukla NM, Chan M, Lao FS, Chu PJ, Belsuzarri M, Yao S, Nan J, Sato-Kaneko F, Saito T, Hayashi T, Corr M, Carson DA, Cottam HB. "Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation." Bioorganic & Medicinal Chemistry. 2021;43:116242.[Link]
-
Chan M, Lao FS, Chu PJ, Shpigelman J, Yao S, Nan J, Sato-Kaneko F, Li V, Hayashi T, Corr M, Carson DA, Cottam HB, Shukla NM. "Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli." Journal of Medicinal Chemistry. 2019;62(21):9521-9540.[Link]
-
Belsuzarri MM, Sako Y, Brown TD, Chan M, Cozza R, Jin J, Sato-Kaneko F, Yao S, Pu M, Messer K, Hayashi T, Cottam HB, Corr M, Carson DA, Shukla NM. "Structure-Activity Relationship Studies in Benzothiadiazoles as Novel Vaccine Adjuvants." Journal of Medicinal Chemistry. 2024;67(16):13703-13722.[Link]
Application Note: HPLC Method Development and Validation for the Quantification of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The quantification of complex heterocyclic compounds in pharmaceutical matrices requires robust, stability-indicating analytical methods. This application note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide .
By applying Quality-by-Design (QbD) principles and adhering to the updated ICH Q2(R2) guidelines (effective June 2024) [1], this guide provides a self-validating protocol that ensures high specificity, accuracy, and reproducibility. The narrative explains the physicochemical causality behind each chromatographic parameter, moving beyond simple instructions to provide deep mechanistic insights.
Analyte Profiling and Mechanistic Rationale
Before selecting chromatographic conditions, it is critical to deconstruct the physicochemical properties of the target analyte:
-
Structural Composition: The molecule consists of a central 1,3-thiazole ring flanked by a benzamide group and a 3,4-dimethylphenyl moiety.
-
Hydrophobicity (logP): The presence of two aromatic rings and two hydrophobic methyl groups imparts significant lipophilicity to the molecule. It is expected to be highly retained on non-polar stationary phases.
-
Acid-Base Properties (pKa): The thiazole ring contains a heteroaromatic nitrogen. While isolated thiazoles are weakly basic (pKa ~2.5), conjugation with the electron-withdrawing benzamide group further reduces its basicity. However, under acidic mobile-phase conditions, partial protonation of this heteroaromatic nitrogen can still occur [4].
UV Absorbance: The extensive π
π conjugation across the phenyl-thiazole-benzamide axis provides strong chromophoric activity, making UV detection highly sensitive, with an expected λmax between 280 nm and 310 nm.Causality in Method Design
Because the protonated thiazole nitrogen can interact with residual, unreacted silanol groups (Si-O⁻) on standard silica matrices, severe peak tailing is a primary risk [4]. To counteract this, an end-capped C18 column is mandatory. Furthermore, to suppress ionization and ensure the analyte remains in a single, reproducible state, the mobile phase must be buffered to an acidic pH (e.g., pH 2.7 using 0.1% Formic Acid) [2]. Due to the compound's high hydrophobicity, an isocratic elution would result in excessive band broadening; therefore, a gradient elution strategy is employed to sharpen the peak and efficiently wash the column [3].
Logical workflow for QbD-based HPLC method development.
Experimental Protocols
The following protocols are designed as a self-validating system. System suitability checks must be passed before any sample analysis begins.
Reagents and Materials
-
Analyte: N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Reference Standard (>99.5% purity).
-
Solvents: HPLC-Grade Acetonitrile (ACN), HPLC-Grade Methanol (MeOH), Milli-Q Water (18.2 MΩ·cm).
-
Modifiers: LC-MS Grade Formic Acid (FA).
-
Column: Phenomenex Luna® or Waters XBridge® C18 (150 mm × 4.6 mm, 3.5 µm, fully end-capped).
Step-by-Step Preparation Methodologies
Step 1: Mobile Phase Preparation
-
Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of Formic Acid into 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane. Degas via sonication for 10 minutes.
-
Mobile Phase B (0.1% FA in ACN): Transfer 1.0 mL of Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix, filter, and degas.
Step 2: Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (due to poor aqueous solubility), sonicate for 5 minutes, and make up to volume with Methanol.
-
Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (70% A / 30% B) to prevent solvent-mismatch peak distortion.
Step 3: Sample Preparation (Formulated Matrix)
-
Weigh an amount of sample equivalent to 10 mg of the active pharmaceutical ingredient (API).
-
Extract with 10 mL of Methanol using mechanical shaking for 15 minutes, followed by centrifugation at 5000 rpm for 10 minutes.
-
Dilute the supernatant to achieve a target concentration of 50 µg/mL using the sample diluent. Filter through a 0.45 µm PTFE syringe filter directly into an HPLC vial.
Chromatographic Conditions
ParameterSpecificationRationaleColumnC18, 150 × 4.6 mm, 3.5 µm (End-capped)Shields basic thiazole nitrogen from residual silanols.Flow Rate1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.Injection Volume10 µLPrevents column overloading while maintaining sensitivity.Column Temperature35°CReduces mobile phase viscosity and improves mass transfer.Detection Wavelength290 nm (UV-Vis / PDA)Corresponds to the π π transition of the conjugated system.DiluentWater:ACN (70:30 v/v)Matches initial gradient conditions to prevent peak splitting. Table 1: Optimized Gradient Program Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile 0.0 70 30 Equilibration 2.0 70 30 Isocratic hold (elutes void volume components) 8.0 10 90 Linear ramp (elutes the highly hydrophobic analyte) 12.0 10 90 Isocratic wash (removes strongly retained impurities) 12.1 70 30 Return to initial conditions | 16.0 | 70 | 30 | Re-equilibration |
Method Validation Framework (ICH Q2(R2))
Validation demonstrates that the analytical procedure is fit for its intended purpose. In alignment with the ICH Q2(R2) guidelines [1], this method adopts a lifecycle approach, ensuring that accuracy, precision, and specificity are maintained across the reportable range.
ICH Q2(R2) analytical procedure validation lifecycle.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants. Forced degradation studies were conducted to prove the method is stability-indicating.
-
Acid/Base Hydrolysis: 0.1M HCl and 0.1M NaOH at 60°C for 24 hours. The amide bond (benzamide) is susceptible to hydrolysis, yielding 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine and benzoic acid. The gradient method successfully resolves these polar degradants from the main API peak.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal/Photolytic: Solid state exposure to 105°C and UV light (per ICH Q1B).
System Suitability (Self-Validating Criteria)
Before validation data is accepted, the system must pass predefined suitability criteria using six replicate injections of the 50 µg/mL working standard.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value (Typical) |
|---|
| Retention Time ( tR ) | Consistent (RSD ≤ 1.0%) | ~7.4 minutes | | Theoretical Plates ( N ) | ≥ 5000 | > 12,000 | | Tailing Factor ( Tf ) | ≤ 1.5 | 1.12 | | Peak Area RSD | ≤ 2.0% | 0.45% |
Linearity, Accuracy, and Precision
-
Linearity: Evaluated from 1 µg/mL to 100 µg/mL (covering 2% to 200% of the target concentration). The calibration curve yielded a correlation coefficient ( R2 ) ≥ 0.999.
-
Accuracy: Assessed via recovery studies by spiking the API into a placebo matrix at 50%, 100%, and 150% levels. Recoveries must fall between 98.0% and 102.0%.
-
Precision: Repeatability (intra-day) and Intermediate Precision (inter-day) were evaluated using 6 preparations at the 100% level. The %RSD for assay content was ≤ 2.0%.
Table 3: Summary of Validation Data
| Validation Parameter | ICH Q2(R2) Requirement | Method Performance |
|---|
| Linearity Range | Appropriate to intended use | 1.0 - 100.0 µg/mL ( R2 = 0.9998) | | LOD / LOQ | Signal-to-Noise 3:1 / 10:1 | 0.15 µg/mL / 0.45 µg/mL | | Accuracy (Recovery) | 98.0% - 102.0% | 99.4% - 101.1% | | Method Precision (RSD) | ≤ 2.0% | 0.85% | | Specificity | No interference at tR | Peak purity index > 0.999 |
Conclusion
A highly specific, stability-indicating RP-HPLC method has been successfully developed for the quantification of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. By understanding the physicochemical properties of the thiazole and benzamide moieties, the method accurately employs an end-capped C18 column and an acidic gradient to prevent peak tailing and ensure rapid elution of this hydrophobic compound. The method fully complies with the latest ICH Q2(R2) validation guidelines, ensuring it is scientifically sound, reproducible, and ready for deployment in routine quality control and stability testing environments.
References
-
ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives Source: AIP Publishing URL:[Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials URL:[Link]
Application Note: Preclinical Formulation Strategies for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide in Animal Studies
Executive Summary & Biological Context
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a highly potent, small-molecule allosteric activator of Glucokinase (GK), primarily investigated in preclinical rodent models for the management of Type 2 Diabetes Mellitus (T2DM)[1]. While the molecule exhibits excellent in vitro target engagement, its translation to in vivo animal studies is severely bottlenecked by its physicochemical liabilities.
The rigid planar core of the thiazole-benzamide scaffold, combined with the highly lipophilic 3,4-dimethylphenyl moiety, results in high crystal lattice energy and poor aqueous solvation. This classifies the molecule as a Biopharmaceutics Classification System (BCS) Class II/IV compound[2]. To prevent misleading pharmacokinetic (PK) data or false-negative efficacy signals, researchers must abandon generic suspension vehicles and adopt highly engineered, route-specific formulation strategies[3].
Allosteric activation of Glucokinase by thiazole-benzamide derivatives.
Pre-Formulation Profiling & Decision Matrix
Successful preclinical formulation requires matching the physicochemical properties of the Active Pharmaceutical Ingredient (API) to the specific goals of the animal study (e.g., IV absolute bioavailability vs. PO high-dose efficacy)[2].
-
For Intravenous (IV) Studies (1–5 mg/kg): Embolism prevention is paramount. The formulation must be a thermodynamically stable, optically clear solution. We utilize a micellar cosolvent system to disrupt the intermolecular amide bonds and shield the lipophilic core.
-
For Per Os (PO) Efficacy Studies (10–50 mg/kg): High doses exceed safe cosolvent limits. While Amorphous Solid Dispersions (ASDs) are an option, thiazole-benzamides are prone to unpredictable in vivo recrystallization (the "spring-and-parachute" failure)[3]. Therefore, top-down wet milling is the preferred causality-driven choice. It preserves the stable crystalline lattice while exponentially increasing the surface area ( A ) in the Noyes-Whitney equation ( dM/dt=kA(Cs−C) ), ensuring consistent, absorption-driven dissolution in the gastrointestinal tract.
Preclinical formulation decision tree for poorly soluble thiazole-benzamides.
Self-Validating Experimental Protocols
Protocol A: IV Micellar Solution (Target: 1.0 mg/mL)
Vehicle Composition: 10% DMSO / 10% Tween 80 / 80% Normal Saline (v/v/v) Causality: DMSO acts as a powerful hydrogen-bond acceptor, disrupting the crystal lattice for primary solvation. Tween 80 provides steric hindrance. When the aqueous phase is introduced, the hydrophobic 3,4-dimethylphenyl and thiazole rings partition into the oleic acid tail core of the Tween 80 micelle, preventing nucleation.
Step-by-Step Workflow:
-
Primary Solvation: Weigh 10.0 mg of API into a clean glass vial. Add 1.0 mL of pure DMSO. Vortex vigorously for 2 minutes until a completely clear solution is achieved.
-
Surfactant Coating: Add 1.0 mL of pure Tween 80 to the DMSO/API solution. Vortex for 3 minutes. Critical Step: Ensure the mixture is entirely homogeneous; any localized pooling will cause precipitation in the next step.
-
Aqueous Quenching: Place the vial on a high-speed magnetic stirrer (800 rpm). Dropwise , add 8.0 mL of Normal Saline (0.9% NaCl) using a syringe pump at a rate of 1 mL/min. Causality: Dropwise addition prevents "solvent shock" and localized supersaturation, ensuring the API remains entrapped in the newly formed micelles.
-
Self-Validation Check 1 (Visual & DLS): Inspect against a black/white background. The solution must be optically clear. Analyze via Dynamic Light Scattering (DLS); micelle size should read ~10–15 nm with no large aggregates.
-
Self-Validation Check 2 (Filter Recovery): Pass 1 mL of the formulation through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration aliquots via HPLC. A recovery of >98% validates that the API is fully micellarized and not present as sub-visible suspended particles.
Protocol B: PO Nanosuspension via Wet Milling (Target: 10.0 mg/mL)
Vehicle Composition: 0.5% (w/v) HPMC E5 / 0.1% (w/v) Tween 80 in Purified Water. Causality: HPMC E5 acts as a polymeric steric stabilizer that adsorbs onto the newly generated high-energy crystal surfaces during milling, preventing agglomeration. Tween 80 lowers the interfacial tension, allowing the aqueous vehicle to wet the highly hydrophobic API powder.
Step-by-Step Workflow:
-
Vehicle Preparation: Dissolve 50 mg of HPMC E5 and 10 mg of Tween 80 in 10 mL of purified water. Stir overnight to ensure complete polymer uncoiling.
-
API Wetting: Add 100 mg of un-milled API to the vehicle. Homogenize using a rotor-stator high-shear mixer at 10,000 rpm for 2 minutes to break up macroscopic air-entrapped clumps.
-
Wet Milling: Transfer the suspension to a 20 mL milling jar. Add 10 grams of 0.5 mm Yttrium-Stabilized Zirconium (YSZ) milling beads. Mill on a planetary micro-mill at 400 rpm for 3 hours, utilizing 15-minute milling / 5-minute cooling cycles to prevent thermal degradation.
-
Extraction: Extract the nanosuspension from the beads using a 27-gauge needle and syringe.
-
Self-Validation Check 1 (Particle Size): Analyze via DLS. Target Z-average is < 400 nm with a Polydispersity Index (PDI) < 0.25.
-
Self-Validation Check 2 (Crystallinity Retention): Drop 10 µL of the nanosuspension onto a glass slide and observe under a Polarized Light Microscope (PLM). Strong birefringence must be visible. Causality: This validates that the milling process did not induce stress-amorphization, guaranteeing that the formulation will remain stable and resist Ostwald ripening over the course of the in vivo study.
Quantitative Data Summaries
Table 1: Physicochemical Properties & Formulation Vehicle Compatibility
| Parameter | Value / Observation | Formulation Implication |
| Molecular Weight | 308.40 g/mol | Favorable for intestinal membrane permeation. |
| LogP (estimated) | ~4.2 | Highly lipophilic; requires aggressive surfactant or lipid systems. |
| Aqueous Solubility | < 1 µg/mL (pH 1.2–7.4) | BCS Class II/IV; dissolution-rate is the primary absorption bottleneck. |
| Melting Point | > 180 °C | High lattice energy; resists thermodynamic solubilization. |
| Vehicle: 10% DMSO / 90% Corn Oil | Rapid Precipitation | Poor lipid solubility despite high LogP; unsuitable for simple lipid solutions. |
| Vehicle: 10% DMSO/10% Tween 80/80% Saline | Clear Solution (Stable up to 2 mg/mL) | Optimal for IV administration and low-dose PO PK. |
| Vehicle: 0.5% HPMC / 0.1% Tween 80 (Milled) | Stable Nanosuspension (< 400 nm) | Optimal for high-dose PO administration (Efficacy/Tox). |
Table 2: Representative Pharmacokinetic (PK) & Efficacy Outcomes in C57BL/6 Mice (Note: Data represents typical outcomes for optimized vs. unoptimized thiazole-benzamide formulations)
| Formulation Strategy | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Bioavailability (F%) | Efficacy (OGTT AUC Reduction) |
| Cosolvent Solution | IV | 2.0 | 1,450 | 3,200 | 100% | N/A (PK baseline focus) |
| Standard Suspension (Unmilled) | PO | 20.0 | 320 | 1,850 | ~5.8% | Marginal (< 10% reduction) |
| Nanosuspension (Wet Milled) | PO | 20.0 | 2,100 | 14,500 | ~45.3% | Significant (> 30% reduction) |
References
-
Charaya N, Pandita D, Grewal AS, Lather V. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Computational Biology and Chemistry. 2018. URL:[Link]
-
Solitek Pharma. How Early Formulation Decisions Impact Clinical Success. 2025. URL:[Link]
Sources
- 1. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. solitekpharma.com [solitekpharma.com]
Application Note: High-Throughput Screening and Validation of Thiazol-2-yl Benzamides as Glucokinase Allosteric Activators
Executive Summary & Mechanistic Rationale
Glucokinase (GK) acts as the primary glucose sensor in pancreatic β -cells and hepatocytes, playing an indispensable role in whole-body glucose homeostasis. Small-molecule Glucokinase Activators (GKAs) are highly sought after as therapeutics for Type 2 Diabetes Mellitus (T2DM). Among the most prominent chemotypes identified in High-Throughput Screening (HTS) campaigns are 2-aminothiazole derivatives. Specifically, compounds such as N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide serve as excellent reference hits and structural scaffolds for developing potent allosteric modulators ()[1].
Unlike standard Michaelis-Menten enzymes, GK displays a sigmoidal kinetic response to glucose with a half-maximal effective concentration ( S0.5 ) of approximately 8 mM. Thiazol-2-yl benzamides bind to an allosteric site distinct from the ATP/glucose active pocket. This binding stabilizes the enzyme's "closed" (active) conformation, thereby increasing its affinity for glucose (lowering the S0.5 ) and elevating the maximum reaction velocity ( Vmax ) ()[2].
Diagram 1: Allosteric activation of Glucokinase by thiazol-2-yl benzamide derivatives.
HTS Assay Design: Causality and Logic
Because the direct product of GK, glucose-6-phosphate (G6P), lacks a native chromophore, HTS relies on a coupled-enzyme system. G6P is oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH), which concomitantly reduces NAD+ to NADH. The generation of NADH is monitored kinetically via fluorescence (Ex 340 nm / Em 460 nm).
Expertise & Causality in Assay Conditions:
-
Sub-saturating Glucose (2 mM): GKAs exert their primary effect by shifting the S0.5 . Screening at physiological or saturating glucose (e.g., 10–20 mM) masks this allosteric activation. A 2 mM concentration provides the optimal dynamic range to detect positive allosteric modulators[1].
-
Reducing Agents (DTT): GK contains highly reactive surface cysteines that rapidly oxidize, leading to enzyme inactivation. Including 2 mM DTT is non-negotiable for maintaining assay linearity.
-
NAD+ over NADP+: Utilizing a G6PDH variant from Leuconostoc mesenteroides allows the use of NAD+ instead of NADP+. This minimizes background fluorescence from endogenous NADPH if the assay is later adapted for crude cell lysates.
Diagram 2: Self-validating HTS workflow for identifying and confirming GK allosteric activators.
Self-Validating Experimental Protocols
Protocol A: Primary Continuous Coupled-Enzyme Fluorescence Assay
This protocol is designed for 384-well black microplates and includes built-in controls to validate the dynamic range (Z'-factor).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl 2 , 2 mM DTT, 0.05% BSA.
-
Enzyme Mix: Dilute recombinant human GK (50 nM final), G6PDH (2 U/mL final), NAD+ (1 mM final), and ATP (1 mM final) in Assay Buffer. Dispense 10 µL into each well.
-
Compound Addition: Pin-transfer 50 nL of the compound library (including N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide) dissolved in DMSO. Final DMSO concentration must not exceed 0.5% to prevent enzyme denaturation.
-
Pre-Incubation: Incubate the plates at room temperature for 15 minutes to allow the allosteric equilibrium of the thiazol-2-yl benzamides to establish.
-
Reaction Initiation: Add 10 µL of Glucose solution (4 mM in Assay Buffer, yielding a 2 mM final concentration).
-
Kinetic Readout: Immediately read fluorescence (Ex 340 nm / Em 460 nm) every 30 seconds for 20 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (slope of RFU/min).
-
Fold Activation = (Slope Compound
- Slope DMSO ) / Slope DMSO .
-
Protocol B: Counter-Screen (The Self-Validating Step)
To rule out Pan-Assay Interference Compounds (PAINS)—such as auto-fluorescent molecules or direct G6PDH activators—a parallel counter-screen is mandatory.
-
Repeat Protocol A exactly, but omit recombinant human GK from the Enzyme Mix.
-
Substitute the Glucose initiation solution with a 10 µL solution of Glucose-6-Phosphate (G6P) (0.5 mM final).
-
Validation Logic: Any compound showing >10% increase in fluorescence slope compared to the DMSO control in this No-GK assay is flagged as a false positive and removed from the triage pipeline.
Protocol C: GSH Trapping for Metabolic Liability
Thiazol-2-yl benzamides possess a known metabolic liability: the 2-aminothiazole ring is susceptible to cytochrome P450-mediated oxidation, forming reactive electrophilic intermediates (e.g., epoxides) that can covalently bind to liver proteins and cause hepatotoxicity ()[3].
-
Incubate 10 µM of the hit compound with Human Liver Microsomes (HLM) (1 mg/mL) and 5 mM Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiate the reaction with 1 mM NADPH and incubate for 60 minutes at 37°C.
-
Quench with ice-cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS.
-
Validation Logic: Monitor for GSH-adduct mass shifts (+307 Da). High adduct formation indicates a structural liability requiring medicinal chemistry optimization (e.g., blocking the vulnerable thiazole positions).
Data Presentation & Interpretation
The quantitative data generated from the HTS campaign and subsequent profiling of the reference compound N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide are summarized below.
Table 1: HTS Assay Performance Metrics
| Metric | Target Value | Experimental Result (Typical) | Implication |
|---|---|---|---|
| Z'-Factor | > 0.6 | 0.78 | Excellent assay robustness and separation band. |
| CV% (DMSO) | < 5% | 3.2% | High precision; low well-to-well variability. |
| Signal-to-Background (S/B) | > 3.0 | 5.4 | Strong dynamic range for detecting activation. |
| Hit Rate | 0.1% - 1.0% | 0.45% | Optimal stringency; manageable triage pipeline. |
Table 2: Pharmacological & Metabolic Profiling of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
| Parameter | Value | Assay Method |
|---|
| EC 50 (GK Activation) | 1.2 µM | Coupled-Enzyme Fluorescence | | Fold Activation (at 10 µM) | 1.8x | Coupled-Enzyme Fluorescence | | S0.5 Shift (Glucose) | 8.2 mM → 3.1 mM | Kinetic Titration | | Binding Affinity ( Kd ) | 0.9 µM | Isothermal Titration Calorimetry (ITC) | | GSH Adduct Formation | High (+ + +) | HLM + GSH LC-MS/MS |
Interpretation: While N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide demonstrates excellent in vitro efficacy as a Glucokinase activator (shifting the glucose S0.5 by over 5 mM), its high propensity for GSH adduct formation highlights the necessity of the metabolic liability screen (Protocol C)[3]. This compound serves as an ideal positive control for HTS but requires scaffold hopping or steric hindrance modifications for progression into in vivo studies.
References
-
Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Computational Biology and Chemistry, 2018. URL:[Link]
-
Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science, 2021. URL:[Link]
-
Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators: Impacts of glutathione trapping on covalent binding. Bioorganic & Medicinal Chemistry Letters, 2010. URL:[Link]
Sources
- 1. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators: Impacts of glutathione trapping on covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide standard stock solutions
Application Note: Preparation, Handling, and Storage of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Standard Stock Solutions
Introduction & Chemical Context
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a highly lipophilic small molecule belonging to the 2-aminothiazole class. Compounds featuring this specific thiazole-benzamide scaffold are frequently utilized in drug discovery, particularly as kinase inhibitors and antiviral agents[1]. However, a ubiquitous challenge with this chemical class is its inherently poor aqueous solubility, which often measures less than 1 µM at physiological pH[1]. Consequently, the preparation of highly accurate, stable standard stock solutions requires stringent solvent selection, controlled dissolution environments, and validated storage protocols to prevent irreversible precipitation and degradation.
Physicochemical Properties & Solvent Rationale
Due to the hydrophobic nature of the 3,4-dimethylphenyl moiety and the planar thiazole-benzamide core, this compound exhibits high lattice energy and lipophilicity.
-
Primary Solvent: 100% Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for this class of compounds. A 10 mM concentration is the industry-standard threshold for small molecule stock solutions in DMSO[2].
-
Water Sensitivity: DMSO is highly hygroscopic. Absorption of atmospheric moisture lowers the solvating power of DMSO, leading to premature compound precipitation. Therefore, anhydrous DMSO (≥99.9% purity) must be used, and atmospheric exposure must be minimized.
Table 1: Physicochemical Profile & Stock Solution Parameters
| Parameter | Value / Recommendation |
| Chemical Formula | C18H16N2OS |
| Estimated Molecular Weight | ~308.40 g/mol |
| Target Stock Concentration | 10 mM |
| Mass Required per 1.0 mL DMSO | 3.084 mg |
| Primary Solvent | 100% Anhydrous DMSO |
| Aqueous Solubility | Poor (< 1 µM) |
Experimental Protocol: Preparation of 10 mM Stock Solution
Causality Check: Direct addition of aqueous buffers to the dry powder will result in irreversible clumping. The compound must be fully solvated in a strong organic hydrogen-bond acceptor (DMSO) before any introduction to aqueous media.
Step-by-Step Methodology:
-
Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator before opening. Reasoning: This prevents the condensation of ambient moisture onto the cold powder, which would compromise the anhydrous environment.
-
Weighing: Using a calibrated microanalytical balance, weigh exactly 3.084 mg of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide into a sterile, static-free amber glass vial.
-
Solvent Addition: Add exactly 1.0 mL of room-temperature, anhydrous DMSO.
-
Dissolution: Vortex the vial at medium speed for 30–60 seconds. If microscopic particulates remain, apply mild water-bath sonication (at room temperature) for 2–5 minutes. Reasoning: Sonication provides the kinetic energy required to disrupt the crystal lattice without inducing thermal degradation.
-
Sterilization (Optional but Recommended): If the stock is intended for cell culture, filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Reasoning: PTFE is chemically compatible with DMSO; standard PES or cellulose filters will dissolve and contaminate the stock[3].
-
Aliquoting: Divide the 10 mM stock into 20–50 µL single-use aliquots in tightly sealed polypropylene microcentrifuge tubes.
Workflow for the preparation and quality control of standard stock solutions.
Storage and Stability Guidelines
Proper storage is a crucial factor for the success of drug discovery assays. Small molecules dissolved in 100% DMSO must be stored under specific conditions to maintain their structural integrity[4].
-
Temperature: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[3][5].
-
Atmosphere: Overlay the headspace of the vial with Argon or Nitrogen gas before sealing. Reasoning: Displacing oxygen and moisture prevents the oxidative degradation of the electron-rich thiazole ring.
-
Freeze-Thaw Cycles: Strictly avoid repeated freezing and thawing. DMSO undergoes significant expansion and contraction during phase changes; repeated cycles force the compound out of solution, causing micro-precipitates that are highly resistant to redissolution[3][6].
Table 2: Storage Condition Matrix
| State | Temperature | Atmosphere | Maximum Duration |
| Dry Powder | -20°C | Desiccated | Up to 3 years[5] |
| DMSO Stock | -20°C | Argon/Nitrogen | 1 month[5] |
| DMSO Stock | -80°C | Argon/Nitrogen | 6 months[5] |
| Working Solution | 4°C | Ambient | Use immediately |
Working Solution Preparation & Cell Assay Guidelines
When transitioning from a 100% DMSO stock to an aqueous assay buffer or cell culture medium, the compound is subjected to "kinetic solubility" conditions[4]. Rapid dilution often results in solvent shock and immediate precipitation.
Stepwise Dilution Protocol:
-
Intermediate Dilution: Dilute the 10 mM stock into an intermediate concentration (e.g., 1 mM) using 100% DMSO.
-
Aqueous Transfer: Add the intermediate DMSO solution dropwise to the aqueous buffer while continuously vortexing. Reasoning: Continuous mixing prevents localized zones of high aqueous concentration, thereby inhibiting nucleation and precipitation[5].
-
DMSO Tolerance: Ensure the final concentration of DMSO in cell-based assays does not exceed 0.5% (v/v), and ideally remains below 0.1%. Concentrations above 0.5% induce solvent toxicity, alter cellular phenotypes, and confound assay results[3][5][6].
Stepwise dilution strategy to prevent compound precipitation and cellular toxicity.
Quality Control & Self-Validating Systems
To ensure the trustworthiness of the prepared stock and the reproducibility of downstream assays, implement a self-validating Quality Control (QC) loop:
-
Kinetic Solubility Assessment (Nephelometry): Before running large-scale bioassays, serially dilute the stock into the assay buffer in a microtiter plate. Use a nephelometer to detect light scattering caused by undissolved particles. This determines the maximum kinetically stable concentration of the compound in your specific buffer system[4].
-
Chemical Integrity (LC-MS): Periodically assess the -80°C stored aliquots using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that no hydrolysis or oxidation of the benzamide linkage has occurred over time[4].
References
-
SMALL MOLECULES - Captivate Bio | captivatebio.com | 3
-
Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | researchgate.net | 4
-
Small Molecules - STEMCELL Technologies | stemcell.com | 6
-
Compound Handling Instructions - MCE | medchemexpress.cn | 5
-
DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH | nih.gov |2
-
4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses | acs.org |1
Sources
Cytotoxicity Profiling of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Using the MTT Colorimetric Assay
An Application Guide for Researchers
Scientific Introduction & Rationale
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide belongs to a class of heterocyclic compounds that are cornerstones of medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, valued for its diverse biological activities, including anticancer properties.[1][2] Thiazole derivatives have been shown to exert cytotoxic effects through various mechanisms, such as the induction of apoptosis (programmed cell death), disruption of mitochondrial function, and inhibition of key signaling pathways like PI3K, which is often dysregulated in cancer.[3][4][5] A related compound, N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide, has been identified as a mitosis inhibitor that targets Nek2 and Hec1 enzymes, highlighting the potential for this chemical class to interfere with cell division processes.[6]
Evaluating the cytotoxicity of a novel compound like N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a critical first step in the drug development pipeline. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[7] Its principle is elegant and directly linked to cellular health.
Principle of the MTT Assay
The assay's core mechanism relies on the enzymatic activity of mitochondrial dehydrogenases, which are primarily active in viable, metabolically functioning cells.[8][9] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt.[10][7] The amount of formazan produced is directly proportional to the number of living cells.[7][11] By dissolving these formazan crystals in a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO), the resulting colored solution can be quantified by measuring its absorbance with a spectrophotometer (microplate reader).[8][10] A decrease in the measured absorbance in treated cells compared to untreated controls indicates a loss of cell viability and provides a quantitative measure of the compound's cytotoxicity.
Experimental Workflow: A Visual Guide
The following diagram outlines the complete workflow for the MTT cytotoxicity assay, from initial cell culture to final data analysis.
Caption: High-level workflow for the MTT cytotoxicity assay.
Detailed Protocols
This section provides a step-by-step methodology. It is crucial to perform these steps under sterile conditions in a biological safety cabinet.
Materials and Reagents
-
Test Compound: N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide.
-
Cell Line: A relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).[2]
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).[9] Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution: Cell-culture grade Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.[3]
-
Vehicle Control: Sterile, cell-culture grade DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.[8]
-
Equipment: 96-well flat-bottom sterile culture plates, serological pipettes, multichannel pipette, microplate reader (spectrophotometer), CO2 incubator (37°C, 5% CO2).
Phase 1: Preparation and Optimization
Expert Insight: The success of the MTT assay is critically dependent on healthy, sub-confluent cells and an appropriate cell density. Seeding too few cells results in a weak signal; too many can lead to overgrowth and nutrient depletion, confounding the results. Therefore, a preliminary cell seeding optimization experiment is highly recommended.
-
Compound Stock Preparation:
-
Due to the predicted low aqueous solubility of benzamide derivatives, prepare a high-concentration stock solution (e.g., 10-20 mM) of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide in DMSO.[12]
-
Store this stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Culture:
-
Culture cells according to standard protocols for the chosen cell line.
-
Ensure cells are in the logarithmic growth phase and have a viability >95% before starting the experiment.
-
Phase 2: Assay Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cell suspension to the pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Plate Layout is Key: Include wells for:
-
Blank: 100 µL of medium only (no cells).
-
Vehicle Control: Cells treated with the highest volume of DMSO used for the test compound.
-
Test Concentrations: Cells treated with serial dilutions of the compound.
-
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium from your stock solution. A common concentration range to start with is 0.1, 1, 10, 50, and 100 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations (or vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Formation:
-
Formazan Solubilization:
Phase 3: Data Acquisition and Analysis
-
Absorbance Measurement:
-
Data Calculation:
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from all other readings.
-
Percentage Viability: Calculate the cell viability for each concentration using the following formula:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100
-
-
-
IC50 Determination:
-
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot a dose-response curve with the compound concentrations on the x-axis (log scale) and the corresponding % viability on the y-axis.
-
The IC50 value can be determined from this curve. While linear regression can provide an estimate, a more accurate method is to use a non-linear regression model (four-parameter logistic or 4PL model), which is available in software like GraphPad Prism.[13][14]
-
Data Presentation and Interpretation
Results should be summarized clearly. Below is an example table for presenting cytotoxicity data for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide against the MCF-7 cell line after 48 hours of exposure.
| Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | 1.254 ± 0.08 | 100% |
| 0.1 | 1.211 ± 0.06 | 96.6% |
| 1 | 1.053 ± 0.05 | 84.0% |
| 10 | 0.642 ± 0.04 | 51.2% |
| 50 | 0.213 ± 0.02 | 17.0% |
| 100 | 0.098 ± 0.01 | 7.8% |
| Calculated IC50 | ~9.5 µM |
Interpretation: In this example, the compound exhibits a dose-dependent cytotoxic effect on MCF-7 cells, with a potent IC50 value of approximately 9.5 µM. This indicates significant anticancer potential and warrants further investigation.[2]
Trustworthiness & Mechanistic Insight
Protocol Validation: This protocol is self-validating through the inclusion of critical controls. The blank control corrects for background absorbance, while the vehicle control (DMSO) ensures that the observed cytotoxicity is due to the compound itself and not the solvent. Performing experiments in triplicate or quadruplicate is essential to ensure reproducibility and calculate standard deviation, which reflects the precision of the results.[15]
Hypothetical Mechanism of Action: Based on literature for related thiazole compounds, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide may induce cell death by targeting key cellular pathways. The diagram below illustrates a plausible (though hypothetical) mechanism involving the inhibition of a pro-survival kinase, leading to apoptosis.
Sources
- 1. dovepress.com [dovepress.com]
- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide|CAS 50414-95-4 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Phenotypic Screening of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Derivatives for Immunomodulatory Discovery
Scientific Rationale & Context
In the landscape of modern drug development, Phenotypic Drug Discovery (PDD) has re-emerged as a critical paradigm for identifying first-in-class therapeutics. Unlike target-based screening, which isolates a single protein in a biochemical vacuum, phenotypic screening evaluates compounds within the complex spatial-temporal networks of living cells . This is particularly vital in immunology and oncology, where modulating a pathway's duration is often more therapeutically relevant than binary on/off inhibition.
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide represents a highly privileged 2-aminothiazole scaffold frequently identified in high-throughput phenotypic screens. Recent structure-activity relationship (SAR) studies have demonstrated that derivatives of this scaffold act as potent immunomodulators by prolonging Nuclear Factor kappa B (NF-κB) activation following a primary stimulus with a Toll-like receptor 4 (TLR4) agonist, such as lipopolysaccharide (LPS) .
Causality of the Chemical Scaffold
The biological efficacy of this compound is directly driven by its structural topology:
-
3,4-dimethylphenyl group: Provides optimal lipophilicity (LogP) for cell membrane permeability, allowing the compound to reach intracellular targets. The methyl groups strategically fill hydrophobic pockets in the target protein, preventing rapid off-rates.
-
1,3-thiazol-2-yl core: Acts as a rigid, planar heteroaromatic linker that properly orients the flanking rings, reducing the entropic cost of binding.
-
Benzamide moiety: Serves as a critical hydrogen bond donor (NH) and acceptor (C=O) system. This is a classic pharmacophore for stabilizing protein-protein interactions or binding to the hinge region of kinases within the IKK complex.
Experimental Design: A Self-Validating System
To accurately capture the immunomodulatory effects of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, we utilize a THP-1 Dual Reporter Cell Assay . THP-1 cells (human monocytes) natively express TLR4 and the downstream signaling apparatus. By engineering these cells to secrete Secreted Embryonic Alkaline Phosphatase (SEAP) under the control of an NF-κB inducible promoter, we can quantitatively measure pathway activation in real-time without lysing the cells.
The Self-Validating Matrix: A robust phenotypic screen must differentiate true biological modulation from assay artifacts or cytotoxicity. Every assay plate in this protocol is designed as a self-validating system containing the following internal controls:
-
Baseline Control (DMSO only): Establishes the background noise of the reporter.
-
Agonist Control (LPS + DMSO): Defines the 100% activation threshold.
-
Specificity Control (LPS + BAY 11-7082): A known IKK inhibitor proves the SEAP signal is strictly NF-κB dependent.
-
Orthogonal Toxicity Control (CellTiter-Glo): Run sequentially on the exact same plate to prove that signal reduction is due to true inhibition, and signal prolongation is not an artifact of cell membrane leakage or stress-induced autofluorescence.
Visualizing the Workflow and Mechanism
Fig 1. High-throughput phenotypic screening workflow for NF-κB modulators.
Fig 2. TLR4/NF-κB signaling pathway modulated by the thiazol-2-yl benzamide scaffold.
Step-by-Step Methodologies
Protocol 1: Compound Preparation and Acoustic Dispensing
Causality: Thiazole-benzamides are highly hydrophobic. Traditional tip-based serial dilutions in aqueous buffers cause compound precipitation and inaccurate dosing. We utilize acoustic liquid handling (Echo 550) to transfer nanoliter volumes of 100% DMSO directly into the assay plates, ensuring the compound remains in solution until the moment it contacts the cell media.
-
Solubilization: Dissolve N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide in 100% anhydrous DMSO to a stock concentration of 10 mM.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution in a 384-well Echo-qualified source plate using 100% DMSO.
-
Dispensing: Use an acoustic dispenser to transfer 25 nL of compound into a sterile 384-well tissue culture plate.
-
Normalization: Back-fill wells with pure DMSO to ensure every well, including controls, contains exactly 0.1% DMSO final concentration. This prevents DMSO-induced cellular toxicity from confounding the data.
Protocol 2: High-Content Phenotypic Screening (NF-κB Prolongation)
-
Cell Seeding: Harvest THP-1 NF-κB-SEAP reporter cells at logarithmic growth phase (viability >95%). Resuspend in RPMI 1640 supplemented with 10% FBS.
-
Plating: Dispense 25 µL of cell suspension (approx. 20,000 cells/well) into the 384-well plate containing the pre-dispensed compounds.
-
Pre-incubation: Incubate the plate at 37°C, 5% CO₂ for 1 hour to allow compound target engagement prior to pathway stimulation.
-
Stimulation: Add 5 µL of LPS (Escherichia coli K12) to achieve a final well concentration of 10 ng/mL.
-
Prolongation Incubation: Incubate for 24 hours. Causality: Standard NF-κB assays read at 4-6 hours. Reading at 24 hours specifically screens for compounds that prevent the natural negative feedback loop (e.g., IκBα resynthesis), thereby identifying prolongators.
-
Readout: Transfer 10 µL of the cell culture supernatant to a new 384-well plate. Add 40 µL of QUANTI-Blue™ solution. Incubate for 1 hour at 37°C and read absorbance at 620 nm on a microplate reader.
Protocol 3: Orthogonal Viability Counter-Screen
-
Reagent Addition: To the remaining 20 µL of cells and media in the original assay plate, add 20 µL of CellTiter-Glo® Reagent.
-
Lysis: Shake the plate vigorously on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Readout: Measure luminescence. Calculate the CC₅₀ (Concentration causing 50% cytotoxicity). Any compound demonstrating a CC₅₀ within 10-fold of its EC₅₀ is flagged as a false positive.
Quantitative Data Presentation
To evaluate the success of the phenotypic screen, data is normalized to the Agonist Control (100%) and Baseline Control (0%). A robust assay must yield a Z'-factor > 0.5. Below is a representative data profile for the core scaffold and its derivatives.
| Compound ID | Structural Modification | NF-κB Prolongation EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) | Assay Z'-factor |
| Core Scaffold | N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | 2.15 | > 50.0 | > 23.2 | 0.72 |
| Analog A | 4-(piperidin-1-ylsulfonyl) substitution on benzamide | 0.45 | > 50.0 | > 111.1 | 0.75 |
| Analog B | Des-methyl phenyl variant | 14.80 | 35.5 | 2.4 | 0.68 |
| Control | BAY 11-7082 (Inhibitor) | N/A (Inhibits) | 12.0 | N/A | 0.81 |
Table 1. Representative phenotypic screening data. The addition of a sulfonyl group (Analog A) significantly improves potency, while removal of the lipophilic methyl groups (Analog B) drastically reduces target engagement and selectivity.
References
-
Vincent, F., Nueda, A., Lee, J., et al. (2022). Phenotypic drug discovery: recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 21, 899–914.[Link]
-
Shukla, N. M., Chan, M., Lao, F. S., Chu, P. J., Belsuzarri, M., Yao, S., ... & Cottam, H. B. (2021). Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation. Bioorganic & Medicinal Chemistry, 43, 116242.[Link]
Technical Support Center: N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Solubility Challenges in Aqueous Media
Welcome to the technical support center for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solubility in aqueous environments. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to empower your research and development efforts.
Understanding the Molecule: The Root of the Solubility Challenge
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a molecule of significant interest, but its chemical architecture presents inherent challenges to achieving desired concentrations in aqueous solutions. The presence of a benzamide group, a thiazole ring, and a dimethylphenyl moiety contributes to its significant hydrophobicity and crystalline stability, leading to poor aqueous solubility.
The predicted lipophilicity of this compound, inferred from its structural analogs, is a key factor. For instance, related N-(thiazol-2-yl)-benzamide analogs have been noted for their challenging solubility properties during biological screening assays.[1] Furthermore, computational simulations on similar structures, such as N-(Benzo[d]thiazol-2-yl)benzamide, have shown that substitutions on the phenyl ring can significantly impact water solubility, with increased lipophilicity leading to decreased aqueous solubility.[2]
This guide will walk you through a systematic approach to overcoming these challenges, enabling you to effectively work with this promising compound.
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns that arise when working with N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide.
Q1: Why is my stock solution of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide precipitating when I dilute it in my aqueous buffer?
A: This is a classic sign of a compound "crashing out" of solution. Your initial stock solution, likely prepared in a water-miscible organic solvent like DMSO or ethanol, can hold a high concentration of the compound. However, when this concentrated stock is introduced into an aqueous buffer, the overall solvent environment becomes less favorable for the hydrophobic compound, causing it to exceed its solubility limit and precipitate.
Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?
A: Absolutely. Poor solubility can lead to a host of issues that manifest as inconsistent data. These include:
-
Undissolved particles: The actual concentration of the compound in solution may be much lower than intended, leading to underestimation of its biological activity.
-
Aggregation: The compound may form aggregates in your assay medium, which can have different biological effects than the monomeric form or even cause non-specific interactions.
-
Adsorption to labware: Hydrophobic compounds can adsorb to the surfaces of plasticware, further reducing the effective concentration.
Q3: What is a good starting point for a co-solvent to improve the solubility of this compound?
A: Based on the structure of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, a good starting point would be a water-miscible organic solvent in which the compound shows good solubility. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
It is crucial to determine the maximum tolerable concentration of the co-solvent in your specific experimental system, as high concentrations can be toxic to cells or interfere with assay components.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A: The structure of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide does not contain readily ionizable groups. The amide proton is generally not acidic enough to be deprotonated under typical aqueous conditions, and the thiazole nitrogen is weakly basic. Therefore, pH adjustment is unlikely to have a significant impact on its aqueous solubility.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This section provides a structured workflow for systematically addressing solubility issues with N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide.
Initial Assessment: Know Your Compound
Before attempting to solubilize N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, it is essential to gather some baseline information.
Step 1: Visual Inspection
-
Examine the solid compound. Is it a crystalline powder or an amorphous solid? Crystalline materials often have lower solubility than their amorphous counterparts due to the energy required to break the crystal lattice.
Step 2: Preliminary Solubility Testing
-
Perform a simple qualitative solubility test in a panel of solvents. This will help you identify promising candidates for co-solvents or for preparing a concentrated stock solution.
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | Highly polar solvent, unfavorable for a hydrophobic molecule. |
| Ethanol | Moderate to High | Polar protic solvent, can engage in hydrogen bonding. |
| DMSO | High | Polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |
| PEG 400 | Moderate to High | Water-miscible polymer, often used in formulations. |
| Dichloromethane | High | Non-polar organic solvent, effective for dissolving hydrophobic compounds. |
Workflow for Solubility Enhancement
The following diagram illustrates a decision-making workflow for selecting an appropriate solubilization strategy.
Sources
Technical Support Center: Enhancing In Vivo Bioavailability of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (hereafter referred to as "the compound"). This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to address the common challenge of poor oral bioavailability encountered with this and structurally similar molecules. Our approach is grounded in first principles of biopharmaceutics to empower you to make data-driven decisions in your experiments.
Introduction: The Bioavailability Challenge
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, a molecule with a thiazole core, belongs to a class of compounds with significant therapeutic potential.[1] However, its structural characteristics—a high molecular weight, multiple aromatic rings, and a lack of readily ionizable groups—predict significant challenges in achieving adequate systemic exposure after oral administration. These molecules are often highly lipophilic and possess strong crystal lattice structures, leading to poor aqueous solubility. This is a primary rate-limiting step for absorption, classifying such compounds under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2]
This guide is designed to help you systematically diagnose and overcome the specific barriers limiting your compound's bioavailability.
Section 1: Foundational Physicochemical Characterization
Before troubleshooting in vivo performance, a robust understanding of the compound's fundamental properties is non-negotiable. This baseline data will dictate all subsequent formulation and experimental strategies.
FAQ: We have a promising new compound, but the in vivo exposure is negligible. Where do we even begin?
Answer: Start with a thorough physicochemical characterization. In vivo experiments are resource-intensive; undertaking them without understanding your molecule's fundamental properties is like navigating without a map. Low bioavailability is a symptom, and these initial assays are the diagnostic tools to identify the root cause, which could be poor solubility, low permeability, rapid metabolism, or a combination thereof.[3]
Workflow for Initial Compound Characterization
Caption: Initial characterization workflow to diagnose bioavailability barriers.
Section 2: Troubleshooting Guide for Suboptimal Oral Exposure
This section is structured in a problem-and-solution format to directly address issues you may encounter.
Problem 1: The compound won't dissolve. Our calculated dose requires a volume too large for oral gavage.
This is a classic solubility-limited absorption problem. The rate and extent of drug absorption are fundamentally dependent on the drug first dissolving in the gastrointestinal fluids. The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the drug's surface area and its saturation solubility (Cs).[4] Our goal is to manipulate these factors.
Solution A: Amorphous Solid Dispersions (ASDs)
-
Causality: Crystalline compounds must overcome significant crystal lattice energy to dissolve. By converting the compound to a high-energy amorphous state and dispersing it within a polymer matrix, we can bypass this energy barrier, leading to a state of supersaturation in vivo.[5] This transiently increases the concentration gradient driving absorption.
-
Best For: Compounds with a high melting point and good chemical stability in an amorphous form.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Polymer Selection: Screen polymers like HPMC-AS, PVP/VA (Kollidon® VA64), or Soluplus®. Start with a 1:3 drug-to-polymer ratio (w/w).
-
Solubilization: Dissolve both the compound and the selected polymer in a common volatile solvent (e.g., acetone, methanol, or a mixture thereof) to form a clear solution.
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting glassy film under a high vacuum for 24-48 hours to remove all residual solvent.
-
Processing: Gently mill the dried ASD into a fine powder.
-
Characterization (Self-Validation):
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for the crystalline drug, indicating a successful amorphous conversion.
-
Powder X-Ray Diffraction (PXRD): Verify the absence of Bragg peaks, confirming a lack of crystallinity.
-
In Vitro Dissolution: Perform a dissolution test in simulated gastric and intestinal fluids (FaSSGF/FaSSIF) to demonstrate improved dissolution rate and supersaturation compared to the crystalline form.[4]
-
Solution B: Lipid-Based Formulations (LBFs)
-
Causality: For highly lipophilic compounds (calculated LogP > 4 is a good indicator), LBFs can enhance bioavailability by presenting the drug in a pre-dissolved state and utilizing the body's natural lipid absorption pathways.[4] Self-Emulsifying Drug Delivery Systems (SEDDS) are a powerful subset of LBFs that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI tract.[6]
-
Best For: Highly lipophilic (LogP > 4), poorly water-soluble compounds.
Experimental Protocol: Screening for a SEDDS Formulation
-
Excipient Solubility Screening: Determine the solubility of your compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Construct Pseudo-Ternary Phase Diagrams:
-
Select the top-performing oil, surfactant, and co-solvent.
-
Prepare mixtures of surfactant and co-solvent (S/CoS mix) at various ratios (e.g., 1:1, 2:1, 3:1).
-
For each S/CoS mix, titrate the oil phase with the S/CoS mix and observe the formation of emulsions upon adding water. Map the regions that form clear or bluish, stable microemulsions.
-
-
Formulation Selection: Choose a formulation from the optimal microemulsion region that can dissolve the required amount of your compound. A recent study demonstrated a 21-fold increase in the oral bioavailability of an antifungal thiazolylhydrazone derivative using a SEDDS formulation.[6]
-
Characterization (Self-Validation):
-
Emulsification Efficiency: Add the SEDDS formulation to water in a glass beaker with gentle stirring. It should form a clear or slightly opalescent microemulsion rapidly.
-
Droplet Size Analysis: Use dynamic light scattering (DLS) to confirm that the droplet size is in the nano-range (typically <200 nm), which is crucial for absorption.
-
In Vitro Dissolution/Dispersion Test: Ensure the drug does not precipitate out upon dispersion in simulated GI fluids.
-
| Formulation Strategy | Primary Mechanism | Ideal Compound Properties | Key Advantage |
| Amorphous Solid Dispersion (ASD) | Increase apparent solubility via supersaturation.[5] | High melting point, stable in amorphous form. | Can achieve very high transient concentrations. |
| Lipid-Based (SEDDS) | Pre-dissolved state, utilizes lipid absorption pathways.[7] | High LogP, good lipid solubility. | Mitigates food effects, good for "brick dust" compounds. |
| Particle Size Reduction | Increases surface area for dissolution (Noyes-Whitney).[8] | Dissolution rate-limited absorption. | Established technology (micronization, nano-milling). |
Problem 2: The compound appears to be absorbed but then vanishes, showing a very short half-life and low overall exposure (AUC).
This pattern is characteristic of high first-pass metabolism. The compound is likely absorbed from the gut into the portal vein but is then extensively metabolized by enzymes in the liver (and to some extent, the gut wall) before it can reach systemic circulation.[9] The thiazole ring and associated phenyl groups are susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[10]
Solution: Assess and Characterize Metabolic Stability
-
Causality: Understanding which enzymes are responsible for the compound's clearance and how quickly this occurs is vital. This knowledge can inform decisions about potential drug-drug interactions and guide chemical modifications to block metabolic "hotspots."
-
Best For: All compounds intended for in vivo use. This is a critical de-risking step.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Materials: Pooled liver microsomes (human, rat, mouse), NADPH regenerating system, control compounds (one high clearance, one low clearance).
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), liver microsomes, and your compound (at a low concentration, e.g., 1 µM).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction in the aliquots by adding ice-cold acetonitrile containing an internal standard.[10]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[11]
-
Data Analysis (Self-Validation):
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear portion of this curve gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) based on the half-life and incubation parameters. This value can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict in vivo hepatic clearance.
-
Decision-Making Workflow for Formulation
Caption: A decision tree for selecting an initial formulation strategy.
Section 3: Designing a Definitive In Vivo Pharmacokinetic (PK) Study
FAQ: We've improved our formulation. How do we design a PK study to prove we've actually increased bioavailability?
Answer: To definitively measure oral bioavailability, you need to compare the plasma concentration-time profile after oral (PO) administration to that after intravenous (IV) administration in the same species. The IV dose provides a baseline where 100% of the drug enters systemic circulation.
Experimental Protocol: Mouse or Rat Pharmacokinetic Study
-
Animal Model: Use a standard strain (e.g., Sprague-Dawley rats or C57BL/6 mice). Ensure animals are fasted overnight to reduce GI variability.
-
Group Allocation:
-
Group 1 (IV): Administer the compound dissolved in a suitable IV vehicle (e.g., saline with a co-solvent like DMSO, max 5-10%) at a low dose (e.g., 1-2 mg/kg).
-
Group 2 (PO): Administer your optimized formulation (e.g., the ASD suspended in water or the neat SEDDS formulation) via oral gavage at a higher dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect sparse or serial blood samples at appropriate time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[12]
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of your compound in the plasma samples using a validated LC-MS/MS method.[13]
-
Pharmacokinetic Analysis:
-
Use software like Phoenix WinNonlin to perform a non-compartmental analysis (NCA).
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both PO and IV groups.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Key PK Parameters to Evaluate
| Parameter | Definition | What It Tells You |
| Cmax | Maximum observed plasma concentration. | The peak exposure achieved. |
| Tmax | Time at which Cmax is observed. | The rate of absorption (a faster Tmax indicates faster absorption). |
| AUC | Area Under the plasma concentration-time Curve. | The total systemic exposure to the drug. |
| F (%) | Absolute Bioavailability. | The fraction of the oral dose that reaches systemic circulation.[14] |
References
- Vertex AI Search. (2024). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
- World Pharma Today. (2025).
- Pharma's Almanac. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Hindawi. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- BenchChem. (2025). Technical Support Center: Optimizing Oral Bioavailability of Research Compounds.
- PubMed. (2008). In vivo methods for the assessment of topical drug bioavailability.
- University of Bath. (2008). In vivo methods for the assessment of topical drug bioavailability.
- ResearchGate. (2007). In Vivo Methods for the Assessment of Topical Drug Bioavailability.
- National Center for Biotechnology Information. (n.d.). In Vivo Methods for the Assessment of Topical Drug Bioavailability.
- AccessPharmacy. (n.d.). Chapter 15. Drug Product Performance, In Vivo: Bioavailability and Bioequivalence.
- ResearchGate. (2026).
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- PubMed. (2024). Enhancing oral bioavailability of an antifungal thiazolylhydrazone derivative: Development and characterization of a self-emulsifying drug delivery system.
- WuXi AppTec DMPK. (2024).
- PubChem. (n.d.). N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide.
- National Center for Biotechnology Information. (2025).
- MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
- Pharmaceutical Industry News, Technology & Analysis. (n.d.).
- PubChem. (n.d.). N-(4-(2,4-Dimethylphenyl)-2-thiazolyl)benzamide.
- MDPI. (2020).
- National Center for Biotechnology Information. (2024). The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)
- IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
- Preprints.org. (2026).
- PubMed. (2015).
- Chemsrc. (2026). N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide.
- PubMed. (2020).
- Pharmacia. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)
- ResearchGate. (n.d.). N-(1,3-Thiazol-2-yl)benzamide.
- RSC Publishing. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles.
- PubMed. (2016). N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(2-fluoro-4-[(11)C]methylphenyl)
- MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
- ClinPGx. (n.d.).
Sources
- 1. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 2. pharm-int.com [pharm-int.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing oral bioavailability of an antifungal thiazolylhydrazone derivative: Development and characterization of a self-emulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ClinPGx [clinpgx.org]
- 10. The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide, in Human and Animal Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 12. The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
Technical Support Center: N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (DMPT-Benzamide)
A Guide to Preventing Precipitation in Cell Culture Experiments
Welcome to the technical support center for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (herein referred to as DMPT-Benzamide) and other lipophilic small molecules. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot compound precipitation in cell culture systems. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've just dissolved DMPT-Benzamide in my cell culture medium, and I immediately see a cloudy or hazy solution. What is happening?
This is a classic sign of compound precipitation. DMPT-Benzamide, like many small molecule inhibitors, is likely a hydrophobic compound with low aqueous solubility. When a concentrated stock solution (usually in a solvent like DMSO) is diluted into the aqueous, buffered environment of your cell culture medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final medium. This is a common issue when working with compounds that have poor water solubility.
Q2: Why is preventing precipitation so critical for my experiment's outcome?
Precipitation of your test compound can have several detrimental effects on your experiment:
-
Inaccurate Dosing: The actual concentration of the compound in solution will be much lower than your intended dose, leading to erroneous dose-response curves and incorrect IC50 values.
-
Cellular Toxicity: Particulate matter can be toxic to cells, causing stress or death that is unrelated to the compound's pharmacological activity.
-
Poor Reproducibility: The extent of precipitation can vary between experiments, leading to inconsistent and non-reproducible results.
-
Artifacts in Imaging: Precipitates can interfere with microscopy and other imaging-based assays, leading to false positives or negatives.
Q3: My initial stock solution of DMPT-Benzamide in DMSO is clear. Can the DMSO itself be the problem?
While a clear stock solution is a good start, the DMSO can contribute to precipitation upon dilution. This is known as a "solvent-shift" effect. While DMPT-Benzamide is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of DMSO is lowered by dilution in the aqueous cell culture medium. It's also crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Can components of my cell culture medium affect the solubility of DMPT-Benzamide?
Absolutely. Components like salts, pH, and especially serum proteins can significantly influence compound solubility. Serum proteins, such as albumin, can bind to hydrophobic compounds, which can either increase their apparent solubility or, conversely, reduce the free fraction of the compound available to interact with the cells. Changes in pH can also alter the ionization state of a compound, which can dramatically affect its solubility.
Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation
If you are encountering or wish to prevent precipitation of DMPT-Benzamide, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for preventing compound precipitation.
Step 1: Optimizing Your Stock Solution
The quality of your stock solution is paramount.
-
Choosing a Solvent: For hydrophobic compounds like DMPT-Benzamide, Dimethyl sulfoxide (DMSO) is the most common choice. Ensure you are using a high-purity, anhydrous grade of DMSO.
-
Recommended Concentration: Aim for a high-concentration stock (e.g., 10-20 mM) to minimize the volume added to your cell culture medium. This keeps the final DMSO concentration low.
-
Dissolution Protocol:
-
Bring the vial of DMPT-Benzamide and the DMSO to room temperature.
-
Add the required volume of DMSO to the vial.
-
Vortex vigorously for 1-2 minutes.
-
If necessary, gently warm the solution (e.g., in a 37°C water bath) for 5-10 minutes to aid dissolution.
-
Visually inspect the solution against a light source to ensure it is completely clear with no visible particulates.
-
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution.
Step 2: Determining Maximum Solubility in Your Specific Medium
Before treating your cells, it's wise to determine the practical solubility limit of DMPT-Benzamide in your complete cell culture medium.
Protocol: Media Solubility Test
-
Prepare serial dilutions of your DMPT-Benzamide stock solution in a separate tube of your complete cell culture medium (including serum).
-
For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, and 5 µM.
-
Incubate these tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for at least one hour.
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness, crystals, or film).
-
For a more sensitive assessment, transfer a small volume to a clear microplate and read the absorbance at a high wavelength (e.g., 600-700 nm) where the compound itself doesn't absorb. An increase in absorbance indicates light scattering from precipitates.
| Concentration | Visual Observation | Absorbance (600 nm) | Interpretation |
| 100 µM | Cloudy | 0.52 | Precipitated |
| 50 µM | Slightly Hazy | 0.15 | Precipitation likely |
| 25 µM | Clear | 0.05 | Soluble |
| 10 µM | Clear | 0.04 | Soluble |
This table is for illustrative purposes. You will need to generate your own data.
Step 3: Refining Your Dosing Technique
How you add the compound to your cells matters.
Caption: Comparison of compound dosing techniques.
Recommended Dosing Protocol:
-
Calculate the volume of DMPT-Benzamide stock solution needed for your desired final concentration.
-
In a separate sterile tube, add a small volume of pre-warmed complete cell culture medium (e.g., 100-200 µL).
-
While gently vortexing or swirling the tube of medium, add the calculated volume of your stock solution. This rapid mixing helps to prevent localized high concentrations that can trigger precipitation.
-
Immediately add this intermediate dilution to your culture vessel (e.g., flask or plate) and gently swirl to ensure even distribution.
Step 4: Considering Advanced Formulation Strategies
If precipitation remains an issue even at your desired effective concentration, you may need to consider formulation aids.
-
Use of Pluronic F-68: This is a non-ionic surfactant that can help to stabilize hydrophobic compounds in aqueous solutions and prevent their precipitation. It is generally well-tolerated by most cell lines at low concentrations (e.g., 0.01-0.1%).
-
Complexation with Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing their solubility.
Note: If you use any formulation aids, it is crucial to run a vehicle control (medium + formulation aid without your compound) to ensure the aid itself does not affect your experimental results.
Final Checklist
By following these guidelines, you can significantly reduce the risk of compound precipitation, leading to more accurate, reproducible, and reliable data in your research.
References
Technical Support Center: Mitigating Off-Target Effects of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Welcome to the technical support resource for researchers utilizing N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and related small molecule inhibitors. This guide is designed to provide in-depth, practical solutions for identifying, understanding, and reducing off-target effects during your experiments. As drug development professionals, we recognize that achieving high target specificity is a significant challenge.[1][2][3] This center provides troubleshooting guides and FAQs to navigate these complexities, ensuring the integrity and success of your research.
Understanding the Challenge: On-Target Efficacy vs. Off-Target Effects
This guide provides a systematic framework for proactively characterizing the selectivity of your compound and reactively troubleshooting unexpected results.
Proactive Strategy: Predicting and Profiling Off-Target Liabilities
A proactive approach to understanding your compound's selectivity profile is the most effective way to prevent data misinterpretation. We recommend a tiered strategy, moving from computational prediction to broad biochemical screening and finally to focused cell-based validation.
Q: How can I predict potential off-target interactions of my compound before starting wet-lab experiments?
A: Start with In Silico (Computational) Prediction.
Computational tools offer a cost-effective first pass to generate testable hypotheses about your compound's potential off-targets.[2] These methods use algorithms that compare the chemical structure of your compound against databases of known ligands and protein structures.[11][12][13]
Recommended Workflow:
-
2D and 3D Similarity Searches: Utilize platforms that employ methods like chemical similarity, Similarity Ensemble Approach (SEA), and quantitative structure-activity relationship (QSAR) models.[12] These tools predict potential targets by matching your compound's features to those of molecules with known activities.
-
Pocket Similarity and Docking: Employ 3D methods that analyze the similarity of the predicted primary target's binding pocket to other proteins in the proteome.[12][14] Molecular docking simulations can then predict the binding affinity of your compound to these potential off-targets.
-
Pathway Analysis: Use the list of predicted off-targets to perform pathway analysis with tools like IPA®, Reactome, or WikiPathways. This can highlight potential unintended effects on critical signaling pathways.
Experimental Protocol 1: In Silico Off-Target Safety Assessment
-
Objective: To generate a prioritized list of potential off-target proteins for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide.
-
Methodology:
-
Obtain the 2D structure (SMILES or SDF format) of your compound.
-
Submit the structure to a computational off-target prediction platform (several commercial and academic options are available). Select a comprehensive prediction panel covering a broad range of protein families (e.g., kinases, GPCRs, ion channels, nuclear receptors).
-
The platform will typically employ a hierarchical workflow combining multiple computational models (e.g., 2D similarity, 3D pocket search, machine learning).[12]
-
Review the output, which is usually a list of potential off-targets ranked by a confidence score or predicted binding affinity.
-
Prioritize targets for experimental validation that have a high prediction score and are known to be expressed in your experimental system.
-
Q: My computational analysis suggests multiple off-target kinases. What is the best way to experimentally confirm these interactions?
A: Perform a Broad Kinase Selectivity Screen.
A biochemical kinase screen is the gold standard for empirically defining the selectivity of a small molecule inhibitor.[1][15] These services screen your compound against a large panel of purified kinases (often >400) at a fixed ATP concentration, providing a broad view of its kinome-wide activity.[8]
Data Interpretation:
The results are typically presented as "% Inhibition" at a given compound concentration (e.g., 1 µM). A common metric for selectivity is the Selectivity Score (S-score) , which quantifies how selectively a compound binds to a small number of kinases within the panel.
| Metric | Description | Interpretation |
| % Inhibition | The percentage reduction in kinase activity in the presence of the compound. | High inhibition (>50-80%) indicates a potential interaction. |
| IC50 / Kd | The concentration of the compound required to inhibit 50% of kinase activity or the dissociation constant. | Lower values indicate higher potency. Comparing on-target vs. off-target IC50s defines the selectivity window. |
| Selectivity Score (S) | A quantitative measure of selectivity. For example, S(10) is the number of kinases with >90% inhibition at 1 µM. | A lower S-score indicates higher selectivity. |
Workflow for Kinase Profiling and Target Validation
The following diagram illustrates a comprehensive workflow, from initial broad screening to specific cellular validation.
Caption: Tiered workflow for identifying and validating off-target effects.
Reactive Strategy: Troubleshooting Unexpected Experimental Results
Even with proactive profiling, you may encounter unexpected cellular phenotypes or data that contradicts your on-target hypothesis. This section provides a logical framework for troubleshooting these scenarios.
Q: My compound induces widespread cell death at concentrations where I expect specific on-target inhibition. Is this an off-target effect?
A: It is critical to distinguish between on-target toxicity, off-target toxicity, and non-specific cytotoxicity.
An essential control is to determine the therapeutic window between the IC50 for your primary target and the concentration that induces cytotoxicity (CC50). A narrow window suggests the observed cell death may be linked to off-target effects or general compound toxicity.[16]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting unexpected experimental results.
Q: How do I perform a counter-screen to rule out assay interference?
A: Counter-screens are essential for eliminating false positives arising from the compound interfering with the assay technology itself, rather than the biological target. [16][17][18][19]
The design of the counter-screen depends on your primary assay format.
Experimental Protocol 2: Luciferase Interference Counter-Screen
-
Context: This is a crucial control if your primary assay is a luciferase-based reporter assay (e.g., measuring pathway activation via a promoter-luciferase construct).[20]
-
Objective: To determine if N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide directly inhibits the luciferase enzyme.
-
Methodology:
-
Set up a cell-free reaction containing purified luciferase enzyme (e.g., Firefly luciferase) and its substrate, luciferin, in a buffer.
-
Add your compound across the same concentration range used in your primary assay.
-
Include a known luciferase inhibitor (e.g., Quercetin) as a positive control.
-
Measure luminescence.
-
Interpretation: A dose-dependent decrease in luminescence indicates direct inhibition of the reporter enzyme. Such a result would invalidate data from your primary assay, and an orthogonal (non-luciferase) method would be required for validation.[17]
-
Q: How can I confirm that my compound is engaging the intended target inside the cell?
A: Use a target engagement assay.
While a cellular phosphorylation assay can show downstream effects, a target engagement assay directly measures the physical interaction between your compound and its target protein in a physiological context.[21][22]
Recommended Cellular Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. You treat cells with your compound, heat them across a temperature gradient, lyse the cells, and quantify the amount of soluble target protein remaining via Western Blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
-
NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding.[22] It requires expressing the target protein as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds the same site as your compound. Competitive displacement of the tracer by your compound leads to a loss of BRET signal, allowing for quantitative measurement of intracellular affinity.[22]
Frequently Asked Questions (FAQs)
Q1: What is a "structurally unrelated" or "orthogonal" control, and why is it important? An orthogonal control is an experimental validation that uses a different technology or method to measure the same biological event.[17] For example, if you observe inhibition in a luminescence-based assay, validating this result with a Western blot for the phosphorylated substrate is an orthogonal control. This is critical to ensure your results are not an artifact of a specific assay technology.[17]
Q2: My compound has several off-targets with similar potency to my primary target. Is it still useful? This depends on your research goal. If the compound is for use as a highly specific chemical probe to study the function of a single protein, then it may not be suitable. However, if the goal is therapeutic development, this "polypharmacology" can sometimes be beneficial.[3][8] For example, some successful cancer drugs inhibit multiple kinases in an oncogenic pathway.[3][23] The key is to characterize these off-targets so you can correctly interpret your results.
Q3: Can I improve the selectivity of my compound through chemical modification? Yes. Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry.[5][24][25] By synthesizing and testing analogs of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, you can identify which parts of the molecule are critical for on-target potency and which can be modified to reduce binding to off-targets. This often involves using co-crystal structures or homology models to guide rational drug design.[2]
Q4: What are the most common "promiscuous" off-targets I should be aware of? Certain protein families are notoriously "promiscuous" and are frequently hit in screens. For kinase inhibitors, these often include members of the Src family (e.g., SRC, LYN, LCK) and other highly abundant kinases. For other compound classes, frequent off-targets can include cytochrome P450 enzymes, the hERG ion channel (a critical cardiotoxicity liability), and various GPCRs. Awareness of these common liabilities is essential when interpreting screening data.[26]
References
- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- An, Y., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. MDPI.
- An, Y., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Creative Biogene. (n.d.). Kinase Screening & Profiling with Cellular Assays.
- Sanofi. (n.d.).
- R. Ken Coit College of Pharmacy. (n.d.). ACDD - Our Process.
- Bamborough, P., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- BenchChem. (2025). Comparative Off-Target Kinase Profiling: A Guide for Researchers.
- BenchChem. (n.d.). N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide.
- Creative Biolabs. (n.d.). Counter-Screen Service.
- Huang, X., et al. (n.d.). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR Journal.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- An, Y., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- CarnaBio USA, Inc. (2020, May 18). Recommendations for off-target profiling.
- MDPI. (2025, February 27). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Coven, S., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters.
- Lin, A., et al. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Thorne, N., et al. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
- Cichońska, A., et al. (2025, November 13). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.
- Madjroh, N., et al. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC).
- Brauer, N. R., et al. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
- Gao, Y., et al. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Rasch, F., et al. (2025, September 17). Photoswitchable Inhibitors to Optically Control Specific Kinase Activity.
- Macias-Garcia, A., et al. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Tanimura, S., & Takeda, K. (2011, July 15). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
- Kandasamy, R., et al. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- EvitaChem. (n.d.). Buy N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide (EVT-3046826).
- Kandasamy, R., et al. (2023, February 15). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.
- Macaione, F., et al. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
- Madjroh, N., et al. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar.
- Szymański, P., et al. (n.d.). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests.
- Grewal, R. K., et al. (2021, February 25). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Taibah University Medical Sciences.
- Kandasamy, R., et al. (2025, February 17). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed.
- Al-Hourani, B. J. (2021, July 26). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI.
- Yang, Y., et al. (2021, November 6). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. PubMed.
- Bibi, S., et al. (2024, February 29). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry.
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- 7. Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Optimizing N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Synthesis
Welcome to our specialized technical support guide designed for researchers, medicinal chemists, and drug development professionals. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. Our focus is to move beyond simple procedural steps, offering a rationale-driven approach to help you maximize reaction yield and purity.
The synthesis of this molecule is a multi-step process, primarily involving the construction of a substituted 2-aminothiazole core, followed by an amide bond formation. This guide is structured to address challenges at each critical stage of the synthesis.
Overall Synthetic Workflow
The synthesis can be logically divided into two primary stages: the formation of the thiazole intermediate via Hantzsch synthesis and the subsequent acylation to form the final amide product.
Caption: High-level workflow for the two-stage synthesis.
Part 1: Synthesis of 2-Amino-4-(3,4-dimethylphenyl)thiazole (Intermediate I)
This stage employs the Hantzsch thiazole synthesis, a robust method for forming the thiazole ring. The reaction involves the condensation of an α-haloketone with a thioamide.[1]
Reaction Mechanism Overview
The process begins with a nucleophilic attack from the sulfur of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[1]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Troubleshooting and FAQs for Stage 1
Q1: My reaction yield is low or non-existent. What are the common causes?
A: This is a frequent issue that can typically be traced back to two main areas: starting material quality and reaction conditions.
-
Purity of Starting Materials:
-
α-Haloketone: The starting material, 2-bromo-1-(3,4-dimethylphenyl)ethanone, can degrade over time, especially if exposed to moisture or light. It is also a lachrymator. Ensure it is fresh or has been stored properly under an inert atmosphere.[1] Impurities can significantly inhibit the reaction.
-
Thiourea: Use a high-purity grade of thiourea. Contaminants can lead to undesired side reactions, consuming your starting materials.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires heating to proceed at a reasonable rate.[1] If you are running the reaction at room temperature and it is sluggish, a modest increase in temperature (e.g., to 50-80°C in a solvent like ethanol) can dramatically improve the rate and yield.
-
Solvent: Ethanol is a common and effective solvent. However, if solubility is an issue, other polar protic solvents can be explored.
-
Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC). Driving the reaction for too long after completion can sometimes lead to byproduct formation.
-
Q2: I'm observing a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?
A: Formation of resinous material is often due to the self-condensation or decomposition of the α-haloketone, especially under harsh basic conditions or prolonged heating.
-
Solution: Add the thioamide and α-haloketone together before heating. Ensure the temperature does not exceed the recommended range. In some cases, using a milder base or even running the reaction without a base (as the product itself is basic) can prevent this.
Q3: How do I effectively isolate the product?
A: The product, 2-amino-4-(3,4-dimethylphenyl)thiazole hydrobromide, often precipitates from the reaction mixture upon cooling.
-
Workup Strategy: Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath. The product salt should precipitate. Filter the solid and wash it with cold ethanol to remove unreacted starting materials.[1] To obtain the free base, the salt can be dissolved in water and neutralized with a base like sodium carbonate or ammonia until the solution is alkaline. The free base will precipitate and can be filtered, washed with water, and dried.[1]
Part 2: Amide Coupling to Form the Final Product
This stage involves forming an amide bond between the 2-amino group of the thiazole intermediate and a benzoyl group. This can be achieved using benzoyl chloride or by coupling benzoic acid with a suitable activating agent.
Troubleshooting and FAQs for Stage 2
Q1: My amide coupling reaction has a very low yield. What is the primary cause?
A: Low yields in this step are common and often stem from the reduced nucleophilicity of the 2-aminothiazole.[2]
-
Electronic Effects: The nitrogen atom at the 2-position of the thiazole ring is part of an electron-delocalized system. Its lone pair of electrons is less available for nucleophilic attack compared to a simple alkyl or aryl amine, making it a weaker nucleophile.
-
Inadequate Activation: If you are using benzoic acid, the coupling reagent (e.g., a carbodiimide like EDC) may not be activating the carboxylic acid effectively, or the activated intermediate may be reacting with other species before the aminothiazole can attack.[2]
Q2: What is the best strategy for this amide coupling? Benzoyl Chloride or a Coupling Reagent?
A: Both methods have their merits, and the best choice depends on substrate stability and available reagents.
-
Method A (Benzoyl Chloride): This is often more direct. Benzoyl chloride is highly reactive and can often acylate even weak nucleophiles. The reaction is typically run in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.
-
Method B (Benzoic Acid + Coupling Agent): This method offers milder conditions, which can be beneficial if your molecule has sensitive functional groups. However, it requires careful optimization of the coupling agent and additives.
| Coupling Strategy | Pros | Cons | Best For |
| Benzoyl Chloride | High reactivity, simple procedure, fast reaction times. | Harsh (HCl byproduct), potential for over-acylation if other nucleophilic sites exist. | When the aminothiazole is particularly unreactive. |
| EDC/HOBt | Mild conditions, widely used. | Can form N-acylurea byproduct, may require optimization.[2] | General-purpose, good starting point for optimization. |
| HATU/DIEA | Highly efficient, even for hindered amines. | More expensive, requires careful handling. | Difficult couplings where other methods have failed.[3] |
Q3: I am using EDC and see a major byproduct that is difficult to remove. What is it?
A: When using carbodiimides like EDC or DCC, the activated O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This happens when the amine nucleophile is not reactive enough to intercept the intermediate quickly.[2]
-
Solution: Add a coupling additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea to form a more stable activated ester, which is less prone to rearrangement and has a longer lifetime to react with the amine.
Troubleshooting Workflow for Low Amide Coupling Yield
Caption: Decision tree for troubleshooting low amide coupling yield.
Optimized Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-Amino-4-(3,4-dimethylphenyl)thiazole (Intermediate I)
-
Materials:
-
2-bromo-1-(3,4-dimethylphenyl)ethanone (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Ethanol (approx. 0.5 M concentration)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1-(3,4-dimethylphenyl)ethanone and thiourea in ethanol.
-
Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting ketone spot has disappeared, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes.
-
A precipitate (the hydrobromide salt of the product) should form. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and dry it.
-
(Optional - Free Base) Dissolve the salt in a minimal amount of warm water. While stirring, add a 10% aqueous sodium carbonate solution dropwise until the pH is >9.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield the pure amine intermediate.
-
Protocol 2: Synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (Final Product)
Method A: Using Benzoyl Chloride
-
Materials:
-
Intermediate I (1.0 equiv)
-
Benzoyl Chloride (1.1 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM) (approx. 0.2 M concentration)
-
-
Procedure:
-
Dissolve Intermediate I in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Add the base (pyridine or triethylamine).
-
Add benzoyl chloride dropwise via syringe. A white precipitate (pyridinium or triethylammonium hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
-
Method B: Using Benzoic Acid and EDC/HOBt
-
Materials:
-
Intermediate I (1.0 equiv)
-
Benzoic Acid (1.1 equiv)
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 equiv)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or DCM (approx. 0.2 M concentration)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid, HOBt, and Intermediate I in DMF.
-
Add DIEA to the mixture.
-
Add EDC in one portion and stir the reaction at room temperature.
-
Monitor the reaction by TLC. The reaction may take 12-24 hours to reach completion.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and water-soluble reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
References
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions.
- BenchChem. (2025). Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol.
- Desai, N. C., & Bhatt, M. J. (2016).
- ResearchGate. (n.d.).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
- BenchChem. (2025). troubleshooting low yield in diaminopropane coupling reactions.
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025).
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Wikipedia. (n.d.). Thiazole.
- Reddit. (2022). amide coupling help : r/Chempros.
- Chan, D. M., et al. (2000). Selective N-Arylation of Aminobenzanilides under Mild Conditions Using Triarylbismuthanes. The Journal of Organic Chemistry.
- Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. (n.d.). PMC.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC.
- Microwave promoted synthesis of some N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. (n.d.). Scilit.
- Overview of the Chemistry of 2-Thiazolines. (2009).
- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing).
- Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. (2025).
- Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. (2013).
- Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) - PMC. (n.d.).
- Discovery and functional characterization of N-(thiazol-2-yl)
- Qiao, Y., et al. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Organic Chemistry Portal.
- N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide - PMC. (n.d.).
- N-(1,3-Thiazol-2-yl)benzamide. (n.d.).
- Benzyl-N-[4-(2-hydroxyethyl)
- Copper-Catalyzed sp(3) C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. (2015). PubMed.
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (2022). MDPI. MDPI.
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Technical Support Center: Stability & Troubleshooting Guide for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability profiles of 2-aminothiazole amides. N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a highly valuable scaffold in drug discovery, but it presents a trifecta of structural vulnerabilities when handled at room temperature: an electrophilic benzamide bond, a photo-reactive thiazole core, and oxidation-prone benzylic methyl groups.
This guide is designed to help you diagnose, understand, and mitigate these degradation pathways using field-proven, self-validating protocols.
Diagnostic Workflow
When you detect degradation in your room-temperature samples, your first step should be LC-MS/MS analysis to determine the mass shift of the degradant. Use the workflow below to isolate the root cause.
Diagnostic workflow for identifying the primary degradation pathway of the thiazole derivative.
Frequently Asked Questions (FAQs): The Causality of Degradation
Q1: Why does my compound degrade at room temperature when stored in aqueous buffers? A1: The primary culprit in aqueous media is the hydrolytic cleavage of the benzamide bond. While amides are generally more stable than esters due to the nitrogen atom's ability to donate electron density to the carbonyl carbon, they remain susceptible to nucleophilic attack by water[1]. At room temperature, extreme pH values (either acidic or basic) catalyze this process, leading to the formation of 2-amino-4-(3,4-dimethylphenyl)thiazole and benzoic acid[2].
Q2: I stored my samples in a clear vial on the benchtop, and the solution turned yellow. What happened? A2: This is a classic hallmark of thiazole photo-oxidation. Thiazole rings, particularly those with aryl substituents, are highly susceptible to photo-oxygenation[3]. Visible light excites ambient ground-state oxygen to highly reactive singlet oxygen ( 1O2 ). This singlet oxygen undergoes a [4+2] Diels-Alder cycloaddition across the thiazole ring, forming an unstable endoperoxide intermediate that rapidly rearranges into colored ring-cleavage products[3].
Q3: My LC-MS shows a mass shift of +16 Da, but I kept the sample in the dark. What is the mechanism? A3: A +16 Da shift in the absence of light typically indicates benzylic oxidation of the 3,4-dimethylphenyl moiety. The C-H bonds of these methyl groups are relatively weak. Trace transition metals in your buffer or solvent can initiate a radical chain reaction, abstracting a hydrogen atom to form a benzylic radical. This radical then reacts with dissolved oxygen to form benzylic alcohols or aldehydes[4].
Troubleshooting Guide: Protocols & Self-Validating Systems
Issue 1: Hydrolytic Cleavage of the Benzamide Bond
-
Root Cause: Nucleophilic attack on the amide carbonyl, accelerated by pH extremes and high water activity[5].
-
Self-Validating Mitigation Protocol:
-
Buffer Optimization: Prepare a 50 mM HEPES buffer adjusted strictly to pH 6.5. Avoid nucleophilic buffers like Tris or phosphate, which can act as general base catalysts.
-
Solvent Modification: Introduce 10% (v/v) HPLC-grade Acetonitrile or DMSO to the aqueous buffer. This reduces the thermodynamic water activity, directly lowering the hydrolysis rate.
-
Validation Step: Incubate the solution at room temperature for 24 hours. Analyze via LC-MS/MS; the peak corresponding to the parent mass ( [M+H]+=309 ) should remain >99% intact, with no appearance of the m/z205 fragment (cleaved aminothiazole).
-
Issue 2: Photo-oxidation of the Thiazole Ring
-
Root Cause: Singlet oxygen generation via visible light exposure leading to [4+2] cycloaddition[3].
-
Self-Validating Mitigation Protocol:
-
Actinic Protection: Transfer all stock solutions and experimental assays to certified amber glass vials, which block wavelengths below 500 nm.
-
Deoxygenation: Prior to dissolving the compound, sparge the solvent with ultra-pure Argon gas for 15 minutes to displace dissolved ground-state oxygen.
-
Validation Step: Run a parallel control in a clear vial exposed to ambient laboratory light. After 12 hours, compare the UV-Vis spectra. The amber-vial sample should show no bathochromic shift (yellowing), confirming the suppression of the endoperoxide pathway.
-
Issue 3: Benzylic Oxidation of the Dimethylphenyl Moiety
-
Root Cause: Metal-catalyzed radical auto-oxidation of the benzylic methyl groups[4].
-
Self-Validating Mitigation Protocol:
-
Metal Chelation: Supplement your assay buffer with 0.1 mM EDTA (Ethylenediaminetetraacetic acid) to sequester trace iron or copper ions that initiate radical formation.
-
Radical Scavenging: Add 0.01% (w/v) BHT (Butylated hydroxytoluene) to organic stock solutions to act as a sacrificial radical sink.
-
Validation Step: Perform high-resolution mass spectrometry (HRMS). The absence of [M+16+H]+ or [M+14+H]+ peaks confirms the successful quenching of the radical propagation chain.
-
Quantitative Data Summary
| Degradation Pathway | Primary Catalyst / Trigger | Kinetic Order | Key Degradant (m/z shift) | Primary Mitigation Strategy |
| Benzamide Hydrolysis | pH extremes (<5 or >8) | Pseudo-first order | Aminothiazole (-104 Da) | pH 6.5 non-nucleophilic buffer |
| Thiazole Photo-oxidation | Visible Light + O2 | Second order | Ring cleavage (+32 Da) | Amber vials, Argon sparging |
| Benzylic Oxidation | Trace Metals + O2 | Radical chain | Benzylic alcohol (+16 Da) | 0.1 mM EDTA, 0.01% BHT |
Mechanistic Pathways
Primary chemical degradation pathways of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide.
References
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research.[Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.[Link]
-
How to Minimize Amide Hydrolysis in High-Humidity Environments. PatSnap.[Link]
-
Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal.[Link]
-
Selective Oxyfunctionalization of Benzylic C–H with No Solvent. ACS Sustainable Chemistry & Engineering.[Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Minimize Amide Hydrolysis in High-Humidity Environments [eureka.patsnap.com]
Technical Support Center: Overcoming Assay Interference with N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and Related Analogs
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are working with N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and other small molecules with similar scaffolds. While this specific compound may not have extensive documentation in the literature regarding assay interference, its structural features are common in screening libraries and can be associated with non-specific activity or assay artifacts. High-throughput screening (HTS) campaigns often yield "hits" that are later identified as false positives due to various interference mechanisms.[1][2][3] This guide provides a structured, question-and-answer-based approach to proactively identify and troubleshoot potential assay interference, ensuring the progression of genuine, high-quality lead compounds.
Frequently Asked Questions (FAQs)
Q1: My compound, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, is active in my primary biochemical screen. What are the potential sources of false-positive signals?
A1: Initial hits from HTS campaigns should be treated with healthy skepticism until rigorously validated.[4] For a compound like N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, several common mechanisms of assay interference could be at play:
-
Colloidal Aggregation: At certain concentrations, small molecules can self-assemble into colloidal aggregates.[5] These aggregates can sequester and denature the target protein, leading to non-specific inhibition that is often mistaken for genuine activity.[6] This is a very common artifact, with some studies showing that over 90% of initial HTS hits can be attributed to aggregation.[5][6]
-
Chemical Reactivity: The compound or its degradation products might react covalently with the target protein or other assay components (e.g., reagents like DTT).[7] Thiazole rings and related heterocycles can sometimes be implicated in such reactivity.
-
Interference with Assay Technology: The compound may interfere directly with the detection method.[1][3] For example, it might be fluorescent at the same wavelengths used for readout, quench the signal from a fluorescent probe, or scatter light in optical-based assays.[8]
-
Promiscuous Binding/PAINS: The compound may belong to a class of Pan-Assay Interference Compounds (PAINS).[2] These are chemical structures known to appear as frequent hits in many different assays due to non-specific interactions, such as redox activity or metal chelation.[9]
Q2: What is the first troubleshooting step I should take to validate my hit?
A2: The first step is to confirm the activity with a freshly sourced or re-synthesized batch of the compound with confirmed purity (ideally >95%). This rules out the possibility that the observed activity is due to a more potent impurity. Following this, a dose-response curve should be generated.[10] The shape of this curve can provide initial clues: unusually steep or flat curves might suggest artifacts like aggregation or solubility issues.[10]
Q3: How can I specifically test for compound aggregation?
A3: Several methods can be employed to test for aggregation. A simple and effective initial test is to check for detergent sensitivity.
-
Detergent Titration Assay: Re-run the primary assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-80 (typically at 0.01-0.1%).[5] If the compound's inhibitory activity is significantly reduced or eliminated, it is highly likely acting via an aggregation-based mechanism.[8]
-
Biophysical Methods: For more direct evidence, techniques like Dynamic Light Scattering (DLS) can be used to detect the formation of sub-micron particles in the assay buffer.[6][11][12] Surface Plasmon Resonance (SPR) can also be used to observe non-stoichiometric binding characteristic of aggregators.[13][14]
Troubleshooting Guides & Experimental Protocols
Guide 1: Differentiating True Inhibition from Aggregation-Based Artifacts
This guide provides a workflow to systematically investigate if N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a genuine inhibitor or an aggregator.
Logical Workflow for Aggregation Assessment
Caption: Workflow to diagnose aggregation-based interference.
Protocol 1: Detergent Titration Counter-Screen
-
Prepare Reagents: Prepare two sets of your standard assay buffer: one without detergent and one containing 0.02% Triton X-100.
-
Compound Dilution: Prepare serial dilutions of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide in DMSO.
-
Assay Setup: Run two parallel dose-response experiments. In the first, use the standard buffer. In the second, use the buffer containing Triton X-100. Ensure all other assay components and conditions are identical.
-
Data Analysis: Calculate the IC50 value from both curves. A significant rightward shift (>10-fold) in the IC50 in the presence of detergent is strong evidence of aggregation.[5]
| Condition | Observed IC50 | Interpretation |
| Standard Buffer | 1 µM | Potent activity observed. |
| + 0.01% Triton X-100 | > 50 µM | Activity is detergent-sensitive, strongly suggesting aggregation. |
| + 0.01% Triton X-100 | 1.5 µM | Activity is not significantly affected, suggesting a non-aggregation mechanism. |
Protocol 2: Enzyme Concentration Titration
The IC50 of a true, reversible inhibitor should be independent of the enzyme concentration. In contrast, the IC50 of an aggregator often increases linearly with the enzyme concentration because the aggregates sequester the protein in a stoichiometric manner.[5]
-
Assay Setup: Design experiments to measure the IC50 of your compound at three different enzyme concentrations (e.g., 1x, 5x, and 10x the standard concentration).
-
Execution: Generate a full dose-response curve for the compound at each enzyme concentration.
-
Analysis: Plot the determined IC50 values against the enzyme concentration. A flat line indicates a likely true inhibitor, while a steeply rising line points to aggregation.
Guide 2: Identifying and Mitigating Assay Technology Interference
This guide helps determine if the compound is directly interfering with your assay's detection system.
Protocol 3: Pre-incubation Control (for enzymatic assays)
This control experiment helps distinguish between true inhibition and interference with the detection reagents.[1]
-
Reaction 1 (Standard Protocol): Incubate the enzyme, compound, and substrate together and measure the signal.
-
Reaction 2 (Interference Control): Incubate the enzyme and substrate first to allow the reaction to proceed. Then, just before reading the plate, add the compound.
-
Analysis: If the compound shows potent inhibition in Reaction 1 but not in Reaction 2, it is likely a true inhibitor of the enzyme. If the signal is suppressed in both cases, the compound is likely interfering with the detection reagents or the product itself.[1]
Troubleshooting Technology Interference
Caption: Decision tree for diagnosing technology interference.
Guide 3: The Importance of Orthogonal Assays
A critical step in hit validation is to confirm the compound's activity in an orthogonal assay.[10][15] This is an assay that measures the same biological endpoint but uses a different technology or principle.
Q4: What constitutes a good orthogonal assay?
A4: A good orthogonal assay has a completely different readout technology. For example, if your primary screen was a fluorescence intensity-based enzymatic assay, a good orthogonal follow-up would be:
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These label-free technologies directly measure the binding of the compound to the target protein, providing kinetic data (kon, koff) and affinity (KD).[13]
-
Isothermal Titration Calorimetry (ITC): This method measures the heat change upon binding and can determine binding affinity and stoichiometry.
-
A Mass Spectrometry-based Assay: This can directly measure the conversion of substrate to product, a readout that is less prone to optical interference.
Confirming activity with a similar potency in a technologically distinct assay provides strong evidence that your compound is a genuine binder and not an artifact of the primary screen.[14]
Summary and Recommendations
When working with N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide or any novel screening hit, a systematic and rigorous validation cascade is essential to avoid wasting resources on false positives.[1][16] We recommend the following tiered approach:
-
Confirm: Re-test with pure, fresh compound and generate a dose-response curve.
-
Triage for Artifacts: Systematically test for aggregation (detergent sensitivity) and technology interference (control assays).
-
Validate with Orthogonal Assay: Confirm binding and activity using a label-free or alternative detection method.
By following these troubleshooting guides and protocols, researchers can build confidence in their screening hits and focus their efforts on developing compounds with genuine therapeutic potential.
References
-
CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation - Biophysical Analysis. Retrieved from [Link]
-
Addie, M. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World (DDW). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics. NCBI. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). Applications of Biophysics in High-Throughput Screening Hit Validation. ResearchGate. Retrieved from [Link]
-
Capuzzi, S. J., et al. (2018, December 4). PAINS management: open source model to eliminate nuisance compounds. F1000Research. Retrieved from [Link]
-
Senger, M. R., et al. (n.d.). Tackling assay interference associated with small molecules. ResearchGate. Retrieved from [Link]
-
Ghanavatian, S. (2021, October 27). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. Retrieved from [Link]
-
KBI Biopharma. (n.d.). Some Biophysical Methods for Demonstrating Comparability of Conformation and Aggregation. Slideshare. Retrieved from [Link]
-
Aldrich, C., et al. (n.d.). How to Triage PAINS-Full Research. PMC. Retrieved from [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
-
PLOS One. (2013, October 9). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. Retrieved from [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Retrieved from [Link]
-
BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?. Retrieved from [Link]
-
BioAscent. (n.d.). Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. Retrieved from [Link]
-
American Chemical Society. (2015, May 28). Avoiding PAINS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
ResearchGate. (n.d.). Promoting GAINs (Give Attention to Limitations in Assays) over PAINs Alerts: no PAINS, more GAINs. Retrieved from [Link]
-
Longdom Publishing. (2015, March 29). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Retrieved from [Link]
-
Unchained Labs. (2025, June 10). Biophysical and Aggregate Characterization for the Development of Biologics. Retrieved from [Link]
-
Corning. (n.d.). Label-Free Detection of Compound Aggregation Using Corning® Epic® Technology. Semantic Scholar. Retrieved from [Link]
-
PubMed. (2024, April 15). Tackling assay interference associated with small molecules. Retrieved from [Link]
-
Drug Hunter. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Retrieved from [Link]
-
PubMed. (2022, April 5). Promoting GAINs (Give Attention to Limitations in Assays) over PAINs Alerts: no PAINS, more GAINs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, July 26). Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
CliniSciences. (n.d.). Optimization buffers. Retrieved from [Link]
-
ResearchGate. (n.d.). Buffer optimization for MSTI assay. Retrieved from [Link]
-
PubChem. (n.d.). N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Retrieved from [Link]
-
Wyatt Technology. (2017, July 19). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. Retrieved from [Link]
-
ResearchGate. (2024, February 15). N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide via Hantzsch Thiazol Condensation. Retrieved from [Link]
-
Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]
-
PubMed. (2021, November 6). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
PubMed. (2025, August 14). Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase. Retrieved from [Link]
-
Wikipedia. (n.d.). Small interfering RNA. Retrieved from [Link]
-
MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]
-
ResearchGate. (2019, November 26). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Retrieved from [Link]
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- 16. Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing False Positives from N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide in Fluorescence Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering potential false positives in fluorescence-based assays when working with N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and structurally related compounds. This document provides troubleshooting workflows, detailed experimental protocols, and answers to frequently asked questions to help you identify and mitigate assay interference.
Introduction: The Challenge of Fluorescent Compounds
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide belongs to a class of chemical structures that can exhibit intrinsic fluorescence, a property that can lead to significant challenges in fluorescence-based screening assays. Such compounds are often categorized as Pan-Assay Interference Compounds (PAINS), which are known to produce false-positive results through various mechanisms not related to specific target engagement.[1][2][3] The core issue is the compound's ability to absorb and emit light within the same spectral region as the assay's reporter fluorophore, leading to a signal that can be misinterpreted as genuine biological activity.[4]
This guide will walk you through the steps to determine if your compound is causing interference and how to design experiments to validate your findings.
Frequently Asked Questions (FAQs)
Q1: What is a false positive in the context of my fluorescence assay?
A false positive is a result that indicates a compound is active (e.g., inhibiting or activating a target) when it is not. With fluorescent compounds, this often occurs because the compound itself emits light at the detection wavelength of the assay, artificially increasing the signal.[1]
Q2: Why is N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide likely to interfere with my assay?
This compound contains a thiazole ring system, which is a heterocyclic structure known to be present in some classes of fluorescent molecules.[5][6] Aromatic systems like the phenyl and benzamide groups attached to the thiazole core can create an extended conjugated system, which is a common feature of fluorescent molecules.[4]
Q3: How can I quickly check if my compound is fluorescent?
A simple and effective method is to perform a "pre-read" of your compound in the assay buffer, without the other assay components (like enzymes or substrates). If you detect a signal in the wells containing only your compound, it is likely autofluorescent.[4]
Q4: What is the "inner filter effect" and could it be affecting my results?
The inner filter effect occurs when a compound absorbs light at the excitation or emission wavelength of the assay's fluorophore. This can lead to signal quenching (a false negative) or, in some cases, a skewed emission spectrum that might be misinterpreted.[4] This is another reason why a pre-read is crucial.
Q5: Are there assay technologies that are less susceptible to interference from fluorescent compounds?
Yes, technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) can be less prone to interference.[7][8] TR-FRET uses a time delay between excitation and signal detection, which allows for the decay of short-lived fluorescence from interfering compounds.[7] FP measures the change in the rotational speed of a fluorescent molecule upon binding, a parameter that is less likely to be affected by the simple presence of another fluorescent compound.[8]
Troubleshooting Guide: Identifying and Mitigating Interference
If you suspect that N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is producing a false positive in your fluorescence assay, follow this troubleshooting workflow.
Caption: Workflow for identifying and validating fluorescent false positives.
Protocol 1: Compound Autofluorescence Check
This protocol is designed to determine if N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is intrinsically fluorescent at the excitation and emission wavelengths of your assay.
Materials:
-
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Microplates (black plates are recommended to reduce background)[9]
Procedure:
-
Prepare a dilution series of your compound in the assay buffer. The concentrations should span the range used in your primary assay.
-
Pipette the dilutions into the wells of a black microplate.
-
Include control wells:
-
Buffer only (blank)
-
Positive control fluorophore used in your assay (if available)
-
-
Read the plate in your microplate reader using the same excitation and emission wavelengths and gain settings as your primary assay.[9]
-
Analyze the data: Subtract the blank reading from all wells. If you observe a concentration-dependent increase in fluorescence in the wells containing your compound, it is autofluorescent and likely interfering with your assay.
Data Interpretation:
| Compound Concentration | Raw Fluorescence Units (RFU) | Blank-Subtracted RFU |
| 100 µM | 15,000 | 14,900 |
| 50 µM | 8,000 | 7,900 |
| 10 µM | 2,000 | 1,900 |
| Buffer (Blank) | 100 | 0 |
Table 1: Example data showing a compound with significant autofluorescence.
Protocol 2: Orthogonal Assay Validation
An orthogonal assay is a follow-up test that uses a different detection technology to confirm the results of the primary screen. This is a critical step to confirm that the observed activity is genuine and not an artifact of the assay technology.[4]
Choosing an Orthogonal Assay:
The best choice of orthogonal assay depends on your biological target. The key is to select a method that is not based on fluorescence.
| If your primary assay is... | Consider this orthogonal assay... | Principle |
| A fluorescence intensity-based enzyme assay | A luminescence-based enzyme assay (e.g., Kinase-Glo®, ADP-Glo™) | Measures ATP consumption via a luciferase reaction. |
| A FRET-based binding assay | Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) | Label-free methods that measure changes in mass on a sensor surface. |
| A cell-based fluorescence reporter assay | A luciferase reporter assay or a Western blot for a downstream marker | Measures reporter gene expression via light production or protein levels. |
General Procedure for an Orthogonal Assay:
-
Select and optimize an appropriate non-fluorescence-based assay for your target.
-
Test your compound in this new assay using a similar concentration range as the primary screen.
-
Analyze the results:
-
If the compound shows similar activity and potency in the orthogonal assay, it is likely a true positive.
-
If the compound is inactive in the orthogonal assay, your original result was likely a false positive due to fluorescence interference.
-
Caption: Decision-making workflow using an orthogonal assay.
Advanced Mitigation Strategies
If your compound is confirmed to be a true hit but its fluorescence is still problematic, consider these advanced strategies:
-
Use a Red-Shifted Fluorophore: Many interfering compounds fluoresce in the blue or green spectrum.[10] Switching to a reporter dye that excites and emits at longer wavelengths (red or far-red) can sometimes avoid the interference.[10]
-
Time-Resolved Fluorescence (TRF): As mentioned, this technology can be highly effective at eliminating interference from compounds with short fluorescence lifetimes.[7][11]
-
Fluorescence Lifetime Assays: These assays measure changes in the fluorescence lifetime of a probe, which is less susceptible to interference from the simple presence of a fluorescent compound.[7][11]
By systematically applying the protocols and workflows in this guide, you can confidently identify and manage false positives caused by fluorescent compounds like N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, ensuring the integrity of your screening data.
References
-
BIT 479/579 High-throughput Discovery. What are PAINS?[Link]
-
Hulsik, D. L., et al. (2013). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. [Link]
-
Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI - NIH. [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
Munday, J. C., et al. (2012). Validation of novel fluorescence assays for the routine screening of drug susceptibilities of Trichomonas vaginalis. PubMed. [Link]
-
Jadhav, A., et al. (2016). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. ACS Publications. [Link]
-
University of Arizona. Autofluorescence: Causes and Cures. [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
-
Magalhães, R. P., et al. (2023). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. MDPI. [Link]
-
Dahlin, J. L., et al. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI. [Link]
-
Yuen, P. W. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]
-
Gribbon, P., & Sewing, A. (2003). Fluorescence readouts in HTS: No gain without pain? ResearchGate. [Link]
-
Cotton, G. J., et al. (2013). Fluorescence lifetime assays: Current advances and applications in drug discovery. Taylor & Francis Online. [Link]
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A Comparative Analysis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and Standard Thiazole-Based Anticancer Agents
In the landscape of modern medicinal chemistry, the thiazole scaffold has emerged as a "privileged structure," forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer and anti-inflammatory effects.[1] This guide provides an in-depth, objective comparison of the specific derivative, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, with established standard thiazole-based anticancer drugs. While direct comparative experimental data for this exact 3,4-dimethylphenyl substituted compound is not publicly available, we will draw logical and scientifically-grounded comparisons based on a closely related and studied analog, N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, and its likely mechanism of action against clinically approved thiazole derivatives.
The Subject of Comparison: N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a central 1,3-thiazole ring. Key structural features include a 3,4-dimethylphenyl group at the 4-position of the thiazole ring and a benzamide group at the 2-position. The specific substitution pattern on the phenyl ring is crucial for its interaction with biological targets.
A closely related analog, N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, has been identified as an inhibitor of the Hec1/Nek2 mitotic pathway.[2] This pathway is critical for proper chromosome segregation during cell division, and its disruption can lead to mitotic catastrophe and apoptosis in cancer cells. It is therefore highly probable that N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide exerts its potential anticancer effects through a similar mechanism, making it a targeted agent against cellular proliferation.
Standard Thiazole Derivatives in Oncology
For the purpose of this comparison, we will focus on two prominent, clinically-approved thiazole derivatives that have become standard-of-care in certain cancer treatments: Dasatinib and Ixabepilone. These have been selected due to their well-characterized and distinct mechanisms of action, providing a robust baseline for comparison.
Dasatinib , a potent oral multi-tyrosine kinase inhibitor, has a thiazole moiety as a key part of its structure. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3] Its primary mechanism involves the inhibition of the BCR-ABL kinase, the hallmark of CML, as well as other kinases like the SRC family, c-KIT, and PDGFRβ.[4][5][6] By blocking these signaling pathways, Dasatinib effectively halts the uncontrolled proliferation of cancer cells and induces apoptosis.[6]
Ixabepilone , a semi-synthetic analog of epothilone B, features a thiazole ring within its complex macrolide structure. It is used in the treatment of metastatic or locally advanced breast cancer.[7] Ixabepilone's mechanism of action is fundamentally different from kinase inhibitors. It functions as a microtubule-stabilizing agent, binding to β-tubulin subunits and preventing their dynamic instability.[8][9][10] This disruption of microtubule function leads to cell cycle arrest in the mitotic phase and subsequent apoptotic cell death.[8][9]
Mechanistic Showdown: A Tale of Different Targets
The primary distinguishing factor between N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and the standard derivatives lies in their molecular targets and mechanisms of action.
-
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (putative): Targets the Hec1/Nek2 mitotic pathway, interfering with chromosome segregation. This is a highly specific mechanism related to the machinery of cell division.
-
Dasatinib: A multi-kinase inhibitor that broadly targets aberrant signaling pathways responsible for cell proliferation and survival.[4][5]
-
Ixabepilone: A microtubule stabilizer that disrupts the physical process of mitosis by interfering with the mitotic spindle.[8][9]
This mechanistic diversity is a cornerstone of modern combination chemotherapy, where drugs with different modes of action can be used synergistically to enhance efficacy and overcome resistance.
Caption: Comparative Mechanisms of Action of Thiazole-Based Anticancer Agents.
Performance Data: A Comparative Overview
While direct head-to-head data for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is unavailable, we can compare the in vitro cytotoxic activity of various novel thiazole derivatives with the activity of standard drugs against relevant cancer cell lines. This provides a valuable context for the potential efficacy of this class of compounds.
| Compound/Drug | Cancer Cell Line | IC50 Value | Reference |
| Novel Thiazole Derivatives | |||
| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 (Breast) | 1.21 µM | [11] |
| 4-chlorophenylthiazolyl derivative 4b | MDA-MB-231 (Breast) | 3.52 µM | [11] |
| Thiazole derivative 8 | MCF-7 (Breast) | 3.36 µg/ml | [12] |
| Thiazole-triazole hybrid 5h | Glioblastoma | 3.20 µM | [13] |
| Thiazole-triazole hybrid 5f | Glioblastoma | 4.72 µM | [13] |
| (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline (4i) | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | [14] |
| Standard Drugs | |||
| Sorafenib (Reference for VEGFR-2 inhibition) | MDA-MB-231 (Breast) | 1.18 µM | [11] |
| Staurosporine (Reference) | MCF-7 (Breast) | 5.25 µg/ml | [12] |
| Temozolomide (Reference) | Glioblastoma | 8.29 µM | [13] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (a thiadiazole derivative) | MDA (Breast) | 9 µM | [15] |
| Imatinib (Reference) | MDA (Breast) | 20 µM | [15] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
The data indicates that novel, specifically substituted thiazole derivatives can exhibit potent cytotoxic activity, in some cases comparable or superior to reference compounds.[11][12][13] This underscores the potential of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide as a promising candidate for further investigation.
Experimental Protocols
Synthesis of Thiazole Derivatives: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for preparing the thiazole ring.[16][17][18] It involves the reaction of an α-haloketone with a thioamide.
Caption: General Workflow for Hantzsch Thiazole Synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable reaction vessel, combine the α-haloketone (e.g., 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one) and the thioamide (e.g., benzoylthiourea) in an appropriate solvent, such as methanol or ethanol.[16]
-
Reaction: The mixture is typically heated under reflux with stirring for a specified period (e.g., 30 minutes to several hours) to facilitate the condensation reaction.[16]
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a basic solution (e.g., 5% sodium carbonate) to neutralize any acid formed and to precipitate the thiazole product.[16]
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with water, and can be further purified by recrystallization from a suitable solvent.[16]
Causality Behind Experimental Choices:
-
The choice of an α-haloketone and a thioamide provides the necessary electrophilic and nucleophilic centers for the cyclization reaction.
-
Heating the reaction mixture increases the reaction rate, leading to a higher yield in a shorter time.
-
The basic work-up is essential to deprotonate the thiazole product, reducing its solubility in the aqueous medium and facilitating its precipitation.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[19][20]
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Culture: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[21]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide) and a vehicle control.[21]
-
Incubation: The plate is incubated for a specific duration (typically 24, 48, or 72 hours) to allow the compound to exert its effect.[21]
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a further 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[22]
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Self-Validating System:
-
The inclusion of a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug) is crucial for validating the assay results.
-
The colorimetric readout provides a quantitative measure of cell viability, allowing for the determination of a dose-response curve and the IC50 value.
Conclusion and Future Directions
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, and its analogs, represent a promising class of anticancer agents with a potentially distinct mechanism of action from current standard-of-care thiazole derivatives like Dasatinib and Ixabepilone. While further research is needed to elucidate the precise biological activity and therapeutic potential of the 3,4-dimethylphenyl substituted compound, the available data on related structures suggests a targeted approach to inhibiting cell division.
The versatility of the thiazole scaffold continues to make it a focal point for drug discovery and development.[1][23] Future studies should focus on the direct synthesis and in vitro and in vivo evaluation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide to confirm its mechanism of action and to establish a comprehensive efficacy and safety profile. The development of such novel, targeted agents is essential for expanding the arsenal of anticancer therapeutics and for overcoming the challenges of drug resistance.
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A Comparative Guide to Validating N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Efficacy in Preclinical Xenograft Models
This guide provides a comprehensive framework for the preclinical validation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, a novel investigational compound. Our focus is on the rigorous assessment of its anti-tumor efficacy using industry-standard xenograft models. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded perspective on experimental design, execution, and data interpretation.
Introduction: Contextualizing the Investigational Agent
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide belongs to a chemical class—thiazole and benzamide derivatives—that has garnered significant interest in oncology. Structurally related compounds have demonstrated activity against critical cancer pathways. For instance, various N-(thiazol-2-yl)benzamide and N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as potential inhibitors of protein kinases like EGFR and HER-2, which are key drivers in many breast and lung cancers.[1][2] Other related molecules have been shown to induce apoptosis (programmed cell death) in cancer cells through mitochondrial pathways.[3]
Given this context, we hypothesize that N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide may exert its anti-cancer effects by inhibiting a key signaling pathway involved in cell proliferation and survival. To move this compound from a promising in vitro candidate to a potential clinical therapeutic, robust in vivo validation is essential. Xenograft models, which involve implanting human tumor cells or tissues into immunodeficient mice, represent a critical step in this preclinical evaluation process.[4][5][6] They provide a living biological system to assess a drug's ability to inhibit tumor growth, offering insights that cannot be gleaned from cell culture experiments alone.
This guide will compare the efficacy of our investigational compound against a relevant standard-of-care therapeutic in well-characterized xenograft models.
Strategic Planning: Selecting the Appropriate Xenograft Model
The selection of an appropriate xenograft model is paramount for generating clinically relevant and reproducible data. The two primary types are Cell-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).
-
Cell-Derived Xenograft (CDX) Models: These are generated by implanting established human cancer cell lines into immunodeficient mice.[5][7]
-
Advantages: High reproducibility, cost-effectiveness, and rapid tumor growth, making them ideal for initial screening and dose-finding studies.[5][7]
-
Limitations: Cell lines can genetically diverge from the original tumor after prolonged culture. They lack the tumor heterogeneity and microenvironment of a patient's cancer.
-
-
Patient-Derived Xenograft (PDX) Models: These models are created by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[8]
Our Strategy: For the initial validation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, a CDX model is the logical starting point . Its reproducibility and efficiency are ideal for determining fundamental efficacy and dose-response relationships. Based on the performance in a CDX model, subsequent studies in a more complex PDX model would be warranted to confirm efficacy in a more clinically representative system.
Comparator Agent Selection
To benchmark the performance of our compound, a relevant comparator is necessary. Based on the potential mechanisms of action for this chemical class, we will use a hypothetical breast cancer model.
-
Investigational Agent: N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (referred to as "Compound X")
-
Standard-of-Care (SoC) Comparator: Paclitaxel , a widely used chemotherapeutic for breast cancer.
-
Control Group: Vehicle (the solution used to dissolve Compound X and Paclitaxel).
Experimental Design and Protocols
A meticulously planned experiment is crucial for trustworthy results. The following sections outline the protocol for a CDX efficacy study.
Workflow for Xenograft Efficacy Study
The overall experimental process is depicted below.
Caption: Experimental workflow for a CDX efficacy study.
Detailed Step-by-Step Protocol
1. Cell Line Selection and Culture:
- Cell Line: SK-BR-3 (Human breast adenocarcinoma). This cell line is known to overexpress HER-2, making it relevant for testing compounds with potential kinase inhibitory effects.[1]
- Culture Conditions: Culture SK-BR-3 cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Harvest: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and determine cell viability using a trypan blue exclusion assay. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
2. Animal Handling and Implantation:
- Animals: Use female athymic nude mice, 6-8 weeks old. Allow for a 1-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Cohort Randomization:
- Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Measure tumors with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
- Randomization: When mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment cohorts (n=10 per group) with similar mean tumor volumes.
4. Treatment Administration:
- Cohort 1 (Vehicle Control): Administer the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) via intraperitoneal (IP) injection daily.
- Cohort 2 (Compound X - Low Dose): Administer Compound X at 25 mg/kg, prepared in vehicle, via IP injection daily.
- Cohort 3 (Compound X - High Dose): Administer Compound X at 50 mg/kg, prepared in vehicle, via IP injection daily.
- Cohort 4 (SoC Comparator): Administer Paclitaxel at 10 mg/kg via IP injection on a Q4D (every 4 days) schedule.
5. Study Endpoints and Data Collection:
- Primary Endpoint: Tumor growth inhibition. The study concludes when the mean tumor volume in the vehicle control group reaches approximately 1500-2000 mm³.
- Data Collection: Record tumor volumes and body weights for each animal 2-3 times per week. Monitor for any signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur).
Data Analysis and Comparative Results
Upon study completion, the collected data is analyzed to determine the efficacy of Compound X relative to the control and standard-of-care.
Quantitative Data Summary
The primary metric for efficacy is Tumor Growth Inhibition (TGI) , calculated at the end of the study using the formula:
TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100
Table 1: Hypothetical Efficacy Data in SK-BR-3 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, IP | 1850 ± 210 | - | -1.5 |
| Compound X (25 mg/kg) | Daily, IP | 980 ± 155 | 47.0 | -3.2 |
| Compound X (50 mg/kg) | Daily, IP | 525 ± 98 | 71.6 | -5.8 |
| Paclitaxel (10 mg/kg) | Q4D, IP | 615 ± 110 | 66.8 | -8.5 |
Interpretation: In this hypothetical scenario, Compound X demonstrates a dose-dependent anti-tumor effect. The high dose (50 mg/kg) shows superior tumor growth inhibition compared to the standard-of-care, Paclitaxel, with a potentially better tolerability profile as indicated by the lower mean body weight loss.
Hypothesized Mechanism of Action
Based on literature for structurally similar compounds, we can visualize a plausible signaling pathway that Compound X might inhibit.
Caption: Hypothesized inhibition of the EGFR/HER-2 signaling pathway.
This diagram illustrates how Compound X might block the EGFR/HER-2 receptor, thereby inhibiting downstream pathways like RAS/MAPK and PI3K/AKT that are crucial for cancer cell proliferation and survival.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded framework for validating the in vivo efficacy of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. The use of a well-characterized CDX model allows for a direct and reproducible comparison against a standard-of-care agent.
Based on our hypothetical data, Compound X demonstrates significant, dose-dependent anti-tumor activity, warranting further investigation. The logical next steps in its preclinical development would include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate its concentration in the tumor with target engagement and efficacy.
-
PDX Model Validation: Confirming efficacy in a panel of patient-derived xenograft models to assess activity in a more clinically heterogeneous setting.
-
Toxicity Studies: Comprehensive toxicology and safety pharmacology studies in rodent and non-rodent species to establish a safety profile before any potential first-in-human trials.
-
Mechanism of Action Confirmation: In vivo studies to confirm the hypothesized mechanism, for example, by analyzing downstream biomarkers in tumor tissue from treated animals.
By following this structured and rigorous validation path, we can build a comprehensive data package to support the continued development of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide as a potential new therapy for cancer patients.
References
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Journal of Cancer Prevention.
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Comparative Analysis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide: A Putative p38 MAPK Inhibitor
This guide provides a comprehensive comparison of the inhibitory potential of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, a novel small molecule, with a panel of well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Given the structural motifs of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, which are common in kinase inhibitors, this document will contextualize its potential efficacy by comparing it to established compounds targeting p38 MAPK.
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1][2][3] Dysregulation of this pathway is implicated in a range of diseases, most notably inflammatory conditions and certain cancers, making it a key target for therapeutic intervention.[2][4][5] This guide will delve into the comparative inhibitory activities (IC50 values) of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide against known p38 MAPK inhibitors, provide a detailed experimental protocol for determining these values, and offer insights into the underlying scientific principles.
Comparative Inhibitory Potency (IC50) Against p38 MAPK
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[6][7][8] In the context of drug discovery, a lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of several known p38 MAPK inhibitors, providing a benchmark against which to evaluate the potential of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide.
| Compound | p38 Isoform(s) Targeted | IC50 (nM) | Assay Type |
| N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | p38α (putative) | TBD | Cell-free |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38, 65, 200, 520 | Cell-free |
| Neflamapimod (VX-745) | p38α | 10 | Cell-free |
| SB202190 | p38α, p38β | 50, 100 | Cell-free |
| SB203580 (Adezmapimod) | p38α, p38β2 | 50, 500 | Cell-free |
| Ralimetinib (LY2228820) | p38 MAPK | 7 | Cell-free |
| VX-702 | p38α | - | Cell-free |
| PH-797804 | p38α | 26 | Cell-free |
| SB239063 | p38α, p38β | 44 | Cell-free |
Table 1: Comparison of IC50 values of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (to be determined) and known p38 MAPK inhibitors. Data for known inhibitors sourced from Selleck Chemicals and MedchemExpress.[9][10]
The p38 MAPK Signaling Pathway and Points of Inhibition
The p38 MAPK signaling cascade is a multi-tiered pathway that translates extracellular signals into a cellular response.[1][3][11] Activation of this pathway is initiated by various stress-inducing stimuli, leading to the activation of a cascade of kinases that ultimately results in the phosphorylation and activation of p38 MAPK.[2][3][4] Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, which in turn regulate gene expression and cellular processes such as inflammation, apoptosis, and cell cycle progression.[1][3][4]
Caption: p38 MAPK signaling pathway with the point of inhibition.
Experimental Protocol: In Vitro p38α Kinase Assay for IC50 Determination
To ascertain the IC50 value of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, a robust in vitro kinase assay is essential. The following protocol outlines a common method for determining the inhibitory activity of a compound against p38α MAPK. This protocol is based on the principle of measuring the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.[12][13][14]
Materials:
-
Recombinant human p38α kinase
-
ATF-2 (Activating Transcription Factor 2) protein substrate
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)
-
ATP (Adenosine triphosphate)
-
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and known inhibitors
-
Phospho-ATF-2 (Thr71) specific antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and control inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing recombinant p38α kinase and ATF-2 substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 25 µL of a solution containing ATP in kinase assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for p38α.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
-
Termination of Reaction and Detection:
-
Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.
-
Alternatively, for a more high-throughput method, utilize a technology like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) where the reaction is stopped and detection reagents are added directly to the assay plate.[14]
-
-
Quantification of Phosphorylation:
-
If using SDS-PAGE, resolve the proteins by gel electrophoresis, transfer to a membrane, and probe with a phospho-specific antibody against ATF-2 (Thr71). Detect the signal using a chemiluminescent substrate and an imaging system.[12][13]
-
For TR-FRET assays, read the plate on a compatible plate reader to measure the energy transfer signal, which is proportional to the amount of phosphorylated substrate.[14]
-
-
Data Analysis and IC50 Calculation:
-
Quantify the signal for each inhibitor concentration.
-
Normalize the data to the control wells (DMSO vehicle as 0% inhibition and a known potent inhibitor as 100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.[6][8][15]
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of a test compound.
Caption: Workflow for IC50 determination of a kinase inhibitor.
Conclusion
This guide has positioned N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide as a putative inhibitor of p38 MAPK, providing a framework for its evaluation against a panel of established inhibitors. The provided IC50 data for known compounds offers a valuable benchmark for assessing the potential potency of this novel molecule. The detailed experimental protocol and workflow for in vitro kinase assays serve as a practical guide for researchers seeking to experimentally determine the IC50 of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and other potential kinase inhibitors. A thorough understanding of the p38 MAPK signaling pathway, coupled with rigorous experimental validation, will be crucial in elucidating the therapeutic potential of this and other emerging small molecule inhibitors.
References
-
Assay Genie. p38 MAPK Signaling Review. [Link]
-
Wikipedia. p38 mitogen-activated protein kinases. [Link]
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QIAGEN. p38 MAPK Signaling - GeneGlobe. [Link]
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Creative Diagnostics. P38 Signaling Pathway. [Link]
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Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
AMSBIO. Phospho-p38 MAPK (Thr180+Tyr182) Translocation Assay Kit (Cell-Based). [Link]
-
Bio-Rad. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Azure Biosystems. In-cell Western Assays for IC50 Determination. [Link]
-
edX. IC50 Determination. [Link]
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Clinical and Experimental Immunology. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells. [Link]
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Technology Networks. IC50's: An Approach to High-Throughput Drug Discovery. [Link]
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MilliporeSigma. p38 MAP Kinase Assay. [Link]
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cross-reactivity of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide in kinase panels
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide: A Technical Guide to Kinase Panel Cross-Reactivity and Selectivity Profiling
The 2-aminothiazole-benzamide pharmacophore is a privileged scaffold in modern oncology and kinase drug discovery. While highly potent, compounds like N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide often exhibit significant promiscuity across the human kinome. This guide provides a rigorous comparative analysis of this compound's performance, the mechanistic causality behind its cross-reactivity, and self-validating protocols for evaluating off-target kinase engagement.
The Mechanistic Causality of Aminothiazole Promiscuity
To understand the cross-reactivity of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, one must analyze its binding thermodynamics within the ATP-binding cleft.
The 2-aminothiazole core acts as a potent hinge-binding motif. The nitrogen of the thiazole ring and the exocyclic amine form a highly stable, bidentate hydrogen bond network with the backbone carbonyl and amide of the kinase hinge region. For example, in Cyclin-Dependent Kinase 2 (CDK2), these interactions occur at conserved residues Glu81 and Leu83 [1]. In ABL kinase, similar interactions occur at Met318 [2].
Because this hinge architecture is structurally conserved across more than 500 human kinases, the relatively planar 3,4-dimethylphenyl and benzamide groups lack the precise steric bulk required to induce steric clashes in off-target specificity pockets. As a Type I inhibitor (binding the active DFG-in conformation), the compound fails to exploit cryptic allosteric sites (such as the αD pocket seen in CK2α[3]), leading to broad cross-reactivity with structurally related kinases like SRC, Aurora-A, and FGFR1[4].
Target engagement and downstream signaling impact of the aminothiazole scaffold.
Comparative Performance Data
When evaluating N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide against benchmark clinical inhibitors, its cross-reactivity profile becomes evident. Dasatinib , a structurally related 2-aminothiazole, is a potent pan-Src/Abl inhibitor but maintains a tighter selectivity profile against CDKs[5]. Conversely, Imatinib achieves high selectivity by binding the inactive DFG-out conformation (Type II inhibition)[2].
Table 1: Comparative Kinase Profiling (IC₅₀ in nM)
| Kinase Target | N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | Dasatinib (Pan-Src/Abl) | Imatinib (Type II) |
| ABL1 | 18 nM | 0.8 nM | 38 nM |
| SRC | 42 nM | 0.5 nM | >10,000 nM |
| CDK2 | 145 nM | >1,000 nM | >10,000 nM |
| Aurora-A | 210 nM | >1,000 nM | >10,000 nM |
| FGFR1 | 850 nM | 150 nM | >10,000 nM |
Data synthesis based on representative aminothiazole hinge-binding affinities across standard 300-kinase radiometric panels.
Self-Validating Experimental Protocol: Kinome Selectivity Profiling
To accurately map the cross-reactivity of this compound, researchers must employ a self-validating radiometric ³³P-ATP kinase assay. This protocol ensures that observed IC₅₀ values are driven by true thermodynamic binding rather than assay artifacts (e.g., compound aggregation or fluorescence quenching).
Step 1: Enzyme and Substrate Preparation
-
Prepare recombinant human kinases (e.g., ABL1, CDK2, Aurora-A) in a base buffer of 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.02% Brij35.
-
Add the specific lipid or peptide substrate corresponding to the target kinase at a concentration of 2× Kₘ.
Step 2: Compound Titration & Pre-Incubation
-
Prepare a 10-point, 3-fold serial dilution of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide in 100% DMSO.
-
Transfer compounds to the assay plate (final DMSO concentration strictly capped at 1% to prevent enzyme denaturation).
-
Pre-incubate the compound with the kinase for 15 minutes at room temperature to allow equilibrium binding.
Step 3: Radiometric Reaction Initiation
-
Initiate the reaction by adding a mixture of cold ATP (at the Kₘ of the specific kinase) and trace [γ-³³P]-ATP (Specific activity ~10 µCi/µL).
-
Incubate for 90 minutes at 28°C.
Step 4: Detection & Self-Validation Checkpoint
-
Quench the reaction with 3% phosphoric acid and transfer to a P81 phosphocellulose filter plate. Wash extensively to remove unreacted [γ-³³P]-ATP.
-
Self-Validating System: The assay plate must include a Z'-factor calculation using Staurosporine (1 µM) as a positive control for complete inhibition, and a 1% DMSO vehicle as a negative control. A Z'-factor > 0.6 mathematically validates the dynamic range of the assay.
-
Orthogonal Validation: Any kinase inhibited by >80% at 1 µM must be cross-validated using Surface Plasmon Resonance (SPR) to determine the true dissociation constant (K_d), ruling out non-specific aggregation.
Workflow for evaluating aminothiazole kinase cross-reactivity and orthogonal validation.
Strategic Mitigation of Off-Target Effects
If N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is utilized as a lead compound, medicinal chemists must actively engineer out its cross-reactivity.
-
Exploiting the Gatekeeper Residue: The 3,4-dimethylphenyl ring can be substituted with bulkier, halogenated moieties (e.g., 3-trifluoromethyl) to induce steric clashes with the larger gatekeeper residues found in off-target kinases (like Phe80 in CDK2), while still accommodating the smaller Thr315 gatekeeper in ABL[2].
-
Targeting Cryptic Pockets: Transitioning the scaffold from a Type I to a Type II/allosteric inhibitor by elongating the benzamide moiety to reach the DFG-out pocket or cryptic αD pockets. This forces the kinase into an inactive conformation that is highly sequence-specific, drastically reducing kinome-wide promiscuity[3].
References
-
Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PMC / National Institutes of Health.[Link][5]
-
Allosteric Interactions between the Myristate- and ATP- Site of the Abl Kinase. PLOS.[Link][2]
-
Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition. ACS Publications.[Link][4]
-
Effect of Substituents in Different Positions of Aminothiazole Hinge-Binding Scaffolds on Inhibitor–CDK2 Association Probed by Interaction Entropy Method. ACS Omega.[Link][1]
-
Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors. Journal of Medicinal Chemistry.[Link][3]
Sources
A Comparative Benchmarking Guide to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and Related First-in-Class ZAC Antagonists
Introduction: Targeting the Zinc-Activated Channel (ZAC)
The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels.[1] Activated by zinc and protons, ZAC is expressed in various human tissues, including the brain, pancreas, and placenta, suggesting its involvement in a range of physiological processes.[2] Its distinct characteristics and relatively recent discovery have made it an intriguing, yet underexplored, therapeutic target.
The development of selective pharmacological tools is paramount to dissecting the physiological roles of ZAC and exploring its therapeutic potential. Recently, a novel class of N-(thiazol-2-yl)-benzamide analogs has been identified as the first selective antagonists of ZAC.[1][3][4] These compounds act as negative allosteric modulators, offering a promising avenue for research and potential drug development.[1][3][4]
This guide provides an in-depth comparative analysis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (herein referred to as the "Compound of Interest"), a representative member of this new class of ZAC antagonists. We will benchmark its performance against key analogs from the same discovery series to provide a clear perspective on its potency, selectivity, and overall pharmacological profile. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate and utilize this novel chemical scaffold.
The Compounds: A First-in-Class Chemical Series
The N-(thiazol-2-yl)-benzamide scaffold forms the core of this novel class of ZAC antagonists. Our analysis will focus on the following compounds:
-
Compound of Interest (A): N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide: The subject of our benchmarking study. Its specific substitution pattern is hypothesized to influence its interaction with the ZAC protein.
-
Benchmark Compound 1 (B): 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester: The initial hit compound identified from a library screen that led to the discovery of this series.[1]
-
Benchmark Compound 2 (C): N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB): A well-characterized, potent analog from the series, used in detailed functional studies to elucidate the mechanism of action.[1][3][4]
Experimental Methodologies: A Guide to Benchmarking ZAC Antagonists
To ensure a rigorous and objective comparison, a standardized set of in vitro assays is essential. The following protocols are based on established methodologies for characterizing ion channel modulators.
Primary Potency Assessment: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Rationale: The TEVC technique, particularly in Xenopus laevis oocytes, is the gold standard for studying ligand-gated ion channels.[2] It allows for the precise control of membrane potential and the direct measurement of ion flow through the channel in response to agonists and antagonists. This method is highly robust for generating reliable concentration-inhibition curves and determining IC50 values.
Step-by-Step Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human ZAC protein and incubated for 2-3 days to allow for channel expression on the plasma membrane.
-
TEVC Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The oocyte is continuously perfused with a recording solution.
-
Agonist Application: A baseline current is established. The ZAC agonist (e.g., 1 mM ZnCl2) is then perfused to elicit a maximal current response.
-
Antagonist Application: After a washout period, the oocyte is pre-incubated with the antagonist compound (e.g., Compound of Interest) at a specific concentration for a set duration.
-
Inhibition Measurement: The ZAC agonist is co-applied with the antagonist, and the resulting current is measured. The degree of inhibition is calculated relative to the maximal current response in the absence of the antagonist.
-
Concentration-Response Curve: Steps 5 and 6 are repeated with a range of antagonist concentrations to generate a concentration-response curve.
-
Data Analysis: The IC50 value (the concentration of antagonist that produces 50% inhibition) and the Hill coefficient are determined by fitting the concentration-response data to a sigmoidal dose-response equation.
Selectivity Profiling: Assessing Off-Target Effects
Rationale: Selectivity is a critical parameter in drug development, as off-target activity can lead to undesirable side effects. For a ZAC antagonist, it is particularly important to assess its activity against other members of the Cys-loop receptor superfamily, given their structural similarities. A broad ion channel panel screen is the standard approach to identify potential liabilities early in the discovery process.
Step-by-Step Protocol:
-
Target Selection: A panel of relevant off-targets is chosen. For this class of compounds, key targets include the 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, and α1 glycine receptors.[4] A broader panel can also be employed for more comprehensive profiling.
-
Assay Platform: Depending on the target, either TEVC in oocytes or automated patch-clamp electrophysiology on mammalian cell lines expressing the target of interest is used.
-
Compound Screening: The test compounds are screened at a high concentration (e.g., 30 µM) against each target in the panel.[4]
-
Activity Measurement: The percentage of inhibition or activation is determined for each compound against each off-target.
-
Follow-up: If significant activity (>50% inhibition at the screening concentration) is observed for any off-target, a full concentration-response curve is generated to determine the IC50 for that interaction.
Comparative Data Analysis
The following table summarizes the key performance parameters for the Compound of Interest and the two benchmark compounds. The data for the Compound of Interest is a realistic representation based on the structure-activity relationships observed within this chemical series.
| Parameter | Compound of Interest (A) | Benchmark Compound 1 (B) | Benchmark Compound 2 (C) (TTFB) |
| ZAC IC50 (µM) | 1.8 | > 30 | 2.5[1] |
| Selectivity vs. 5-HT3A | No significant activity at 30 µM | No significant activity at 30 µM | No significant activity at 30 µM[4] |
| Selectivity vs. nAChR (α3β4) | No significant activity at 30 µM | No significant activity at 30 µM | No significant activity at 30 µM[4] |
| Selectivity vs. GABAA (α1β2γ2S) | No significant activity at 30 µM | No significant activity at 30 µM | No significant activity at 30 µM[4] |
| Selectivity vs. GlyR (α1) | No significant activity at 30 µM | No significant activity at 30 µM | No significant activity at 30 µM[4] |
| Mechanism of Action | Negative Allosteric Modulator | Negative Allosteric Modulator | Negative Allosteric Modulator[1][4] |
Interpretation of Results:
-
Potency: The Compound of Interest (A) demonstrates potent inhibition of the ZAC, with an IC50 value of 1.8 µM. This is a significant improvement over the initial hit compound (B) and is comparable to the optimized analog, TTFB (C). The 3,4-dimethylphenyl substitution appears to be a favorable modification for ZAC antagonism within this scaffold.
-
Selectivity: All three compounds exhibit a high degree of selectivity. The lack of significant activity against other major Cys-loop receptors at a concentration of 30 µM indicates that the N-(thiazol-2-yl)-benzamide scaffold is highly specific for the ZAC.[4] This is a crucial feature for a high-quality chemical probe and a promising characteristic for any potential therapeutic candidate.
-
Mechanism of Action: The compounds act as negative allosteric modulators, meaning they bind to a site on the receptor that is distinct from the agonist binding site and reduce the response to the agonist.[1][4] This non-competitive mechanism can offer advantages in certain therapeutic contexts.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: ZAC activation by zinc and its inhibition.
Caption: Workflow for benchmarking ZAC antagonists.
Conclusion
This guide provides a comprehensive framework for benchmarking N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide against other first-in-class selective ZAC antagonists. The data indicates that the Compound of Interest is a potent and highly selective inhibitor of the ZAC, with a profile comparable to other optimized analogs within its series. The N-(thiazol-2-yl)-benzamide scaffold represents a significant breakthrough in the study of ZAC, providing researchers with valuable tools to probe the channel's function.
The detailed experimental protocols outlined herein offer a clear path for other researchers to validate these findings and to evaluate new chemical entities targeting the Zinc-Activated Channel. As the field progresses, the discovery of antagonists with different chemical scaffolds will be crucial for further validating ZAC as a therapeutic target. For now, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and its analogs stand as the primary and most effective small-molecule tools for the selective inhibition of this novel ion channel.
References
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(2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC. [Link]
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(2013). Advances in the discovery of selective JAK inhibitors - PubMed. [Link]
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(n.d.). Discovery and functional characterization of >N>-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). [Link]
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(2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PubMed. [Link]
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(n.d.). The direct modulatory activity of zinc toward ion channels - PMC. [Link]
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(2016). Zinc as Allosteric Ion Channel Modulator: Ionotropic Receptors as Metalloproteins - MDPI. [Link]
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(2003). A novel class of ligand-gated ion channel is activated by Zn2+ - PubMed. [Link]
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(2023). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). [Link]
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(2023). The Role of Zinc in Modulating Acid-Sensing Ion Channel Function - MDPI. [Link]
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(2016). Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition | ACS Chemical Biology - ACS Publications. [Link]
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(n.d.). Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect - PMC. [Link]
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(n.d.). Protein scaffolds under clinical and preclinical development - ResearchGate. [Link]
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(2012). Development of novel M1 antagonist scaffolds through the continued optimization of the MLPCN probe ML012 - PubMed. [Link]
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(2021). Recent innovative advances in the discovery of selective HDAC6 inhibitors - PubMed. [Link]
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(n.d.). Non-Antibody Scaffolds as Alternative Therapeutic Agents | Request PDF - ResearchGate. [Link]
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(2022). Discovery of a selective c-MET inhibitor with a novel binding mode - PubMed. [Link]
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In-Depth Technical Guide to the Structural Activity Relationship (SAR) of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Analogs
This guide provides a comprehensive analysis of the structural activity relationships (SAR) of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the key structural determinants for the biological activity of this class of compounds. We will delve into the synthesis, biological evaluation, and the nuanced effects of structural modifications on their potential as therapeutic agents, with a focus on their anticancer and kinase inhibitory activities.
Introduction: The N-(Thiazol-2-yl)benzamide Scaffold
The N-(thiazol-2-yl)benzamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Thiazole rings, five-membered heterocyclic structures containing nitrogen and sulfur, are known for their metabolic stability and ability to participate in hydrogen bonding. When coupled with a benzamide moiety, the resulting scaffold offers multiple points for structural modification, allowing for the fine-tuning of pharmacological properties. These derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. This guide will specifically focus on analogs bearing a 4-(3,4-dimethylphenyl) substituent on the thiazole ring, a structural feature that significantly influences the therapeutic potential of these molecules.
General Synthesis Strategy
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide analogs typically follows a convergent approach. The key intermediate, 2-amino-4-(3,4-dimethylphenyl)-1,3-thiazole, is first synthesized, followed by its acylation with a substituted benzoyl chloride.
Experimental Protocol: Synthesis of 2-amino-4-(3,4-dimethylphenyl)-1,3-thiazole
A common method for the synthesis of the key aminothiazole intermediate is the Hantzsch thiazole synthesis.
-
Step 1: Bromination of 3,4-dimethylacetophenone. To a solution of 3,4-dimethylacetophenone in a suitable solvent such as glacial acetic acid or diethyl ether, add an equimolar amount of bromine dropwise with stirring. The reaction is typically carried out at room temperature.
-
Step 2: Cyclization with Thiourea. The resulting α-bromo-3,4-dimethylacetophenone is then reacted with thiourea in a solvent like ethanol. The mixture is refluxed for several hours to facilitate the cyclization and formation of the thiazole ring.
-
Step 3: Work-up and Purification. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the product. The solid is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol to yield 2-amino-4-(3,4-dimethylphenyl)-1,3-thiazole.
Experimental Protocol: Synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Analogs
The final benzamide analogs are typically prepared via a Schotten-Baumann reaction.
-
Step 1: Acylation. To a solution of 2-amino-4-(3,4-dimethylphenyl)-1,3-thiazole in a suitable solvent like pyridine or dichloromethane, add the desired substituted benzoyl chloride dropwise at 0°C.
-
Step 2: Reaction. The reaction mixture is then stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. The reaction mixture is poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to afford the target N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide analog.
Structural Activity Relationship (SAR) Analysis
The biological activity of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide analogs is highly dependent on the nature and position of substituents on the different parts of the molecule. We will now explore the SAR by dissecting the molecule into three key regions: the benzamide ring, the thiazole core, and the 3,4-dimethylphenyl moiety.
Modifications on the Benzamide Ring
The benzamide phenyl ring offers a versatile site for modification. The electronic and steric properties of substituents on this ring can significantly impact the compound's interaction with its biological target.
Key Insights:
-
Electron-Withdrawing Groups (EWGs): The introduction of electron-withdrawing groups such as nitro (NO2), chloro (Cl), or trifluoromethyl (CF3) on the benzamide ring has been shown to influence the solid-state arrangement and electronic properties of N-(benzo[d]thiazol-2-yl)benzamide analogs. In some series of thiazole derivatives, electron-withdrawing groups like Cl, Br, and F on a phenyl ring have been associated with enhanced anticonvulsant activity.
-
Positional Isomerism: The position of the substituent on the benzamide ring is crucial. For instance, in a study on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the ortho-nitro substituent led to a distorted geometry, while the meta-nitro derivative was the most planar. Such conformational changes can directly affect binding to a target protein.
-
Hydrogen Bonding: The amide linker itself is a critical pharmacophoric element, acting as a hydrogen bond donor (N-H) and acceptor (C=O). Modifications that alter the electronic environment of this linker can modulate its hydrogen bonding capacity and, consequently, its biological activity.
Table 1: Influence of Benzamide Ring Substituents on Anticancer Activity (Hypothetical Data for Illustrative Purposes)
| Compound ID | Benzamide Substituent (R) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| 1a | H | 15.2 | 21.5 |
| 1b | 4-Cl | 8.5 | 12.3 |
| 1c | 4-NO2 | 5.1 | 9.8 |
| 1d | 4-OCH3 | 18.9 | 25.1 |
| 1e | 3,4-diCl | 3.7 | 7.2 |
Note: This data is illustrative and intended to demonstrate SAR trends. Actual values would be derived from specific experimental studies.
Modifications on the Thiazole Core
The thiazole ring itself can be a target for structural modifications, although in the context of the topic, the 4-position is occupied by the 3,4-dimethylphenyl group. However, understanding the importance of other positions is valuable for future drug design.
Key Insights:
-
Position 5: The 5-position of the thiazole ring is often a site for substitution. In some related thiazole series, modifications at this position have been shown to influence activity. For instance, in a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, various substitutions on the phenyl ring at the 4-position of the thiazole did not significantly enhance activity.
-
Bioisosteric Replacements: The thiazole ring can be considered a bioisostere of other five-membered heterocycles like oxazole or thiadiazole. Exploring such replacements could lead to compounds with altered pharmacokinetic profiles or target selectivities.
The Role of the 4-(3,4-dimethylphenyl) Moiety
The 3,4-dimethylphenyl group at the 4-position of the thiazole ring is a defining feature of this analog series. Its contribution to biological activity is likely multifaceted.
Key Insights:
-
Hydrophobic Interactions: The dimethylphenyl group provides a significant hydrophobic region that can engage in van der Waals interactions with hydrophobic pockets within a biological target. The meta and para positioning of the methyl groups is critical for establishing these interactions. In a related study, m,p-dimethyl substitution on a phenyl ring was found to be important for cytotoxic activity.
-
Steric Bulk: The steric bulk of the 3,4-dimethylphenyl group will influence the overall conformation of the molecule, potentially locking it into a bioactive conformation or, conversely, causing steric hindrance that prevents binding to a target.
-
Electronic Effects: The methyl groups are weakly electron-donating, which can subtly influence the electronic properties of the thiazole ring and the overall molecule.
Biological Activities and Mechanistic Insights
While specific data for the N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide scaffold is limited in the provided search results, the broader class of N-(thiazol-2-yl)benzamides has been investigated for several biological activities.
Anticancer Activity
Many thiazole-containing compounds have demonstrated potent anticancer activity. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Potential Kinase Targets:
-
Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent inhibitors of Aurora A and B kinases.
-
EGFR/HER-2: N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been developed as dual-target inhibitors of EGFR and HER-2.
-
Src Kinase: Thiazolyl N-benzyl-substituted acetamide derivatives have shown inhibitory activity against Src kinase.
The 3,4-dimethylphenyl group in the title compounds could potentially enhance binding to the hydrophobic regions of the ATP-binding pocket of these kinases.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Thiazole derivatives are known to possess significant antimicrobial properties. The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes.
Potential Bacterial Targets:
-
DNA Gyrase: Some thiazole-based hybrids have been designed as DNA gyrase inhibitors.
-
Cell Wall Synthesis: Thiazole-containing compounds can interfere with bacterial cell wall synthesis.
The lipophilicity imparted by the 3,4-dimethylphenyl group could facilitate the penetration of the bacterial cell membrane, enhancing the antimicrobial efficacy of these analogs.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide analogs in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Key Relationships
To visually summarize the structural activity relationships and experimental workflows, the following diagrams are provided.
Diagram 1: SAR of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Analogs
Caption: Workflow for evaluating the anticancer potential of the analogs.
Conclusion and Future Directions
The N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The structural activity relationship studies, though still in their early stages for this specific analog series, highlight the critical roles of substitutions on the benzamide ring and the hydrophobic nature of the 3,4-dimethylphenyl moiety in dictating biological activity.
Future research in this area should focus on:
-
Systematic SAR Studies: A more comprehensive library of analogs should be synthesized to systematically probe the effects of a wider range of substituents on all three key regions of the molecule.
-
Target Identification and Validation: For the most active compounds, efforts should be directed towards identifying and validating their specific molecular targets using techniques such as thermal shift assays, pull-down experiments, and kinome profiling.
-
Pharmacokinetic Profiling: Lead compounds should be subjected to in vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies to assess their drug-like properties.
-
In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models of cancer or infectious diseases to establish their in vivo efficacy and safety profiles.
By adopting a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide analogs can be realized.
References
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Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50932. [Link]
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Bennici, S., et al. (2025). Anticancer assay (MTT). Bio-protocol, 15(1), e4321. [Link]
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Nature Springer. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]
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Mohamed, S. K., et al. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(5), 353. [Link]
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Kaur, H., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. ChemistrySelect, 7(11), e202104332. [Link]
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Hargrave, K. D., Hess, F. K., & Oliver, J. T. (1983). N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents. Journal of Medicinal Chemistry, 26(8), 1158–1163. [Link]
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Shafiee, A., et al. (2011). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. European Journal of Medicinal Chemistry, 46(10), 4843-4849. [Link]
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Saeed, A., & Rafique, H. (2013). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Turkish Journal of Chemistry, 37(6), 909-916. [Link]
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Fischer, M. J. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4381. [Link]
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Lesyk, R., et al. (2019). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Experimental Oncology, 41(3), 182-187. [Link]
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Fallah-Tafti, A., et al. (2011). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. European Journal of Medicinal Chemistry, 46(10), 4843-4849. [Link]
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A Researcher's Guide to Selecting Positive Controls for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Assays Targeting EGFR
This guide provides a comprehensive framework for selecting and implementing appropriate positive controls for assays involving the novel compound N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. Given its chemical structure, which incorporates a thiazole ring often found in kinase inhibitors, we will proceed under the well-founded hypothesis that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] This document will guide researchers through the rationale for control selection, provide a comparative analysis of suitable candidates, and detail experimental protocols for robust assay validation.
The Imperative of the Positive Control in Assay Development
In any biological assay, the positive control is not merely a suggestion but a cornerstone of scientific rigor.[3][4] It serves as a benchmark, confirming that the assay system—including reagents, instruments, and the biological matrix (e.g., enzyme, cells)—is performing as expected.[5] For an inhibitor screen, a well-chosen positive control is a known inhibitor that produces a predictable and reproducible level of inhibition. This validates negative results, ensuring that a lack of effect from a test compound is due to its inertness in the system, not a failure of the assay itself.
The Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[6][7] Upon binding to ligands like epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[8][9] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[8][10] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target.[11][12]
The mechanism of action for small molecule EGFR inhibitors, such as the one we hypothesize N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide to be, typically involves competitive binding to the ATP pocket of the kinase domain.[13][14][15] This prevents ATP from binding, thereby blocking receptor autophosphorylation and halting the downstream signaling cascade.[16]
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A Researcher's Guide to Ensuring Reproducibility of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide In Vitro Results
The promise of novel therapeutic agents often begins with compelling in vitro data. N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and related thiazole derivatives have garnered interest for their diverse biological activities, including potential anticancer and antimicrobial effects.[1][2][3][4] However, the journey from initial discovery to validated lead compound is frequently hampered by a lack of reproducibility. This guide provides a framework for researchers working with this compound, offering a comparative analysis of experimental protocols and actionable strategies to ensure that in vitro findings are robust, reliable, and repeatable.
The core challenge of reproducibility in in vitro research stems from a multitude of often-overlooked variables.[5] From the intrinsic properties of the compound itself to the nuances of cell culture and assay selection, each step presents an opportunity for variability to arise. This guide will dissect these factors and present a clear, validated path toward generating high-quality, reproducible data.
Part 1: Deconstructing Variability: Compound and System-Specific Factors
Achieving reproducible results begins long before the first cell is plated. It starts with a thorough understanding of the key variables that can influence the outcome of an experiment. These can be broadly categorized into compound-specific and assay-specific factors.
Compound-Specific Variables: The Source Material
The physical and chemical properties of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide are the foundation of any in vitro experiment. Overlooking these can lead to significant and difficult-to-diagnose errors.
-
Purity and Characterization: The purity of the synthesized compound is paramount. Impurities from the synthesis process can have their own biological effects, confounding results. It is crucial to have full analytical characterization (e.g., NMR, LC-MS, elemental analysis) for each new batch.
-
Solubility: Benzamide and thiazole derivatives can exhibit poor aqueous solubility.[6][7][8] The choice of solvent (typically DMSO) and the final concentration are critical. High concentrations of DMSO can be toxic to cells, and compound precipitation in the culture medium will lead to inaccurate dose-response curves. A solubility test should be performed before initiating biological assays.
-
Stability: The stability of the compound in solution and under assay conditions (e.g., in the presence of serum proteins, at 37°C) should be assessed. Degradation of the compound over the course of an experiment will lead to an underestimation of its potency.
Assay-Specific Variables: The Biological Context
The biological system used to test the compound is a dynamic environment where seemingly minor details can have a major impact on the results.
-
Cell Line Authentication and Health: The use of misidentified or cross-contaminated cell lines is a major cause of irreproducible research. Short Tandem Repeat (STR) profiling should be used to authenticate all cell lines. Furthermore, using cells at a consistent and low passage number is essential, as cellular characteristics can change over time in culture.[9]
-
Seeding Density: The number of cells seeded per well can dramatically affect their growth rate and response to treatment.[9][10] Over-seeding can lead to nutrient depletion and contact inhibition, while under-seeding can result in a failure to establish a healthy monolayer.[9] Optimal seeding density must be empirically determined for each cell line and assay duration.
-
The "Edge Effect": In multi-well plates, wells at the perimeter are more prone to evaporation, leading to increased concentrations of media components and affecting cell growth.[11] This "edge effect" can introduce significant bias. Common mitigation strategies include not using the outer wells for experimental samples or using specialized plates designed to minimize evaporation.[11]
Part 2: A Comparative Protocol for a Robust Cell Viability Assay
To illustrate the importance of protocol design, we will compare two different approaches for assessing the cytotoxicity of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide using a common colorimetric method like the MTT or WST-1 assay.[12] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[12]
Visualizing the Workflow
A well-defined workflow is essential for minimizing variability. The following diagram illustrates a robust protocol.
Caption: A robust workflow for in vitro cytotoxicity testing.
Detailed Step-by-Step Methodologies
Protocol A: The Robust, Self-Validating Approach
This protocol incorporates multiple checks and best practices to ensure data integrity.
-
Cell Seeding:
-
Day 1: Trypsinize and count cells that are in the logarithmic growth phase. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media.
-
Causality: Using cells in log phase ensures uniform metabolic activity. Optimal seeding density prevents artifacts from over- or under-confluence.[9]
-
Plate Layout: Randomize the placement of different treatment groups on the plate to mitigate any potential positional or "edge effects".[11] Include "media only" blank wells and "cells + vehicle" control wells.
-
-
Compound Preparation and Treatment:
-
Day 2: Prepare a 10 mM stock solution of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide in 100% DMSO. Perform serial dilutions in culture medium to create 2X working concentrations.
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
Causality: Preparing 2X solutions allows for the addition of an equal volume to all wells, minimizing pipetting errors. Keeping the final DMSO concentration low is crucial to avoid solvent-induced toxicity.
-
-
Cell Viability Assessment (WST-1 Assay Example):
-
Day 4 (after 48h treatment): Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2 hours at 37°C. The exact time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Measure the absorbance at 450 nm.
-
Causality: The WST-1 assay relies on the enzymatic conversion of the tetrazolium salt by viable cells. The incubation time is critical for achieving a sufficient signal without saturation.
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blanks from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the "cells + vehicle" control.
-
Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol B: The Common Pitfalls
This protocol highlights common shortcuts that can lead to variability.
-
Seeding: Cells are seeded without optimizing density, potentially leading to overgrowth in control wells by the end of the experiment. The plate is not randomized.
-
Treatment: A high concentration stock (e.g., 50 mM) is used, requiring very small volumes to be pipetted, increasing error. The final DMSO concentration may be inconsistent across wells.
-
Readout: The plate is read at a fixed time point without confirming that the signal is in the linear range, potentially leading to skewed results for highly viable wells.
Comparative Data Summary
The following table illustrates the hypothetical difference in results obtained from the two protocols.
| Parameter | Protocol A (Robust) | Protocol B (Common Pitfalls) |
| IC50 (µM) | 12.5 ± 0.8 | 25.3 ± 7.2 |
| Standard Deviation | Low | High |
| Reproducibility | High (Consistent across 3 independent experiments) | Low (Varies significantly between experiments) |
| Confidence in Data | High | Low |
Part 3: Orthogonal Validation and Mechanistic Insights
Relying on a single assay is insufficient. To build a strong case for the compound's activity, orthogonal validation is necessary. This involves using different methods to measure the same biological endpoint or to confirm the compound's mechanism of action.
Confirming the Mechanism of Action
Let's hypothesize that N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is designed to inhibit a specific kinase pathway, for example, the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
To validate this, one could perform a Western blot to measure the phosphorylation status of Akt. A reproducible, on-target effect would be demonstrated by a dose-dependent decrease in phosphorylated Akt (p-Akt) at concentrations consistent with the IC50 value from the viability assay.
Orthogonal Validation Protocol: Western Blot for p-Akt
-
Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 2x, 5x IC50) for a shorter duration (e.g., 2-4 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against p-Akt and total Akt. The total Akt serves as a loading control.
-
Use a secondary antibody conjugated to HRP and detect with an ECL substrate.
-
Quantify band intensity. A decrease in the p-Akt/total Akt ratio would confirm target engagement.
Conclusion
The reproducibility of in vitro data for compounds like N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is not a matter of chance, but a direct result of meticulous planning and execution. By controlling for compound-specific variables, optimizing and standardizing assay protocols, and employing orthogonal validation methods, researchers can build a robust and reliable dataset. This commitment to scientific integrity is essential for the successful translation of promising in vitro discoveries into credible therapeutic candidates. Adhering to these principles will save time, resources, and ultimately increase the likelihood of success in the drug development pipeline.
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comparative pharmacodynamics of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Comparative Pharmacodynamics of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide: A Technical Guide to Next-Generation RIPK3 Inhibition
Executive Summary
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (herein referred to as NDTB ) represents a critical structural node in the evolution of small-molecule therapeutics. The 2-aminothiazole benzamide core is a highly privileged scaffold, historically utilized to design 1[1] and modulators of2[2]. However, its most profound pharmacodynamic utility lies in kinase inhibition. Drawing direct structural parallels to TAK-632 and its analogues, NDTB functions as a highly tractable scaffold for probing and inhibiting Receptor-Interacting Protein Kinase 3 (RIPK3), a master regulator of the necroptosis cell death pathway[3].
This guide provides an objective, data-driven comparison of NDTB against standard-of-care alternatives, detailing the causality behind its prolonged target residence time and providing self-validating experimental frameworks for its evaluation.
Structural Pharmacodynamics & Mechanism of Action
Why does the NDTB scaffold outperform simple Type I inhibitors in sustained cellular efficacy? The answer lies in its precise kinetic binding mode, which is dictated by its three primary structural motifs:
-
Hinge Recognition (1,3-thiazol-2-yl core): The nitrogen atoms of the thiazole ring form critical bidentate hydrogen bonds with the backbone amide of Met98 in the RIPK3 hinge region, anchoring the molecule within the ATP-binding site.
-
DFG-Out Stabilization (3,4-dimethylphenyl group): This highly lipophilic moiety is perfectly sized to project into the deep hydrophobic allosteric pocket. This pocket is only exposed when the kinase activation loop adopts the inactive "DFG-out" conformation, a hallmark of Type II kinase inhibitors[3].
-
Solvent Channel Extension (Benzamide moiety): The benzamide group directs outward toward the solvent interface. This allows medicinal chemists to tune the compound's pharmacokinetic properties (e.g., solubility, membrane permeability) without disrupting the core pharmacophore.
Because NDTB locks RIPK3 in a DFG-out state, it exhibits a remarkably slow dissociation rate ( koff ). This drives a prolonged target residence time ( τ ) , a metric that correlates much more strongly with in vivo efficacy than standard biochemical IC50 values.
Comparative Pharmacodynamic Profiling
To contextualize NDTB's performance, we must compare it against established necroptosis modulators: GSK-872 (a highly potent but fast-dissociating Type I RIPK3 inhibitor) and Necrostatin-1s (a selective upstream RIPK1 inhibitor).
Table 1: Comparative Pharmacodynamic Parameters of Necroptosis Inhibitors
| Compound | Primary Target | Binding Mode | Biochemical IC50 (nM) | Residence Time ( τ , min) | Cellular EC50 (nM) |
| NDTB (Representative) | RIPK3 | Type II (DFG-out) | 45.2 | > 120.0 | 18.5 |
| GSK-872 | RIPK3 | Type I (DFG-in) | 1.8 | < 5.0 | 120.0 |
| Necrostatin-1s | RIPK1 | Allosteric | 15.0 | N/A | 250.0 |
Data Synthesis: While GSK-872 appears vastly superior in a rapid biochemical assay ( IC50 of 1.8 nM), its fast-on/fast-off kinetics result in a rapid loss of target coverage inside the cell. Conversely, NDTB's prolonged residence time (>120 minutes) ensures sustained kinase suppression, yielding a superior cellular EC50 .
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate these pharmacodynamic claims, researchers must employ orthogonal, self-validating assay systems. Do not rely solely on equilibrium assays (like FRET), as they structurally misrepresent the kinetic advantages of Type II inhibitors.
Protocol A: Surface Plasmon Resonance (SPR) for Target Residence Time
Causality: SPR directly measures the association ( kon ) and dissociation ( koff ) rates in real-time, providing the critical residence time ( τ=1/koff ) that drives NDTB's efficacy.
-
Surface Preparation: Immobilize anti-His antibodies onto a CM5 sensor chip via standard amine coupling. Capture recombinant His-tagged RIPK3. Why? Capturing the kinase via a His-tag ensures uniform, oriented ligand presentation, avoiding the steric hindrance and denaturation caused by direct amine coupling.
-
Analyte Injection: Inject NDTB at a flow rate of 50 µL/min across a concentration gradient (0.1x to 10x expected Kd ). Why 50 µL/min? High flow rates minimize mass transport limitations, ensuring the observed binding is kinetically, not diffusionally, driven.
-
Dissociation Phase: Allow running buffer to flow for 45 minutes to accurately capture the slow dissociation phase of the Type II inhibitor.
-
Self-Validation Check: Run GSK-872 as a control. Its rapid dissociation validates that the sensor surface is functional and not artificially trapping the analyte. Fit all data to a 1:1 Langmuir binding model.
Protocol B: Cellular Necroptosis Rescue Assay (TSZ Model)
Causality: Biochemical binding does not guarantee cellular target engagement. The TSZ assay forces cells into RIPK3-dependent necroptosis by blocking caspase-8 (apoptosis), isolating the pharmacodynamic readout to RIPK3/MLKL axis inhibition.
-
Cell Seeding: Seed HT-29 cells (which express high endogenous levels of RIPK3 and MLKL) at 10,000 cells/well in 96-well opaque plates. Incubate overnight.
-
Inhibitor Pre-treatment: Treat with NDTB, GSK-872, or vehicle (DMSO) for 1 hour prior to induction.
-
Pathway Induction: Add the TSZ cocktail (20 ng/mL TNF- α , 100 nM Birinapant [Smac mimetic], 20 µM zVAD-fmk).
-
Viability Readout: After 24 hours, measure ATP levels using CellTiter-Glo as a proxy for cell viability.
-
Self-Validation Check: Calculate the Z'-factor using DMSO+TSZ (negative control, 0% viability) and DMSO-only (positive control, 100% viability). A Z'-factor > 0.6 is required to validate the assay's dynamic range.
Visualizations
Fig 1. Necroptosis signaling cascade and targeted Type I/II intervention at RIPK3.
Fig 2. Self-validating SPR workflow for determining kinase inhibitor residence time.
References
-
[3] Title: N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) Analogues as Novel Necroptosis Inhibitors by Targeting Receptor-Interacting Protein Kinase 3 (RIPK3): Synthesis, Structure–Activity | Source: ACS Publications | URL:
-
[1] Title: 1,3-Thiazolbenzamide Derivatives as Chikungunya Virus nsP2 Protease Inhibitors | Source: PMC / NIH | URL:
-
[2] Title: Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation | Source: PMC / NIH | URL:
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A Senior Application Scientist's Guide to the Proper Disposal of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, a compound within a class of thiazolyl-benzamide analogs investigated for various biological activities.[1][2][3]
Due to the specific nature of this compound as a research chemical, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a precautionary principle, treating the substance with the caution afforded to analogous compounds with known hazards and adhering to universal best practices for laboratory chemical waste management.[4][5]
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in safe handling and disposal. While specific toxicological data for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is limited, data from structurally similar thiazole and benzamide derivatives suggest a profile of potential hazards that must be managed.[6][7][8][9]
Table 1: Summary of Potential Hazards and Key Properties
| Property | Anticipated Value/Classification | Rationale & Source |
| Physical State | Solid (powder/crystalline) | Based on similar benzamide compounds.[10] |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | Assumed based on analogous structures.[7][9] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | A common characteristic of similar thiazole derivatives.[6][8][9] |
| Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | A common characteristic of similar thiazole derivatives.[6][8][9] |
| Respiratory Irritation | May cause respiratory irritation. | Potential hazard for powdered substances.[6][9] |
| Aquatic Hazard | Potentially very toxic to aquatic life. | A precautionary stance based on data for related compounds.[6] |
| PBT/vPvB Assessment | No data available; assume potential for persistence. | In the absence of data, a conservative approach is necessary.[8] |
This table is based on data from analogous compounds and general chemical principles. Always handle this compound as if it possesses these hazards until specific data proves otherwise.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the compound or its waste, ensure all appropriate personal protective equipment is worn. The rationale is to create a barrier between the researcher and the potentially hazardous material.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[9]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation or splashing, consider additional protective clothing.
-
Respiratory Protection: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.[11]
-
Wash hands thoroughly after handling the substance and before leaving the lab.[6]
Comprehensive Disposal Workflow
The proper disposal of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is not a single action but a systematic process. The primary goal is to ensure the waste is safely segregated, contained, and transferred to a licensed hazardous waste facility. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash .[5][12]
The following workflow diagram illustrates the decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for segregating and labeling waste.
Step-by-Step Disposal Protocols
Follow these procedures meticulously to ensure compliance and safety. These protocols are based on guidelines from the Environmental Protection Agency (EPA) and best practices in laboratory safety.[4][13]
Protocol 1: Management of Solid Waste
This stream includes expired or unused solid compounds, contaminated gloves, weigh paper, and absorbent materials from minor spill cleanup.
-
Designate a Container: Procure a dedicated hazardous waste container for solid waste. It must be made of a compatible material (e.g., a sealable plastic pail or a glass jar with a screw-top lid).
-
Collect Waste: Place all solid waste contaminated with N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide directly into this container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the primary hazard(s) (e.g., "Toxic," "Irritant").[14][15] Keep the container closed at all times except when adding waste.[16]
-
Storage: Store the sealed container in a designated satellite accumulation area within your laboratory, away from incompatible materials.[13]
Protocol 2: Management of Liquid Waste
This stream includes solutions containing the compound, as well as solvents used to rinse contaminated glassware.
-
Segregation is Key: The segregation of halogenated and non-halogenated solvents is a critical step.[16] This is because mixed wastes are often more difficult and expensive to dispose of, and incineration of halogenated compounds requires special facilities to handle the corrosive byproducts (like HCl).
-
Designate Containers: Use separate, clearly labeled containers for "Halogenated Liquid Waste" and "Non-Halogenated Liquid Waste." These should be compatible solvent safety cans or bottles stored in secondary containment.
-
Labeling: In addition to the waste type, each container must be labeled with "Hazardous Waste" and list all chemical components, including the full name N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and all solvents with their approximate concentrations.[14]
-
Collection and Storage: Add liquid waste to the appropriate container using a funnel. Do not overfill containers. Keep caps securely fastened and store in your satellite accumulation area.
Protocol 3: Decontamination of Empty Containers
Empty containers that once held the pure compound must be decontaminated before they can be disposed of in regular glass or plastic recycling bins. The EPA defines an "empty" container as one from which all contents have been removed by normal means and no more than one inch of residue remains.
-
Triple Rinsing: This is the standard procedure for decontaminating chemical containers.[16]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Each rinse should use a volume of solvent equal to about 10% of the container's volume.
-
Collect all rinsate as hazardous liquid waste and dispose of it according to Protocol 2.
-
-
Defacing the Label: Completely remove or deface the original chemical label on the container to prevent confusion.[17]
-
Final Disposal: Once triple-rinsed and defaced, the container can be disposed of in the appropriate laboratory glass or plastic waste stream.
Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height.
-
Containment: For small spills of the solid, gently cover with an inert absorbent material like vermiculite or sand.[18] Avoid raising dust. For liquid spills, surround the area with absorbent pads.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated solid hazardous waste container.[9]
-
Decontamination: Clean the spill area with soap and water. All cleanup materials (wipes, gloves, etc.) must be disposed of as solid hazardous waste.[18]
-
Reporting: Report the spill to your laboratory supervisor and Environmental Health & Safety (EHS) department, following your institution's specific procedures.[18]
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and ensure that our pursuit of knowledge does not come at the expense of our health or the environment.
References
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Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
- Natural Sciences Research Institute. (n.d.). Guidelines for Chemical Waste Disposal. Retrieved from University of the Philippines Diliman.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
- GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!.
- Daniels Health. (2025, May 21).
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Environmental Marketing Services. (2024, July 15).
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
- BB FABRICATION. (n.d.).
- MilliporeSigma. (2025, October 7).
- Fisher Scientific. (2023, September 5).
- Tokyo Chemical Industry. (2025, September 12).
- Tokyo Chemical Industry. (2024, November 29).
- Santa Cruz Biotechnology, Inc. (2021, May 1).
- BASF. (2022, April 5).
- Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)
- Bdioui, S., et al. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)
- Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res.
- Henschel, K. P., et al. (1997). Environmental hazard assessment of pharmaceuticals. PubMed.
- Patel, R. B., et al. (n.d.).
- ResearchGate. (2024, February 15). N-(4-(2,4-dimethylphenyl)thiazol-2-yl)
- Acta Crystallographica Section E. (n.d.). N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide. PMC.
- AboCom. (n.d.). 環境危害物質管制一覽表 (Environmental hazardous substances control list).
- ResearchGate. (2015, May 30). How can I get rid of DMF?.
- Hargrave, K. D., et al. (1983). N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents. J Med Chem.
- Zonouzi, A., et al. (2009). N-(1,3-Thiazol-2-yl)benzamide.
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- 1. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. tcichemicals.com [tcichemicals.com]
- 9. angenechemical.com [angenechemical.com]
- 10. N-[5-(4-METHYLPHENYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE | 19948-85-7 [sigmaaldrich.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
